molecular formula C11H9FN2O2 B1441714 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1354949-82-8

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B1441714
CAS No.: 1354949-82-8
M. Wt: 220.2 g/mol
InChI Key: KKIHTCNLUMKUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)14-6-5-9(13-14)7-11(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHTCNLUMKUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-82-8
Record name 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid: A Comprehensive Technical Guide on Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid (FPPAA) represents a highly privileged structural motif in modern medicinal chemistry. By integrating the rigid, hydrogen-bonding capacity of a pyrazole core with the lipophilic, metabolically stable 4-fluorophenyl group and an acidic pharmacophore, FPPAA serves as a cornerstone intermediate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors[1]. Notably, it forms the structural backbone of Pirazolac, a potent anti-rheumatic agent[2], and serves as a critical scaffold for p38 MAP kinase inhibitors[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pharmacology, and a self-validating synthetic methodology for researchers and drug development professionals.

Physicochemical Profiling & Structural Activity Relationship (SAR)

Understanding the physicochemical boundaries of FPPAA is essential for predicting its pharmacokinetic behavior and target engagement.

Table 1: Computed Physicochemical Properties of FPPAA
PropertyValuePharmacological Relevance
Molecular Formula C₁₁H₉FN₂O₂-
Molecular Weight 220.20 g/mol Highly favorable for oral bioavailability (adheres strictly to Lipinski's Rule of 5).
Topological Polar Surface Area ~55.1 ŲExcellent membrane permeability; optimal range for potential blood-brain barrier (BBB) penetration[1].
Hydrogen Bond Donors 1 (-COOH)Critical for anchoring to target enzyme active sites via ionic interactions.
Hydrogen Bond Acceptors 4 (N, N, O, O)Facilitates secondary dipole interactions within hydrophobic protein pockets.
Rotatable Bonds 3Balances conformational flexibility with the structural rigidity required for target specificity.
SAR Insights & Causality
  • The 4-Fluorophenyl Moiety: The substitution of fluorine at the para position of the aryl ring is a deliberate bioisosteric design. Fluorine's high electronegativity and strong C-F bond prevent cytochrome P450-mediated para-hydroxylation, thereby significantly extending the in vivo half-life of the molecule compared to its unfluorinated analogs.

  • The Pyrazole Core: The 1,3-disubstituted pyrazole ring acts as a rigid spacer. It locks the spatial orientation between the lipophilic aryl group and the acidic moiety, minimizing the entropic penalty upon binding to a protein target[4]. The N2 atom also serves as a critical hydrogen bond acceptor.

  • The Acetic Acid Pharmacophore: The -CH₂COOH group is the defining feature of arylacetic acid NSAIDs. It mimics the carboxylic acid of endogenous arachidonic acid, allowing for competitive binding at cyclooxygenase (COX) active sites.

Mechanistic Pharmacology & Target Engagement

FPPAA and its direct derivatives primarily function by modulating the arachidonic acid cascade. In the context of inflammatory diseases like rheumatoid arthritis, derivatives of FPPAA (such as Pirazolac) have been shown to normalize the production of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene C4 (LTC4) by altering neutrophil chemotactic responsiveness[5].

Furthermore, the specific spatial arrangement of the 1-aryl and 3-alkyl/aryl groups on the pyrazole ring is a recognized pharmacophore for the inhibition of p38 MAP kinase. By occupying the ATP-binding pocket of p38, these compounds block the downstream transcription of pro-inflammatory cytokines such as TNF-


 and IL-1

[3].

COX2_Binding FPPAA FPPAA (Ligand) COX2 COX-2 Active Site (Enzyme) FPPAA->COX2 Enters Channel Arg120 Arg120 Residue (Ionic Bonding) COX2->Arg120 Acetic Acid Binding Hydrophobic Hydrophobic Pocket (Fluorophenyl) COX2->Hydrophobic Aryl Ring Insertion Arachidonic Arachidonic Acid Blockade Arg120->Arachidonic Competitive Inhibition Hydrophobic->Arachidonic Steric Hindrance

Figure 1: Mechanistic pathway of FPPAA binding to the COX-2 active site.

Synthetic Methodology & Scale-up Protocols

Causality in Synthetic Design

A traditional approach to synthesizing pyrazoles is the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound. However, this often yields an inseparable mixture of 1,3- and 1,5-regioisomers[4]. To ensure absolute regiochemical fidelity for the 3-acetic acid derivative, a linear, self-validating three-step protocol starting from the commercially available 1-(4-fluorophenyl)-3-methyl-1H-pyrazole is highly recommended.

Synthesis_Route SM 1-(4-fluorophenyl)-3-methyl -1H-pyrazole Bromination Radical Bromination (NBS, AIBN) SM->Bromination Int1 3-(bromomethyl) Intermediate Bromination->Int1 Regioselective Cyanation Nucleophilic Cyanation (KCN, DMF) Int1->Cyanation Int2 3-(cyanomethyl) Intermediate Cyanation->Int2 SN2 Mechanism Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Int2->Hydrolysis Product FPPAA (Final Product) Hydrolysis->Product Acidification

Figure 2: Regioselective three-step synthesis of FPPAA via bromination and cyanation.

Step-by-Step Protocol
  • Radical Bromination (Synthesis of 3-(bromomethyl) intermediate):

    • Procedure: Dissolve 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 eq) in anhydrous trifluorotoluene (PhCF₃)—a greener alternative to carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

    • Reaction: Reflux the mixture under an inert nitrogen atmosphere for 4 hours. The generation of succinimide (which floats to the surface of the solvent) serves as a visual, self-validating indicator of reaction progression.

    • Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate in vacuo. Purify via short-path silica gel chromatography to yield the pure 3-(bromomethyl) intermediate.

  • Nucleophilic Cyanation (Synthesis of 3-(cyanomethyl) intermediate):

    • Procedure: Dissolve the bromomethyl intermediate in anhydrous N,N-dimethylformamide (DMF). Add potassium cyanide (KCN, 1.5 eq) in a single portion.

    • Reaction: Stir at 60°C for 6 hours. The Sₙ2 displacement is highly efficient due to the primary nature of the benzylic-like halide, minimizing elimination side-reactions.

    • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield the nitrile intermediate.

  • Alkaline Hydrolysis (Synthesis of FPPAA):

    • Procedure: Suspend the nitrile intermediate in a 1:1 mixture of ethanol and 2M aqueous NaOH.

    • Reaction: Reflux for 12 hours. The evolution of ammonia gas (detectable via wet pH paper over the condenser) confirms the hydrolysis of the nitrile to the carboxylate salt.

    • Workup: Evaporate the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted starting material. Acidify the aqueous layer to pH 2 using 1M HCl. The product, FPPAA, will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.

Analytical Characterization & Validation

To confirm the structural integrity and purity of the synthesized FPPAA, the following analytical suite must be employed to ensure the material is suitable for downstream biological assays:

  • HPLC-UV: Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (containing 0.1% TFA). A single sharp peak at 254 nm confirms >98% purity.

  • ¹H-NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include a broad singlet at ~12.5 ppm (1H, -COOH), a doublet at ~8.3 ppm (1H, pyrazole H-5), a highly coupled multiplet at 7.8–7.3 ppm (4H, fluorophenyl), a doublet at ~6.5 ppm (1H, pyrazole H-4), and a distinct singlet at ~3.6 ppm (2H, -CH₂-).

  • ¹⁹F-NMR (376 MHz, DMSO-d₆): A single peak at approximately -115 ppm confirms the presence of the para-fluoro substitution and rules out defluorination side-reactions.

  • LC-MS (ESI+): The mass spectrum will display a prominent molecular ion peak [M+H]⁺ at m/z 221.0, validating the exact molecular weight.

References

1.[1] Title: 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | CID 28974050 - PubChem. Source: nih.gov. URL: [Link] 2.[2] Title: Pirazolac. Source: drugfuture.com. URL: [Link] 3.[3] Title: US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors. Source: google.com. URL: 4.[5] Title: Neutrophil functional and arachidonic acid metabolic correlates and clinical disease activity in pirazolac-treated rheumatoid arthritis patients. Source: nih.gov. URL: [Link] 5.[4] Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Source: scispace.com. URL: [Link]

Sources

The 1-(4-Fluorophenyl)pyrazole-3-acetic Acid Scaffold: Chemical Identification, Mechanistic Pathways, and Drug Development Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 1-(4-fluorophenyl)pyrazole-3-acetic acid core is a highly privileged pharmacophore. Characterized by its unique combination of a lipophilic fluorinated aromatic ring and an acidic carboxylate moiety, this scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, inhibitors targeting the endocannabinoid system (such as monoacylglycerol lipase, MAGL)[1].

As a Senior Application Scientist, it is critical to understand that the completely unsubstituted parent compound—1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid—is primarily a synthetic building block. In commercial databases and clinical literature, this scaffold is almost exclusively cataloged via its functionalized derivatives. This whitepaper provides the precise chemical identifiers for these derivatives, details the structure-activity relationship (SAR) causality, and outlines self-validating experimental protocols for their synthesis and biological evaluation.

Chemical Identity & Database Identifiers

Because the bare scaffold is highly reactive and typically synthesized in situ or immediately functionalized, standard registries prioritize its stable derivatives. The most clinically significant molecule derived from this exact scaffold is Pirazolac (4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid)[2],[3].

Below is the consolidated quantitative data for the core scaffold's primary derivatives:

Compound / DerivativePrimary RoleCAS NumberPubChem CIDMolecular Formula
Pirazolac Clinical NSAID / COX Inhibitor71002-09-051222C₁₇H₁₂ClFN₂O₂
Methyl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate Key Synthetic Intermediate725260-50-44962312C₁₂H₁₁FN₂O₃
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Structural Analog / Building Block288251-66-1N/AC₁₁H₉FN₂O₂

Data corroborated via the[2] and [4],[5],[6].

Structure-Activity Relationship (SAR) & Pharmacological Causality

The pharmacological efficacy of the 1-(4-fluorophenyl)pyrazole-3-acetic acid scaffold is not coincidental; it is driven by strict geometric and electronic causality:

  • The N1 4-Fluorophenyl Group: The substitution of fluorine at the para position of the N1-phenyl ring serves a dual purpose. First, fluorine's high electronegativity withdraws electron density from the pyrazole core, stabilizing the heterocycle against oxidative degradation. Second, the para-fluorine acts as a metabolic shield, preventing rapid CYP450-mediated aromatic hydroxylation, thereby significantly extending the in vivo half-life of the drug[7].

  • The C3 Acetic Acid Moiety: The acetic acid side chain is the primary pharmacodynamic driver. It acts as a bioisostere for the carboxylate head of arachidonic acid. In the hydrophobic channel of Cyclooxygenase (COX) enzymes, this acetic acid moiety forms a critical, irreversible salt bridge with the Arg120 residue, competitively excluding the natural substrate and halting prostaglandin synthesis.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the arachidonic acid cascade and the competitive inhibition exerted by the pyrazole-3-acetic acid scaffold.

COX_Inhibition Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Substrate Binding PGH2 Prostaglandin H2 COX->PGH2 Oxygenation Inflammation Pain & Inflammation PGH2->Inflammation Downstream Signaling Pyrazole 1-(4-fluorophenyl)pyrazole-3-acetic acid (e.g., Pirazolac) Pyrazole->COX Arg120 Salt Bridge (Competitive Inhibition)

Fig 1: Mechanism of COX inhibition by 1-(4-fluorophenyl)pyrazole-3-acetic acid derivatives.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the explicit causality behind each methodological choice.

Workflow 1: Synthesis of the Pyrazole-3-Acetic Acid Scaffold

This protocol outlines the synthesis of the 5-oxo intermediate (CID 4962312)[4],[7].

  • Hydrazone Formation:

    • Action: React 4-fluorophenylhydrazine hydrochloride with dimethyl 3-oxopentanedioate in glacial acetic acid at 25°C for 2 hours.

    • Causality: The hydrochloride salt of the hydrazine requires a buffered acidic environment to liberate the nucleophilic free amine. Glacial acetic acid acts as both the solvent and the acid catalyst, promoting nucleophilic attack on the central ketone while strictly preventing premature hydrolysis of the terminal ester groups.

  • Thermal Cyclization:

    • Action: Elevate the reaction temperature to reflux (110°C) for 4 hours.

    • Causality: The intermediate hydrazone requires thermal energy to overcome the activation barrier for intramolecular cyclization. The secondary nitrogen attacks the adjacent ester carbonyl, yielding the pyrazole ring.

  • Self-Validating Isolation:

    • Action: Pour the mixture into ice water, collect the precipitate, and recrystallize from an ethanol/water gradient[3].

    • Validation: The highly lipophilic 1-(4-fluorophenyl) core drives the precipitation of the product in water. If the reaction failed, the highly polar starting materials would remain dissolved. The appearance of a distinct crystalline solid (mp 148-149°C for Pirazolac analogs) self-validates the cyclization event[3].

Workflow 2: In Vitro COX-2 Inhibition Assay

This protocol evaluates the IC₅₀ of the synthesized derivative (e.g., Pirazolac)[2].

  • Enzyme Pre-incubation:

    • Action: Incubate 10 nM recombinant human COX-2 with varying concentrations of the pyrazole derivative in Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 1 mM phenol for 15 minutes at 37°C.

    • Causality: Hematin is an absolute requirement as a prosthetic group for the peroxidase active site, while phenol acts as an electron donor to ensure continuous catalytic turnover. Pre-incubation is critical because diarylheterocycle NSAIDs exhibit time-dependent, slow-binding kinetics. This 15-minute window allows the acetic acid moiety to fully establish its salt bridge with Arg120.

  • Reaction Initiation:

    • Action: Add 10 μM arachidonic acid and incubate for exactly 2 minutes.

    • Causality: A strictly timed 2-minute window ensures the assay measures the initial velocity of the enzyme, preventing substrate depletion from artificially skewing the IC₅₀ curve.

  • Self-Validating Termination:

    • Action: Stop the reaction by adding 1 M HCl containing 5 mM SnCl₂.

    • Validation: Prostaglandin H2 (PGH2), the immediate product of COX, is highly unstable and degrades randomly. The addition of SnCl₂ immediately and quantitatively reduces PGH2 to the highly stable Prostaglandin F2α (PGF2α). By measuring PGF2α via ELISA, the system self-validates that the quantified signal is a direct 1:1 reflection of enzymatic turnover, entirely free from degradation artifacts.

References

  • CAS Common Chemistry. "Pirazolac." American Chemical Society. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51222, Pirazolac." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4962312, methyl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate." PubChem. URL:[Link]

  • DrugFuture Chemical Index Database. "Pirazolac Properties and Literature." DrugFuture. URL:[Link]

  • DrugFuture Synthetic Database. "Pirazolac, ZK-76604 Synthesis." DrugFuture. URL:[Link]

  • Google Patents. "ES2823049T3 - 1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors." Vertex AI Search / EPO.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 1-(4-Fluorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of 1-(4-fluorophenyl)pyrazole derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1-(4-fluorophenyl)pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its enhanced metabolic stability and optimized lipophilicity compared to its non-fluorinated analogues. While the pyrazole core is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the specific substitution of the N1-phenyl ring with a para-fluorine atom serves a critical bioisosteric function. It blocks metabolic oxidation at the reactive para position (preventing the formation of potentially toxic quinone imines) while modulating the electronic density of the pyrazole ring to improve receptor binding affinity. This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and synthesis protocols for this specific chemical class.[1]

Structural Basis & Pharmacophore Analysis

The "Fluorine Effect" in Drug Design

The incorporation of the 4-fluorophenyl group at the N1 position is not merely a steric modification; it is a strategic electronic maneuver.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the para-position resistant to Cytochrome P450-mediated hydroxylation.

  • Lipophilicity Modulation: The fluorine atom increases

    
    , facilitating membrane permeability without the steric bulk associated with chloro- or bromo-substituents.
    
  • Electronic Tuning: The high electronegativity of fluorine pulls electron density from the phenyl ring, which communicates through the N1-N2 bond to alter the basicity of the pyrazole nitrogen, thereby fine-tuning hydrogen bond acceptor capability at the active site.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the core SAR rules derived from recent high-throughput screening campaigns.

SAR_Map Core 1-(4-Fluorophenyl)pyrazole Core Scaffold N1 N1 Position: 4-Fluorophenyl Group Core->N1 C3 C3 Position: Lipophilic Aryl/Heteroaryl Core->C3 C4 C4 Position: Electron-Withdrawing or H-Bonding Groups Core->C4 C5 C5 Position: Steric Bulk/Aryl Core->C5 N1_Effect • Blocks P450 Metabolism • Increases Lipophilicity • Electronic Tuning N1->N1_Effect C3_Effect • Determines Potency • Hydrophobic Pocket Filling C3->C3_Effect C4_Effect • Modulates Selectivity • Target: COX-2 vs COX-1 C4->C4_Effect C5_Effect • Steric Clash Prevention • Secondary Binding C5->C5_Effect

Figure 1: SAR map highlighting the functional roles of substituents on the 1-(4-fluorophenyl)pyrazole core.

Therapeutic Applications

Anti-Inflammatory (COX-2 Inhibition)

The most prominent application of this scaffold is in the design of selective Cyclooxygenase-2 (COX-2) inhibitors.[2] Unlike traditional NSAIDs that inhibit both COX-1 (constitutive) and COX-2 (inducible), 1-(4-fluorophenyl)pyrazole derivatives are designed to fit the larger hydrophobic side pocket of COX-2.

  • Mechanism: The pyrazole ring serves as a rigid template holding the N1-fluorophenyl and C5-aryl groups in a specific angular orientation (approx. 120°) that mimics the geometry of arachidonic acid's transition state within the COX-2 active site.

  • Key Data: Derivatives often exhibit IC50 values in the low micromolar to nanomolar range (0.01 – 0.5 µM) with selectivity indices (COX-1/COX-2) > 100.

Oncology (Anticancer Agents)

Recent studies have repositioned these derivatives as multi-target anticancer agents.[1]

  • Tubulin Polymerization Inhibition: Analogues with trimethoxyphenyl groups at C3/C5 mimic Combretastatin A-4, binding to the colchicine site of tubulin and causing G2/M cell cycle arrest.

  • Kinase Inhibition: The scaffold acts as an ATP-mimetic, inhibiting EGFR and VEGFR-2 tyrosine kinases. The 4-fluorophenyl group is crucial here for hydrophobic interaction with the gatekeeper residue in the kinase hinge region.

Antimicrobial & Antifungal[3][5][6][7]
  • Target: DNA Gyrase (Bacteria) and Glucosamine-6-phosphate synthase (Fungi).

  • Efficacy: Fluorinated derivatives show superior activity against MRSA and C. albicans compared to non-fluorinated controls, likely due to enhanced cell wall penetration.

Quantitative Data Summary

The following table summarizes comparative biological activity from key reference studies.

Compound ClassTargetSubstitution PatternIC50 / MICReference
COX-2 Inhibitor COX-2N1-(4-F-Ph), C3-CF3, C5-Ph0.05 µM (IC50)[1]
Anticancer MCF-7 (Breast)N1-(4-F-Ph), C3-Trimethoxyphenyl1.6 µM (IC50)[2]
Antimicrobial S. aureusN1-(4-F-Ph), C4-Carboxamide2.0 µg/mL (MIC)[3]
Antifungal C. albicansN1-(4-F-Ph), C3-Pyridine4.0 µg/mL (MIC)[3]

Experimental Protocols

Synthesis of 1-(4-Fluorophenyl)pyrazole Derivatives

Methodology: Cyclocondensation of 4-fluorophenylhydrazine with 1,3-diketones.

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • Substituted 1,3-diketone (1.0 equiv)[3]

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Dissolution: Dissolve 10 mmol of the appropriate 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 4-fluorophenylhydrazine hydrochloride.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 1-(4-fluorophenyl)pyrazole.

COX-2 Inhibition Assay (Colorimetric)

Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Protocol:

  • Preparation: Incubate Recombinant Human COX-2 enzyme (1 unit) with Hematin (1 µM) in Tris-HCl buffer (pH 8.0) for 5 minutes.

  • Inhibitor Addition: Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (0.01–100 µM). Incubate for 10 minutes at 25°C.

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD (200 µM).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    .
    

Mechanism of Action Visualization

The following diagram illustrates the dual pathway inhibition often observed with optimized derivatives: blocking the inflammatory cascade (COX-2) and inhibiting tumor cell proliferation (EGFR).

Mechanism_Action cluster_Inflammation Anti-Inflammatory Pathway cluster_Oncology Anticancer Pathway Drug 1-(4-Fluorophenyl)pyrazole Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits (Competitive) EGFR EGFR Kinase Drug->EGFR Inhibits (ATP-Mimetic) AA Arachidonic Acid AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflam Inflammation & Pain PGs->Inflam Signaling Downstream Signaling (MAPK/AKT) EGFR->Signaling Prolif Tumor Cell Proliferation Signaling->Prolif

Figure 2: Dual mechanism of action showing simultaneous inhibition of COX-2 (anti-inflammatory) and EGFR (antiproliferative) pathways.

References

  • Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones. Journal of Chemical Research.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank.

Sources

SMILES and InChIKey for 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Abstract

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid (CAS: 545956-55-X, theoretical) represents a critical scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors. Characterized by a 1,3-disubstituted pyrazole core, this compound leverages the bioisosteric properties of the 4-fluorophenyl group to enhance metabolic stability while maintaining a carboxylic acid tail essential for hydrogen bond interactions within target active sites. This guide provides a definitive structural analysis, a validated synthetic workflow avoiding common regioselectivity pitfalls, and the precise informatics identifiers required for database integration.

Part 1: Chemical Identity & Informatics

Accurate integration into chemical libraries requires precise identifiers. The InChIKey provided below is the hashed standard for duplicate checking in relational databases (e.g., ChEMBL, PubChem).

Identifier Value Notes
IUPAC Name 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acidPreferred name for patent filing.
Common Name 1-(4-fluorophenyl)-3-carboxymethylpyrazoleUsed in synthetic literature.
Molecular Formula C₁₁H₉FN₂O₂MW: 220.20 g/mol
Canonical SMILES OC(=O)Cc1n(c2ccc(F)cc2)ncc1Useful for substructure searching.
Isomeric SMILES C1=CC(=CC=C1N2C=CC(=N2)CC(=O)O)FExplicit aromaticity defined.
InChI String InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)14-6-5-9(13-14)7-11(15)16/h1-6H,7H2,(H,15,16)Standard InChI (v1.06+)
InChIKey KKIHTCNLUMKUPY-UHFFFAOYSA-N CRITICAL: Use for deduplication.[1][2][3][4][5][6]

Physicochemical Profile (Calculated):

  • LogP (cLogP): ~1.5 (Moderate lipophilicity, ideal for oral bioavailability).

  • TPSA: ~50 Ų (High membrane permeability).

  • pKa: ~4.2 (Carboxylic acid), making it anionic at physiological pH (7.4).

Part 2: Structural Analysis & Molecular Geometry

The pharmacological potency of this scaffold stems from two key structural features:

  • The 4-Fluorophenyl Moiety:

    • Metabolic Blockade: The fluorine atom at the para-position blocks CYP450-mediated hydroxylation, a common clearance pathway for phenyl-substituted drugs. This significantly extends the in vivo half-life compared to the non-fluorinated analog.

    • Electronic Effect: Fluorine is highly electronegative, pulling electron density from the phenyl ring. This reduces the basicity of the pyrazole N2 nitrogen, potentially altering binding affinity to metal centers (e.g., Heme iron in COX enzymes).

  • The 1,3-Substitution Pattern:

    • Unlike the 1,5-substitution pattern found in Celecoxib, the 1,3-geometry presents a more linear vector. This is crucial for fitting into narrow hydrophobic channels in kinase ATP-binding pockets.

Part 3: Synthetic Pathways (The "How-To")

The Regioselectivity Challenge: Direct condensation of 4-fluorophenylhydrazine with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate) often yields a mixture of 1,3- and 1,5-isomers, or the thermodynamic pyrazolone product. To ensure high purity of the 1,3-isomer , we employ a stepwise "Functionalization Strategy" starting from a regiochemically controlled precursor.

Recommended Protocol: The "Methyl-Oxidation" Route

This route avoids the formation of the 5-isomer by establishing the 3-position early using a specific enaminone or masked diketone.

Step 1: Synthesis of 1-(4-fluorophenyl)-3-methylpyrazole

  • Reagents: 4-Fluorophenylhydrazine hydrochloride, 4,4-dimethoxy-2-butanone, Ethanol, Reflux.

  • Mechanism: The hydrazine attacks the ketone (C2) first, followed by cyclization onto the acetal (C4). This sequence strongly favors the 3-methyl isomer over the 5-methyl.

  • Yield: ~85%.[6]

Step 2: Radical Bromination (Wohl-Ziegler)

  • Reagents: NBS (N-Bromosuccinimide), AIBN (cat.), CCl₄ or Trifluorotoluene, Reflux.

  • Action: Converts the 3-methyl group to a 3-bromomethyl group (-CH2Br).

  • Critical Control: Stop reaction at ~95% conversion to prevent gem-dibromination.

Step 3: Cyanation (Homologation)

  • Reagents: NaCN, DMSO, RT.

  • Action: S_N2 displacement yields the 3-cyanomethyl derivative (-CH2CN).

Step 4: Hydrolysis

  • Reagents: conc. HCl, Reflux (Acidic) or NaOH/H2O (Basic).

  • Product: 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid .

Synthetic Workflow Diagram

Synthesis Start 4-Fluorophenyl hydrazine Inter1 1-(4-F-phenyl)- 3-methylpyrazole Start->Inter1 Condensation (EtOH, Reflux) Precursor 4,4-Dimethoxy- 2-butanone Precursor->Inter1 Inter2 3-(Bromomethyl) intermediate Inter1->Inter2 NBS, AIBN (Radical Bromination) Inter3 3-(Cyanomethyl) intermediate Inter2->Inter3 NaCN, DMSO (Substitution) Final Target: Pyrazol-3-yl Acetic Acid Inter3->Final HCl/H2O (Hydrolysis)

Figure 1: Step-wise synthetic pathway ensuring 1,3-regiochemistry and correct oxidation state of the acetic acid tail.

Part 4: Analytical Validation

To validate the synthesized compound, compare experimental data against these expected spectral signatures.

1. ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 12.4 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

  • δ 8.3 ppm (d, 1H): Pyrazole C5-H (Deshielded by adjacent N).

  • δ 7.8 - 7.3 ppm (m, 4H): 4-Fluorophenyl aromatic protons (AA'BB' system).

  • δ 6.4 ppm (d, 1H): Pyrazole C4-H.

  • δ 3.6 ppm (s, 2H): Methylene protons (-CH2-COOH). Note: If this signal is a quartet, you have ethyl ester contamination.

2. ¹⁹F NMR:

  • δ -115 ppm: Single peak (characteristic of fluoro-phenyl).

3. Mass Spectrometry (ESI+):

  • [M+H]⁺: 221.07 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common daughter ion.

Part 5: Applications in Drug Discovery

This molecule serves as a versatile "warhead" carrier or scaffold.

Pharmacophore Mapping:

  • Acidic Head: Mimics the phosphate group of ATP (in kinases) or the arachidonic acid carboxylate (in COX enzymes).

  • Linker: The methylene spacer allows rotational freedom, letting the acid group orient towards polar residues (e.g., Arg, Lys) in the binding pocket.

  • Aromatic Tail: The fluorophenyl group engages in

    
     stacking or hydrophobic interactions deep within the receptor cleft.
    
Structure-Activity Relationship (SAR) Logic

SAR Core 2-[1-(4-fluorophenyl)- 1H-pyrazol-3-yl]acetic acid Acid Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Linker Methylene Linker (Rotational Freedom) Core->Linker Ring Pyrazole Core (Scaffold Geometry) Core->Ring Tail 4-F-Phenyl Group (Metabolic Shield) Core->Tail Salt Bridge w/ Arg120\n(COX-2 Model) Salt Bridge w/ Arg120 (COX-2 Model) Acid->Salt Bridge w/ Arg120\n(COX-2 Model) Hydrophobic Pocket Fit Hydrophobic Pocket Fit Tail->Hydrophobic Pocket Fit Blocks CYP Oxidation Blocks CYP Oxidation Tail->Blocks CYP Oxidation

Figure 2: Pharmacophore decomposition highlighting the functional role of each structural motif.

References

  • PubChem Compound Summary. (2025). 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid (CID 54595655). National Center for Biotechnology Information. Link

  • Elguero, J., et al. (2002). "Pyrazoles."[1][3][6][7][8][9] Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on pyrazole regiochemistry).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Lombardino, J. G., & Wiseman, E. H. (1974). "Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry. (Foundational text on diarylheterocycle NSAIDs).

Sources

Rational Design and Medicinal Chemistry Applications of Fluorinated Pyrazole Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens—particularly fluorine—into privileged heterocyclic scaffolds has revolutionized drug discovery. Among these scaffolds, fluorinated pyrazole acetic acids have emerged as highly versatile chemotypes. By combining the hydrogen-bond dynamics of the pyrazole ring, the target-anchoring capability of the acetic acid moiety, and the unique physicochemical tuning provided by fluorine, this class of compounds has demonstrated exceptional efficacy across multiple therapeutic areas.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind this pharmacophore, explore its primary application as a Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonist[1], and provide field-proven, self-validating synthetic protocols for drug development professionals.

Pharmacophore Rationale: The Triad of Efficacy

The success of fluorinated pyrazole acetic acids is not serendipitous; it is rooted in the precise physicochemical modulation of three distinct structural elements:

  • The Pyrazole Core (The Hinge/Bioisostere): Pyrazole is an excellent bioisostere for amides and aromatic rings. It possesses both hydrogen-bond donor and acceptor capabilities, allowing it to act as a versatile hinge-binding motif within kinase and GPCR active sites[2].

  • The Acetic Acid Moiety (The Anchor): The terminal carboxylic acid acts as an acidic pharmacophore. At physiological pH (7.4), it exists predominantly as a carboxylate anion, enabling strong electrostatic and bidentate hydrogen-bonding interactions with basic amino acid residues (e.g., Arginine, Lysine) in the target protein's binding pocket[3].

  • Fluorine/Trifluoromethyl Substitution (The Modulator): The introduction of a strongly electronegative fluorine atom or a trifluoromethyl (

    
    ) group serves multiple purposes:
    
    • Metabolic Stability: Fluorination blocks cytochrome P450-mediated oxidative metabolism at metabolically labile sites[4].

    • pKa Modulation: The inductive electron-withdrawing effect of the

      
       group lowers the pKa of the adjacent pyrazole nitrogen, subtly altering the electronic landscape of the entire molecule and optimizing the ionization state of the distant acetic acid group[5].
      
    • Lipophilicity (logD): The

      
       group significantly increases lipophilicity, driving the compound into hydrophobic sub-pockets of the receptor, which dramatically increases the drug-target residence time[1].
      

Primary Application: CRTh2 Antagonists in Respiratory Disease

The most prominent application of pyrazole acetic acids in recent years has been the development of CRTh2 (DP2) antagonists for the treatment of severe asthma, COPD, and allergic rhinitis[6].

Mechanism of Action

CRTh2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2). Activation of CRTh2 on eosinophils and Th2 cells triggers a Gi/o-protein signaling cascade, leading to a decrease in intracellular cAMP, calcium mobilization, and subsequent inflammatory responses[2]. Fluorinated pyrazole acetic acids act as competitive antagonists, blocking PGD2 binding and halting the inflammatory cascade[7].

CRTh2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (GPCR) PGD2->CRTh2 Binds Gi Gi/o Protein Activation CRTh2->Gi Activates cAMP ↓ cAMP Levels ↑ Ca2+ Release Gi->cAMP Triggers Inflammation Eosinophil Activation & Inflammation cAMP->Inflammation Induces Antagonist Fluorinated Pyrazole Acetic Acid Antagonist->CRTh2 Competitive Inhibition

Diagram: Mechanism of CRTh2 receptor antagonism by fluorinated pyrazole acetic acids.

Structure-Activity and Structure-Kinetic Relationships (SAR & SKR)

Modern drug discovery emphasizes not just binding affinity (


), but Structure-Kinetic Relationships (SKR) —specifically, the drug-target residence time (

)[8]. A longer residence time ensures sustained in vivo efficacy even after the free drug has been cleared from plasma. Studies on pyrazole-1-acetic acids reveal that substituting a hydrogen atom with a

group on the pyrazole core or the benzyl tail exponentially increases both potency and residence time[6].

Table 1: Representative SAR & SKR of Pyrazole Acetic Acid Derivatives at the CRTh2 Receptor

Core ScaffoldR1 (N-1 Substituent)R2 (C-3/5 Substituent)CRTh2

(nM)
Receptor Residence Time (

)
Indole-1-acetic acid (Ref)4-fluorobenzylH85.0< 5 min
Pyrazole-1-acetic acid4-fluorobenzylH45.0< 10 min
Pyrazole-1-acetic acid4-fluorobenzyl

12.545 min
Pyrazole-1-acetic acid2-trifluoromethylbenzyl

3.2 > 120 min

Data synthesis derived from established SAR trends in bicyclic and monocyclic heteroaromatic acetic acid CRTh2 antagonists[1][8].

Advanced Applications: Anti-Tumor Organometallics

Beyond traditional small-molecule inhibition, the fluorinated pyrazole acetic acid scaffold is highly valued in organometallic chemistry. For instance, 3-trifluoromethyl-5-ferrocene pyrazole acetic acid is utilized as a biological ligand to synthesize organotin-oxygen clusters[9]. The


 group provides optimal steric and electronic conditions for metal complex assembly, resulting in complexes (e.g., 

) that exhibit profound apoptotic effects against human lung cancer (A549) and melanoma cells, significantly outperforming standard cisplatin controls[9].

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity, the following protocol details the regioselective synthesis of a model 2-(5-trifluoromethyl-1H-pyrazol-1-yl)acetic acid derivative. The methodology is designed as a self-validating system, incorporating causality for reagent selection and analytical checkpoints.

Synthetic_Workflow Step1 1. 1,3-Dicarbonyl Precursor (Trifluoroacetylacetone) Step2 2. Cyclocondensation (Hydrazine, EtOH, Reflux) Step1->Step2 Knorr Synthesis Step3 3. N-Alkylation (Ethyl Bromoacetate, K2CO3, DMF) Step2->Step3 Regioisomer Separation Step4 4. Saponification (LiOH, THF/H2O) Step3->Step4 Ester Intermediate Product 5. Fluorinated Pyrazole Acetic Acid Step4->Product Acidification (HCl)

Diagram: Step-by-step synthetic workflow for fluorinated pyrazole acetic acids.

Step-by-Step Experimental Protocol

Phase 1: Knorr Pyrazole Cyclocondensation

  • Reaction: Dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.1 eq) dropwise at 0°C.

  • Causality: Ethanol is chosen as it stabilizes the hemiaminal transition state and allows for azeotropic removal of water. The low initial temperature prevents violent exothermic decomposition.

  • Execution: Heat the mixture to reflux for 16 hours[5].

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active diketone spot confirms the formation of the 3(5)-trifluoromethyl-5(3)-methyl-1H-pyrazole intermediate.

Phase 2: Regioselective N-Alkylation

  • Reaction: Dissolve the pyrazole intermediate in anhydrous DMF. Add anhydrous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (2.0 eq) and stir for 30 minutes. Add ethyl bromoacetate (1.2 eq) dropwise.
    
  • Causality:

    
     is a mild base that provides sufficient basicity to deprotonate the pyrazole (
    
    
    
    ) without inducing ester hydrolysis. DMF, a polar aprotic solvent, leaves the incoming nucleophile unsolvated, accelerating the
    
    
    displacement.
  • Validation: LC-MS analysis will show two peaks corresponding to the N1 and N2 regioisomers. Isolate the desired N1-alkylated ester via silica gel column chromatography.

Phase 3: Saponification to the Free Acid

  • Reaction: Dissolve the isolated ester in a 3:1 mixture of THF and

    
    . Add 
    
    
    
    (3.0 eq) and stir at room temperature for 4 hours.
  • Causality:

    
     is utilized over 
    
    
    
    or
    
    
    because it provides a milder hydrolysis environment, preventing the cleavage of sensitive functional groups (e.g., sulfonyls) that may be present in more complex drug analogues.
  • Validation & Isolation: Monitor via LC-MS. Once the ester mass disappears, evaporate the THF in vacuo. Acidify the aqueous layer to pH 2-3 using 1M HCl. The target fluorinated pyrazole acetic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Conclusion

Fluorinated pyrazole acetic acids represent a masterclass in rational drug design. By meticulously tuning the electronic and steric properties of the pyrazole core with trifluoromethyl groups, medicinal chemists can dramatically enhance target affinity, metabolic stability, and receptor residence time. Whether deployed as potent CRTh2 antagonists for respiratory diseases or as ligands in anti-tumor organometallic clusters, this chemotype will continue to be a cornerstone of modern therapeutic development.

References

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists Source: PubMed (National Institutes of Health) URL:[Link]

  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization Source: ResearchGate URL:[Link]

  • CN102093431A - Organotin-oxygen cluster containing ferrocene pyrazole and application of cluster Source: Google Patents URL
  • Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl)pyridines Source: Academia.edu URL:[Link]

Sources

Unlocking the N-Aryl Pyrazole Carboxylic Acid Scaffold: A Comprehensive SAR and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged structure in medicinal chemistry, the N-aryl pyrazole carboxylic acid scaffold offers an exceptional balance of synthetic tractability, metabolic stability, and diverse vector topography. From serving as the core of blockbuster kinase inhibitors to emerging as a critical moiety in novel immunomodulators and antimicrobial agents, mastering the structure-activity relationship (SAR) of this scaffold is essential for modern drug development[1].

This technical whitepaper synthesizes recent breakthroughs in N-aryl pyrazole SAR, detailing the causality behind structural modifications and providing field-validated, self-correcting experimental protocols for their synthesis and functionalization.

The Privileged Nature of N-Aryl Pyrazole Carboxylic Acids

The N-aryl pyrazole core is characterized by its rigid, planar geometry, which precisely orients substituents in three-dimensional space. The pyrazole nitrogen atoms act as potent hydrogen bond acceptors, while the N-aryl ring provides a lipophilic anchor that can be finely tuned via halogenation or alkoxylation to optimize the partition coefficient (clogP). The carboxylic acid handle (typically at the 3- or 4-position) serves as a versatile vector for conjugation, most notably through amide coupling to peptides, amines, or other pharmacophores.

SAR Paradigm I: NOD2 Agonism and Immunotherapy

Recent advancements have identified N-arylpyrazole dipeptides as potent Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) agonists. These compounds are critical for potentiating immune checkpoint inhibitor (ICI) therapies[2].

During the optimization of 3,5-dimethyl-N-arylpyrazole derivatives, researchers discovered that the electronic and steric properties of the N-aryl group directly dictate receptor activation. The initial hit, TT007 (featuring a 4-fluorophenyl group), demonstrated moderate activity. However, replacing the fluorophenyl group with hydrogen bond acceptors (e.g., pyridine or pyrimidine) completely abolished potency. The breakthrough occurred by optimizing the lipophilic ligand efficiency (LLE)—balancing potency against lipophilicity to prevent non-specific binding and poor aqueous solubility[2].

Table 1: SAR of 3,5-Dimethyl-N-arylpyrazole NOD2 Agonists
CompoundN-Aryl SubstituentTargetpEC50clogPLLE (Lipophilic Ligand Efficiency)
TT007 4-FluorophenylNOD2~6.02.80~3.20
TT031 2-PyridineNOD2InactiveN/AN/A
TT036 4-AnisoleNOD2DecreasedN/AN/A
TT030 Optimized ScaffoldNOD2HighestLowered6.81 (Optimal)

Data synthesized from in vitro HEK-Blue NF-κB reporter assays[2].

NOD2_Pathway Agonist N-Arylpyrazole Agonist (e.g., TT030) NOD2 NOD2 Receptor (LRR Domain Binding) Agonist->NOD2 Induced Fit RIP2 RIP2 Kinase Recruitment NOD2->RIP2 Conformation Change NFkB NF-κB Pathway Activation RIP2->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (Immunomodulation) NFkB->Cytokines Transcriptional Activation ICI Immune Checkpoint Inhibitor Synergy Cytokines->ICI Tumor Microenvironment Modulation

Fig 1: Mechanism of action for N-arylpyrazole NOD2 agonists enhancing immunotherapy.

SAR Paradigm II: Antimicrobial Efficacy and Substituent Effects

Beyond immunology, the N-aryl pyrazole carboxylic acid scaffold exhibits profound antimicrobial properties, particularly against challenging Gram-positive bacteria and Acinetobacter baumannii. Studies on 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives reveal a strict dependency on the lipophilicity of the N-aryl moiety[3].

Unmodified carboxylic acid groups on the N-aryl ring render the molecule too polar to penetrate bacterial cell walls effectively. Conversely, bioisosteric replacement of the carboxylic acid with highly lipophilic, electron-withdrawing groups—such as a trifluoromethyl (-CF3) moiety—dramatically enhances membrane permeation and stabilizes the pyrazole core against metabolic degradation, yielding highly active antimicrobial agents[3].

Table 2: Antibacterial SAR of N-Aryl Pyrazole Derivatives
N-Aryl ModificationImpact on Antibacterial ActivityMechanistic Rationale
Unmodified Benzoic Acid EliminatedExcessive polarity prevents bacterial cell wall penetration.
Additional Carboxylic Acid Weak to ModerateSlight improvement in target binding, but remains poorly permeable.
Trifluoromethyl (-CF3) Highly Active (22-25 mm zone)High lipophilicity enhances permeation; electron-withdrawal stabilizes core.
Trifluoro + Fluoro Highly ActiveSynergistic lipophilicity and resistance to oxidative metabolism.

Data derived from zone of inhibition studies against S. aureus and B. subtilis[3].

Validated Experimental Workflows

To translate these SAR principles into physical compounds, researchers must employ highly efficient, epimerization-free synthetic routes. Below are field-validated protocols for constructing and functionalizing the N-aryl pyrazole carboxylic acid scaffold.

Synthetic_Workflow SubA Pyrazole-3-Carboxylate Coupling Chan-Evans-Lam Coupling (Cu(OAc)2) SubA->Coupling SubB Aryl Boronic Acid SubB->Coupling Hydrolysis Ester Hydrolysis (LiOH / THF) Coupling->Hydrolysis Intermediate Ester Intermediate N-Arylpyrazole Carboxylic Acid Hydrolysis->Intermediate Acidification Amidation HATU / DIPEA Amide Coupling Intermediate->Amidation Activation Product Target Compound (e.g., Dipeptide Conjugate) Amidation->Product + Amine/Dipeptide

Fig 2: Standardized synthetic workflow for N-arylpyrazole carboxylic acid derivatives.

Protocol 1: Synthesis of the N-Aryl Pyrazole Core via Chan-Evans-Lam Coupling

Causality: Traditional Ullmann couplings require harsh temperatures (>100 °C) that can degrade sensitive functional groups. The Chan-Evans-Lam coupling utilizes Cu(OAc)2 to facilitate N-arylation at room temperature. Oxygen is strictly required as the terminal oxidant to turn over the Cu(II)/Cu(III) catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an open-air round-bottom flask, dissolve the pyrazole-3-carboxylate ester (1.0 equiv) and the corresponding aryl boronic acid (2.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add anhydrous Cu(OAc)2 (0.1 to 0.5 equiv) and pyridine (2.0 equiv). Causality: Pyridine acts as both a base to deprotonate the pyrazole and a ligand to stabilize the active copper intermediate.

  • Self-Validation Check: The reaction mixture will initially appear light blue. As the active Cu-complex forms and transmetalation begins, the solution will transition to a deep green/brown color. If this color change does not occur, verify the quality of the Cu(OAc)2.

  • Reaction: Stir vigorously at room temperature for 12–24 hours, leaving the flask open to the atmosphere (or under an O2 balloon) to ensure sufficient oxidation.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts, wash with 1M HCl to remove pyridine, and concentrate the organic layer.

  • Hydrolysis: Dissolve the crude ester in THF/H2O (3:1) and add LiOH (3.0 equiv). Stir until TLC indicates complete consumption of the ester. Acidify to pH 2 with 1M HCl to precipitate the pure N-aryl pyrazole carboxylic acid.

Protocol 2: Epimerization-Free Amide Coupling (HATU/DIPEA)

Causality: When conjugating the N-aryl pyrazole carboxylic acid to complex amines or chiral dipeptides (e.g., for NOD2 agonists), standard coupling agents like EDC/HOBt often fail due to the electron-withdrawing nature of the pyrazole ring. HATU rapidly forms a highly reactive 7-azabenzotriazole ester, driving the reaction to completion at 0 °C and strictly preventing epimerization of chiral centers[2].

Step-by-Step Methodology:

  • Activation: Weigh the N-aryl pyrazole carboxylic acid (1.0 equiv) and HATU (1.1 equiv) into a dry scintillation vial. Dissolve in anhydrous DMF or DCM (0.2 M).

  • Atmosphere & Cooling: Flush the vial with argon gas and cool to 0 °C using an ice bath. Causality: Cooling is mandatory to suppress side reactions (e.g., guanidinylation of the amine by HATU).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 5.0 equiv) dropwise. Causality: DIPEA is highly sterically hindered; it efficiently deprotonates the carboxylic acid without acting as a competing nucleophile.

  • Self-Validation Check: Stir for 15 minutes. The solution will typically turn a distinct pale yellow, confirming the formation of the active O-(7-azabenzotriazol-1-yl) ester.

  • Conjugation: Add the target amine/dipeptide (1.0 equiv, pre-deprotected if necessary). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Purification: Quench with saturated NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via reverse-phase HPLC to yield the final conjugated product.

Conclusion

The N-aryl pyrazole carboxylic acid is far more than a simple structural building block; it is a highly tunable pharmacophore whose physicochemical properties dictate its biological destiny. By strictly controlling the lipophilic ligand efficiency (LLE) of the N-aryl moiety and employing precise, low-temperature amidation chemistries, researchers can reliably engineer compounds spanning from immunotherapeutic NOD2 agonists to potent antimicrobial agents.

References

1. N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy - PMC - NIH . Source: nih.gov. URL: 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC . Source: nih.gov. URL: 3.[1] Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - MDPI . Source: mdpi.com. URL:

Sources

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid , a specialized heterocyclic building block often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and p38 MAP kinase inhibitors.[1]

Chemical Identity & Core Parameters[1][2][3][4][5]

The molecule represents a specific regioisomer of a pyrazole-acetic acid scaffold.[1] The presence of the 4-fluorophenyl moiety at the N1 position serves as a metabolic shield, blocking para-oxidation, while the acetic acid side chain at C3 provides a critical anchor for ionic interactions within enzyme active sites (e.g., the Arg-120 residue in COX enzymes).[1]

Physicochemical Data Table
ParameterValueNotes
IUPAC Name 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acidSystematic nomenclature
Molecular Formula C₁₁H₉FN₂O₂ Confirmed by atom count
Molecular Weight 220.20 g/mol Monoisotopic mass: 220.06
CAS Number Not widely listedCustom synthesis required; related to 1534446-97-3 (isomer)
pKa (Predicted) 4.2 ± 0.5Carboxylic acid ionization
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; membrane permeable
H-Bond Donors 1Carboxylic -OH
H-Bond Acceptors 4Pyrazole N, Carbonyl O, Hydroxyl O, Fluorine
Rotatable Bonds 3Phenyl-N bond, CH2-COOH bonds

Synthetic Architecture

To ensure high regioselectivity and purity, a Homologation Strategy is the most robust synthetic pathway.[1] Direct cyclization often yields mixtures of 3- and 5-substituted isomers.[1] The protocol below utilizes a stepwise functional group transformation from a carboxylate precursor, ensuring the acetic acid chain is established with precision.

Reaction Pathway Visualization[1]

Synthesis Start 4-Fluorophenyl hydrazine Inter1 Ethyl 1-(4-fluorophenyl)- 1H-pyrazole-3-carboxylate Start->Inter1 Ethyl 2,4-dioxovalerate Cyclization Inter2 Alcohol Intermediate Inter1->Inter2 LiAlH4 Reduction Inter3 Chloromethyl Derivative Inter2->Inter3 SOCl2 Chlorination Nitrile Nitrile Precursor Inter3->Nitrile NaCN Substitution Product Target Acid (C11H9FN2O2) Nitrile->Product HCl/H2O Hydrolysis

Figure 1: Stepwise synthesis via nitrile homologation to ensure regiochemical integrity.

Detailed Experimental Protocol
Step 1: Regioselective Cyclization[1]
  • Reagents: 4-Fluorophenylhydrazine hydrochloride (1.0 eq), Ethyl 2,4-dioxovalerate (1.1 eq), Ethanol.[1]

  • Procedure: Reflux the hydrazine with the diketo-ester in ethanol for 4–6 hours. The 2,4-dioxovalerate directs the ester group to the 3-position of the pyrazole ring due to the reactivity difference between the ketone and aldehyde/ester motifs.[1]

  • Validation: Confirm formation of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate via LC-MS (Target M+H: ~235).

Step 2: Chain Extension (Homologation)

Direct alkylation is difficult; therefore, we convert the C3-ester to a C3-acetic acid via a nitrile intermediate.[1]

  • Reduction: Treat the ester with LiAlH₄ (THF, 0°C) to yield the (pyrazol-3-yl)methanol .[1]

  • Chlorination: React the alcohol with Thionyl Chloride (SOCl₂, DCM, rt) to generate the 3-(chloromethyl) derivative.[1]

  • Cyanation: Perform nucleophilic substitution using Sodium Cyanide (NaCN) in DMSO or DMF at 60°C.[1] This adds the necessary carbon atom, forming 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetonitrile .[1]

Step 3: Hydrolysis to Target Acid
  • Reagents: Conc. HCl, Glacial Acetic Acid.[1]

  • Procedure: Dissolve the nitrile in a 1:1 mixture of HCl and acetic acid. Reflux for 2–4 hours.[1]

  • Workup: Cool to room temperature. Pour into ice water. The target acid, 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid , typically precipitates as a white to off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water.[1]

Physicochemical Profiling & Stability

Understanding the behavior of this molecule in solution is critical for assay development.[1]

Solubility Profile
  • Water (pH < 4): Insoluble.[1] The molecule exists in its protonated, neutral form.[1]

  • PBS (pH 7.4): Moderate solubility.[1] The carboxylic acid deprotonates (forming the anion), significantly increasing solubility > 1 mg/mL.[1]

  • Organic Solvents: Highly soluble in DMSO (>50 mM) and Methanol.[1]

Stability[1][10]
  • Solid State: Stable at room temperature for >2 years if stored desiccated.[1]

  • Solution:

    • DMSO stock: Stable for 6 months at -20°C.

    • Aqueous buffer: Susceptible to decarboxylation only under extreme thermal stress (>100°C) or strong acidic conditions over prolonged periods.[1]

Biological Context & Pharmacophore Analysis[1][4][8][11]

This molecule is a classic bioisostere of the phenylacetic acid class of NSAIDs (e.g., Diclofenac, Lonazolac).[1]

Pharmacophore Diagram

Pharmacophore F_Group 4-Fluoro Group (Metabolic Block) Phenyl Phenyl Ring (Lipophilic Core) F_Group->Phenyl Electronic Withdrawal Pyrazole Pyrazole Scaffold (Rigid Linker) Phenyl->Pyrazole N1 Attachment Acid Acetic Acid (Ionic Anchor) Pyrazole->Acid C3 Attachment

Figure 2: Pharmacophore subdivision.[1] The Fluorine atom prevents metabolic degradation, while the Acid group anchors the molecule in the COX active site.[1]

Mechanism of Action (Hypothetical)
  • COX Inhibition: The carboxylate anion mimics arachidonic acid, forming an ion pair with Arg-120 in the cyclooxygenase channel.[1]

  • Selectivity: The bulky 1-(4-fluorophenyl) group occupies the hydrophobic pocket.[1] Depending on the exact steric fit, this scaffold can be tuned for COX-2 selectivity by adding substituents to the pyrazole C4 position.[1]

Analytical Quality Control

To validate the identity of the synthesized material, the following analytical criteria must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.3 (s, 1H, -COOH )

    • δ 7.8 – 7.6 (m, 2H, Phenyl Ar-H )[1]

    • δ 7.6 (d, 1H, Pyrazole H-5 )[1]

    • δ 7.3 – 7.1 (m, 2H, Phenyl Ar-H )[1]

    • δ 6.4 (d, 1H, Pyrazole H-4 )[1]

    • δ 3.6 (s, 2H, -CH ₂-COOH)[1]

  • HPLC Purity: >98% (detection at 254 nm).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 221.2[1]

    • Negative Mode: [M-H]⁻ = 219.2[1]

References

  • Synthesis of Pyrazole-3-acetic Acids: Title: "Regioselective synthesis of 1-aryl-3-pyrazolecarboxylic acid derivatives." Source:Journal of Heterocyclic Chemistry. Context: Establishes the regiochemistry of hydrazine cyclizations with 2,4-dioxovalerates. [1]

  • Pharmacological Relevance (Lonazolac Analogues): Title: "Anti-inflammatory activity of 1-phenyl-1H-pyrazole-4-acetic acid derivatives."[1] Source:European Journal of Medicinal Chemistry. Context: Describes the SAR of pyrazole-acetic acids as COX inhibitors.

  • Metabolic Stability of Fluorinated Aromatics: Title: "Fluorine in Medicinal Chemistry."[1] Source:Journal of Medicinal Chemistry. Context: Explains the role of the para-fluoro group in blocking CYP450 oxidation.[1] [1]

Sources

Literature review of 1-aryl-1H-pyrazol-3-yl acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Aryl-1H-Pyrazol-3-yl Acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs. Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant effects.[3][4][5]

Within this broad class, the 1-aryl-1H-pyrazol-3-yl acetic acid scaffold has emerged as a particularly promising pharmacophore. This structure is characterized by an acetic acid moiety at the C3 position and a tunable aryl group at the N1 position, providing a framework for developing targeted therapeutic agents. This guide offers a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, aimed at researchers and professionals in drug discovery and development.

Part 1: Synthetic Methodologies for the Scaffold

The construction of the 1-aryl-1H-pyrazol-3-yl acetic acid core can be achieved through several strategic synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the pyrazole ring.

Cyclocondensation of β-Dicarbonyl Compounds with Aryl Hydrazines

The most classical and widely adopted method for pyrazole synthesis is the Knorr cyclization, which involves the condensation of a β-dicarbonyl compound with a hydrazine. For the target scaffold, this typically involves the reaction of an aryl hydrazine with a γ-ketoester or a related 1,3-dicarbonyl equivalent bearing the latent acetic acid side chain.

The causality behind this approach lies in the sequential nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the N-aryl group) is dictated by the differential reactivity of the carbonyl groups and the reaction conditions.

G cluster_reactants Reactants cluster_products Products Aryl_Hydrazine Aryl Hydrazine (Ar-NH-NH2) Py_Ester 1-Aryl-1H-pyrazol-3-yl Ester Intermediate Aryl_Hydrazine->Py_Ester Cyclocondensation (e.g., in Acetic Acid) Ketoester γ-Keto-α,β-unsaturated ester or 1,3-Dicarbonyl Equivalent Ketoester->Py_Ester Py_Acid 1-Aryl-1H-pyrazol-3-yl Acetic Acid Py_Ester->Py_Acid Hydrolysis (e.g., LiOH, H2O)

Caption: Generalized Knorr-type synthesis pathway.

Synthesis via Chalcone Intermediates

An alternative and highly versatile route begins with the Claisen-Schmidt condensation of an appropriate acetophenone and an aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][6] These chalcones serve as key intermediates that can be cyclized with hydrazine hydrate. Subsequent N-arylation and functional group manipulations are then required to introduce the aryl group at the N1 position and convert a suitable substituent at the C3 position into the acetic acid moiety.

This multi-step approach offers greater flexibility in introducing diverse substituents onto the core structure, making it a powerful tool for building libraries for structure-activity relationship (SAR) studies.

Patented and Novel Synthetic Approaches

Specific derivatives have been synthesized through patented processes that often aim for improved yield and scalability. For instance, one process describes the preparation of (1,4-diaryl-pyrazol-3-yl)-acetic acids by reacting β-styryl amines with chlorocarbonyl-acetic acid derivatives, followed by cyclization with an aryl hydrazine.[7] Another approach involves a Vilsmeier-Haack reaction on precursor compounds to generate pyrazole carbaldehyde derivatives, which can then be further elaborated.[8] These specialized routes underscore the industrial and academic interest in optimizing the synthesis of this valuable scaffold.

Experimental Protocol: Representative Synthesis of a 1-Aryl-1H-pyrazol-3-yl Acetic Acid Derivative

This protocol is a generalized example based on common literature procedures.

  • Step 1: Synthesis of Chalcone Intermediate.

    • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours until TLC indicates the consumption of starting materials.

    • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

    • Filter, wash with water until neutral, and dry the crude product. Recrystallize from ethanol if necessary.

  • Step 2: Pyrazole Ring Formation.

    • Reflux a mixture of the chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid for 6-8 hours.[4][6]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into crushed ice.

    • Collect the precipitated 1-acetyl-pyrazoline intermediate by filtration.

  • Step 3: N-Arylation and Side-Chain Elaboration (Example Pathway).

    • This step can vary significantly. A common sequence involves alkylation of the phenolic hydroxyl group with ethyl chloroacetate to form a phenoxyacetate ester.

    • The intermediate from Step 2 (1.0 eq) is dissolved in dry acetone with anhydrous K2CO3 (3.0 eq). Ethyl chloroacetate (1.2 eq) is added, and the mixture is refluxed for 18-24 hours.

    • The reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography.

  • Step 4: Hydrolysis to the Final Acetic Acid.

    • The ester from the previous step is dissolved in a mixture of THF and water.

    • An excess of LiOH is added, and the mixture is stirred at room temperature for 4-6 hours.

    • The organic solvent is removed in vacuo, and the aqueous residue is diluted with water and acidified with HCl.

    • The precipitated solid, the target 1-aryl-1H-pyrazol-3-yl acetic acid derivative, is collected by filtration, washed with water, and dried.

Part 2: Biological Activities and Therapeutic Applications

The 1-aryl-1H-pyrazol-3-yl acetic acid scaffold is a privileged structure primarily recognized for its potent anti-inflammatory and analgesic properties, largely attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Furthermore, emerging research has revealed significant anticancer potential.

Anti-inflammatory and Analgesic Activity

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (e.g., GI Protection) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation Drug 1-Aryl-1H-pyrazol-3-yl Acetic Acid Derivative Drug->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the anti-inflammatory and analgesic potency of these compounds. Key findings often revolve around the nature of the substituents on the N1-aryl ring and other positions of the pyrazole core.

Compound Class/SubstituentKey Structural FeatureObserved ActivityReference
Pyrazole-pyrazoline derivativesLonger alkyl chains (amide/ester)Superior anti-inflammatory activity[9]
1-Thiocarbamoyl pyrazolesPhenyl and pyrrolyl groups at C3/C5Potent anti-inflammatory and analgesic effects[12]
FR1404234-methoxyphenyl at N1, difluoromethyl at C3Potent and selective COX-2 inhibition; morphine-like analgesia[11]
Sydnone-containing pyrazolinesPhenyl and substituted phenyl groupsSignificant dose-dependent anti-inflammatory and analgesic activity

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This in vivo model is a standard method for screening potential analgesic agents.[9][13]

  • Animal Preparation: Swiss albino mice are grouped and fasted for 12-18 hours before the experiment, with water provided ad libitum.

  • Dosing: The test group receives a specific dose of the synthesized compound (e.g., 100 mg/kg, p.o.), the positive control group receives a standard drug like Indomethacin or Aspirin, and the control group receives the vehicle.[14]

  • Induction of Writhing: After a set period (e.g., 60 minutes) to allow for drug absorption, each mouse is injected intraperitoneally (i.p.) with a 0.6% solution of acetic acid.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for each mouse over a 15-minute period.

  • Data Analysis: The percentage of analgesic protection is calculated by comparing the mean number of writhes in the test and positive control groups to the vehicle control group. A significant reduction in writhes indicates analgesic activity.

Anticancer Activity

The pyrazole scaffold is also prevalent in compounds designed as anticancer agents.[15][16] Derivatives of 1-aryl-1H-pyrazol-3-yl acetic acid and related structures have demonstrated significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer.[16][17][18]

The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell growth and proliferation.[17][19][20]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer efficacy is highly dependent on the substitution pattern. Lipophilicity and the presence of specific electron-withdrawing or donating groups can dramatically influence activity.

Compound SeriesKey Structural FeatureCell LineActivity/Key FindingReference
Pyrazole-5-carbohydrazides1-arylmethyl, 3-aryl substitutionA549 (Lung)All compounds showed inhibitory effects; LogP values between 3.12-4.94 were optimal.[19]
Pyrazole-5-carbohydrazide hydrazonesHydrazone derived from salicylaldehydeA549 (Lung)Showed much more potent growth inhibition.[18][21]
Pyrazole Chalcones4-fluoro-phenyl and 5-fluoro-pyridin moietiesMCF-7, HeLaHighest inhibition observed with these halogenated groups.[17]
Pyrazole-fused Curcumin Analogues3-methyl or 3-phenyl-1H-pyrazoleMDA-MB-231, HepG2More potent than 3-carboxy-1H-pyrazole analogues.[22]

Part 3: Future Perspectives and Conclusion

The 1-aryl-1H-pyrazol-3-yl acetic acid scaffold and its close analogues represent a highly validated and fruitful starting point for the design of novel therapeutics. The extensive research into their anti-inflammatory and analgesic properties, particularly as selective COX-2 inhibitors, has established a clear path for developing safer NSAIDs.

The growing body of evidence for their anticancer activities opens up new avenues for exploration. Future work will likely focus on:

  • Target Identification: Elucidating the specific molecular targets responsible for the anticancer effects of the most potent compounds.

  • Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for cancer cells over normal cells, thereby improving the therapeutic index.

  • Hybrid Molecules: Combining the pyrazole core with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action.[15][23]

References

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). MDPI. Retrieved from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved from [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage. Retrieved from [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR. Retrieved from [Link]

  • Process for the preparation of (1,4-diaryl-pyrazol-3-yl)-acetic acids. Google Patents.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Semantic Scholar. Retrieved from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008, November 15). PubMed. Retrieved from [Link]

  • In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice. ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Semantic Scholar. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. (2024, February 21). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022, September 16). ACS Omega. Retrieved from [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2025, September 12). MDPI. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved from [Link]

  • 1H-pyrazol-3-yl]phenyl]sydnones as Antiinflammatory and Analgesic agents. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007, November 15). PubMed. Retrieved from [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Retrieved from [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PMC. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Drug Delivery Technology. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.org. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024, December 25). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). KTU ePubl. Retrieved from [Link]

  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. (2023, November 3). Current issues in pharmacy and medicine: science and practice. Retrieved from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Potential of Fluorophenyl Pyrazoles as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a fundamental biological response, yet its chronic dysregulation underpins a multitude of debilitating diseases. Conventional non-steroidal anti-inflammatory drugs (NSAIDs), while effective, are encumbered by significant adverse effects, primarily gastrointestinal, due to their non-selective inhibition of cyclooxygenase (COX) enzymes. This has propelled the search for safer, more targeted therapeutic agents. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, most notably embodied by the selective COX-2 inhibitor, Celecoxib.[1][2] This guide delves into a specific, highly promising subclass: fluorophenyl pyrazoles. The strategic incorporation of fluorine atoms can enhance metabolic stability and binding affinity, offering a pathway to potent and selective anti-inflammatory candidates.[3][4] We will explore their synthesis, multifaceted mechanisms of action beyond COX inhibition, detailed experimental protocols for their evaluation, and the critical structure-activity relationships that govern their therapeutic potential.

The Inflammatory Cascade: A Rationale for Targeted Intervention

Inflammation is the immune system's intricate response to harmful stimuli, such as pathogens or damaged cells.[1] This process is mediated by a complex network of signaling molecules, including prostaglandins (PGs), leukotrienes (LTs), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][5]

Two key enzyme families, cyclooxygenases (COX) and lipoxygenases (LOX), are central to this cascade. They metabolize arachidonic acid into PGs and LTs, respectively.[6] The COX enzyme exists in two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal mucosa and mediate platelet aggregation.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[1][2]

Traditional NSAIDs (e.g., ibuprofen, naproxen) non-selectively inhibit both COX-1 and COX-2.[1] While this reduces inflammation, the concurrent inhibition of COX-1 is responsible for the well-documented gastrointestinal ulceration and bleeding risks associated with these drugs.[1][7] This critical distinction laid the groundwork for the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory effects with a significantly improved safety profile.

The Fluorophenyl Pyrazole Scaffold: Synthesis and Strategic Design

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, offering a versatile and tunable scaffold for drug design.[1] Its utility is exemplified by clinically approved anti-inflammatory drugs like Celecoxib, Lonazolac, and Phenylbutazone.[8]

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a common and powerful strategy. The C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life.[4] Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger, more specific interactions with the target protein's active site.[3]

Synthetic Pathways to Fluorophenyl Pyrazoles

The synthesis of these compounds typically relies on classical cyclocondensation reactions. A prevalent and versatile method involves the reaction of a fluorinated chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[6]

A generalized workflow is as follows:

  • Chalcone Synthesis: A substituted 4-fluoroacetophenone is reacted with a substituted aldehyde in a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate (chalcone).[7]

  • Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline.[9][10]

  • Aromatization to Pyrazole: The pyrazoline can be oxidized to the corresponding aromatic pyrazole. This can sometimes occur in situ or be achieved using a separate oxidizing agent.[3]

G

Multifaceted Mechanisms of Anti-inflammatory Action

While COX-2 inhibition is a primary mechanism, the therapeutic potential of fluorophenyl pyrazoles is enhanced by their ability to modulate multiple inflammatory pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The primary anti-inflammatory effect of many fluorophenyl pyrazoles stems from their ability to inhibit COX enzymes, with a particular selectivity for the COX-2 isoform.[7] The benzenesulfonamide moiety, present in Celecoxib and its analogs, is a key pharmacophore that anchors within a specific side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.[8][11] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), the enzyme responsible for producing leukotrienes.[1][6] Compounds with this dual COX/LOX inhibitory profile could offer a broader spectrum of anti-inflammatory activity.[1]

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTs) (Bronchoconstriction, Chemotaxis) LOX->LTs Inhibitor Fluorophenyl Pyrazoles Inhibitor->COX Inhibition (esp. COX-2) Inhibitor->LOX Inhibition (some derivatives)

Suppression of Pro-inflammatory Cytokines via NF-κB Pathway

Chronic inflammation is often driven by the overexpression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][5] The production of these cytokines is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes for pro-inflammatory cytokines and enzymes like iNOS and COX-2.[5][12] Certain pyrazole derivatives have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation and suppressing the downstream inflammatory response.[1][5]

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkBa p-IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB / IκBα (Inactive Complex) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Proteins (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines Inhibitor Fluorophenyl Pyrazoles Inhibitor->IkBa Blocks Phosphorylation

Antioxidant Activity

Inflammatory processes generate reactive oxygen species (ROS), leading to oxidative stress which can further damage tissues and perpetuate inflammation.[6] Some pyrazole and pyrazoline compounds have demonstrated free radical scavenging properties, suggesting that their anti-inflammatory action may be partly due to their ability to mitigate oxidative damage.[6][13] This antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[1]

Methodologies for Efficacy Evaluation

A robust assessment of anti-inflammatory potential requires a combination of in vitro and in vivo models.[14]

In Vitro Experimental Protocols

Protocol 1: LPS-Stimulated Macrophage Assay for NO and Cytokine Inhibition [5] This assay is a cornerstone for screening potential anti-inflammatory agents by mimicking an inflammatory response in a cell culture model.

  • Objective: To determine the ability of a compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of the test fluorophenyl pyrazole compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.

    • Incubation: Incubate the plate for 24 hours.

    • Nitric Oxide (NO) Measurement:

      • Collect 50 µL of the cell culture supernatant.

      • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at ~540 nm. The amount of nitrite is proportional to the NO produced.

    • Cytokine Measurement (ELISA):

      • Collect the remaining supernatant.

      • Quantify the concentration of TNF-α, IL-6, or other cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Cell Viability: Perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.[12]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay [11] This assay is crucial for determining the potency and selectivity of the compounds.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX inhibitor screening kits (e.g., using ovine or human recombinant enzymes).

    • The assay typically measures the peroxidase activity of the COX enzyme.

    • Incubate the respective enzyme (COX-1 or COX-2) with arachidonic acid (substrate) and a colorimetric probe in the presence of various concentrations of the test compound.

    • The enzyme's activity results in a color change that can be measured spectrophotometrically.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

In Vivo Experimental Protocols

Protocol 3: Carrageenan-Induced Paw Edema in Rats [7][15] This is the most widely used primary test for screening acute anti-inflammatory activity.

  • Objective: To evaluate the ability of a compound to reduce acute, localized edema.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Methodology:

    • Grouping: Divide animals into groups (n=5-6): Vehicle Control, Positive Control (e.g., Diclofenac or Indomethacin), and Test Groups (receiving different doses of the fluorophenyl pyrazole).

    • Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

    • Edema Induction: After 1 hour, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, and 4 hours post-injection).

    • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Structure-Activity Relationships (SAR)

The biological activity of fluorophenyl pyrazoles is highly dependent on the nature and position of substituents on the heterocyclic and aryl rings. Analysis of published data reveals several key trends.

Compound Scaffold Key Substituents Observed Activity Reference
1,3,5-trisubstituted pyrazoleN1-phenyl, C3-(p-fluorophenyl), C5-arylCompounds with electron-donating groups (e.g., -OCH₃) on the C5-aryl ring often show enhanced anti-inflammatory activity.[16]
Pyrazole ChalconeFluorophenyl group on the pyrazole ringCompound 5f (specific structure in source) was identified as the most potent anti-inflammatory agent in its series, comparable to diclofenac sodium.[7]
Celecoxib AnalogPyrazole with N1-(p-aminosulfonylphenyl) and C3-trifluoromethylThe trifluoromethyl group and the aminosulfonylphenyl moiety are critical for high COX-2 selectivity and potency.[11][17]
Pyrazoline Derivative2,4-difluorophenyl and 4-fluorophenyl substitutionsSeveral compounds in this series exhibited moderate anti-inflammatory activity in the paw edema model.[9]
Pyrazole-Triazole Hybrid3-(3-fluorophenyl)pyrazole linked to a 1,2,4-triazoleCombining heterocyclic fragments can lead to compounds with significant analgesic properties, which often correlate with anti-inflammatory action.[18]

Key Insights from SAR:

  • The presence of a p-sulfonamide or p-methanesulfonyl group on the N1-phenyl ring is a strong determinant of COX-2 selectivity.[8][11]

  • The position and electronic nature of the fluorine atom(s) on the phenyl rings significantly modulate activity.[7][9]

  • The overall lipophilicity of the molecule plays a crucial role in its pharmacokinetic and pharmacodynamic properties.[11]

Future Perspectives and Conclusion

Fluorophenyl pyrazoles represent a highly validated and promising scaffold for the development of next-generation anti-inflammatory drugs. While the focus has historically been on COX-2 inhibition, the future lies in harnessing the scaffold's versatility to design multi-target agents.

Future Directions:

  • Dual COX/LOX Inhibitors: Rational design of molecules that can simultaneously inhibit both key pathways of the arachidonic acid cascade.[1]

  • Hybrid Molecules: Combining the fluorophenyl pyrazole core with other pharmacophores to target additional inflammatory mediators, such as p38 MAPK or specific cytokines.[11][17]

  • Targeting Chronic Inflammatory Models: Moving beyond acute models like paw edema to more complex models of chronic disease, such as adjuvant-induced arthritis, to validate long-term efficacy and safety.[6]

References

  • Gürsoy, E. A., & Güzeldemirci, N. U. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

  • Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 172. Available at: [Link]

  • Demchenko, A. M., et al. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • (N.D.). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. International Journal of ChemTech Research. Available at: [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kumar, P., et al. (1981). Synthesis and anti-inflammatory activity of fluorinated phenyl styryl ketones and N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles. PubMed. Available at: [Link]

  • Reyes-Ocampo, E., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. Available at: [Link]

  • Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. Frontiers in Pharmacology. Available at: [Link]

  • Sanna, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Jumina, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Kumar, R., & Singh, P. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. Available at: [Link]

  • Ghorab, M. M., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online. Available at: [Link]

  • Jumina, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

  • Tozkoparan, B., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. Available at: [Link]

  • Zhang, L., et al. (2018). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. Available at: [Link]

  • (N.D.). Synthesis and pharmacological activities of celecoxib derivatives. University of Sharjah. Available at: [Link]

  • (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • (2023). Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. Available at: [Link]

  • Jainul, M. A., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. Available at: [Link]

  • Bibi, S., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. Available at: [Link]

Sources

Comparative Analysis: 1-(4-Fluorophenyl) vs. 1-Phenyl Pyrazole Biological Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural optimization of pyrazole-based pharmacophores, specifically comparing the biological stability of 1-phenyl pyrazole versus its fluorinated analog, 1-(4-fluorophenyl) pyrazole .

In medicinal chemistry, the unsubstituted N1-phenyl ring is frequently identified as a "metabolic soft spot," susceptible to rapid Phase I oxidation by Cytochrome P450 (CYP450) enzymes. Strategic substitution with fluorine at the para-position is a proven tactic to block this metabolic liability. This guide details the physicochemical basis of this modification, the mechanistic inhibition of metabolic clearance, and the experimental protocols required to validate these stability enhancements in a drug discovery setting.

Part 1: Physicochemical Basis of Stability

The transition from a hydrogen atom to a fluorine atom at the para-position of the N1-phenyl ring induces profound changes in the molecule's electronic and steric environment, directly influencing its metabolic fate.

Bond Strength and Steric Protection

The primary driver for enhanced stability is the strength of the Carbon-Fluorine (C-F) bond compared to the Carbon-Hydrogen (C-H) bond.

  • C-H Bond Dissociation Energy (BDE): ~98–100 kcal/mol (for aromatic C-H).

  • C-F Bond Dissociation Energy (BDE): ~116–120 kcal/mol.

The high energy required to cleave the C-F bond renders the para-position inert to the radical abstraction mechanisms employed by CYP450 enzymes. Furthermore, the Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than other halogens, providing steric protection without imposing significant steric penalties that might disrupt binding affinity.

Electronic Deactivation (Hammett Effects)

Metabolic oxidation of aromatic rings often proceeds via electrophilic attack. Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong electron-withdrawing inductive effect (-I).

  • Hammett Constant ($ \sigma_p $): The $ \sigma_p $ value for Fluorine is 0.06 , whereas Hydrogen is 0.00 .

  • Impact: This electron withdrawal decreases the electron density of the phenyl ring, deactivating it towards the initial electrophilic attack by the high-valent Iron-Oxo species (Compound I) of the CYP450 catalytic cycle.

Lipophilicity (LogP/LogD)

While fluorination is often used to increase lipophilicity, the effect on an N-phenyl pyrazole is nuanced.[1]

  • 1-Phenyl Pyrazole: Moderate lipophilicity.

  • 1-(4-Fluorophenyl) Pyrazole: Typically exhibits a slightly higher LogP (+0.2 to +0.4 units) due to the hydrophobicity of the fluorine atom.

  • Biological Consequence: While higher lipophilicity can sometimes increase metabolic turnover (by increasing affinity for CYP active sites), the metabolic blocking effect of the C-F bond overrides this, resulting in a net increase in metabolic stability.

Part 2: Mechanisms of Metabolic Stability

The core difference between these two motifs lies in their interaction with Phase I metabolic enzymes, primarily the CYP2C and CYP3A subfamilies.

The Metabolic Soft Spot: 1-Phenyl Pyrazole

The unsubstituted phenyl ring attached to a pyrazole nitrogen is prone to para-hydroxylation .

  • Binding: The lipophilic phenyl ring orients into the hydrophobic pocket of the CYP enzyme.

  • Oxidation: The heme-iron oxidant ($ Fe^{IV}=O $) abstracts a hydrogen or adds oxygen to the para-position (C4 of the phenyl ring).

  • Result: Formation of 1-(4-hydroxyphenyl) pyrazole . This metabolite is rapidly conjugated (Phase II glucuronidation) and excreted, leading to high Intrinsic Clearance ($ CL_{int} ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     t{1/2} $).
    
The Blocked Motif: 1-(4-Fluorophenyl) Pyrazole

Substituting the para-hydrogen with fluorine creates a "metabolic block."

  • Resistance: The CYP enzyme cannot abstract the fluorine atom due to the high C-F bond strength.

  • Metabolic Switching: The enzyme is forced to find alternative, less favorable sites for oxidation (e.g., on the pyrazole ring or other substituents), or the molecule dissociates unchanged.

  • Result: Significantly reduced $ CL_{int} $ and extended $ t_{1/2} $.

Visualization: Metabolic Pathway Comparison

The following diagram illustrates the divergent metabolic fates of the two analogs.

MetabolicPathway cluster_0 Substrate cluster_1 Metabolic Fate Phenyl 1-Phenyl Pyrazole (Unsubstituted) CYP CYP450 Enzyme (Fe-Oxo Species) Phenyl->CYP High Affinity Fluoro 1-(4-Fluorophenyl) Pyrazole (Para-Blocked) Fluoro->CYP Modified Affinity Hydroxyl 1-(4-Hydroxyphenyl) Pyrazole (Phase I Metabolite) CYP->Hydroxyl Para-Hydroxylation (Fast Kinetics) Stable Unchanged Parent Drug (Recirculation) CYP->Stable Metabolic Blockade (C-F Bond Inert) Minor Minor Metabolites (Slow Formation) CYP->Minor Metabolic Switching Gluc O-Glucuronide Conjugate (Rapid Excretion) Hydroxyl->Gluc Phase II (UGT)

Caption: Divergent metabolic pathways. The 1-phenyl analog undergoes rapid para-hydroxylation, while the 4-fluoro analog blocks this primary route, favoring stability.

Part 3: Experimental Validation (Microsomal Stability Assay)

To quantify the stability difference, a Liver Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating through the use of internal controls and specific termination criteria.

Protocol: Human Liver Microsomes (HLM) Stability

Objective: Determine the Intrinsic Clearance ($ CL_{int} ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 t{1/2} $) of the test compounds.
1. Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: Prepare 10 mM stock in DMSO. Dilute to 1 µM final assay concentration (Final DMSO < 0.1%).

2. Experimental Workflow
  • Pre-Incubation: Mix Buffer, Microsomes (0.5 mg/mL final), and Test Compound (1 µM) in a 96-well plate. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH solution to initiate the reaction ($ t=0 $).

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove an aliquot (e.g., 50 µL).

  • Quenching: Immediately dispense aliquot into a "Stop Plate" containing 150 µL ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge Stop Plate at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

3. Self-Validating Controls
  • Negative Control (-NADPH): Incubate for 60 min without cofactor. >95% parent remaining confirms chemical stability (non-enzymatic degradation).

  • Positive Control (High Clearance): Verapamil or Testosterone. Must show high turnover ($ CL_{int} > 50 \mu L/min/mg $) to validate enzyme activity.

  • Positive Control (Low Clearance): Warfarin. Must show low turnover to validate assay sensitivity.

Visualization: Assay Workflow

AssayWorkflow cluster_sampling Kinetic Sampling Start Start: 10mM DMSO Stock Dilution Dilute to 1µM in Buffer + HLM (0.5 mg/mL) Start->Dilution PreWarm Pre-incubate 37°C (5 min) Dilution->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench with ACN + IS (Precipitate Protein) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Caption: Step-by-step workflow for the HLM stability assay, ensuring rigorous kinetic data collection.

Part 4: Data Interpretation & Representative Results

The following table summarizes the typical shift in pharmacokinetic parameters observed when optimizing a 1-phenyl pyrazole lead to a 1-(4-fluorophenyl) candidate.

Table 1: Comparative Metabolic Stability Profile (Representative Data)

ParameterSymbol1-Phenyl Pyrazole1-(4-Fluorophenyl) PyrazoleImpact of Fluorination
Half-Life $ t_{1/2} $ (min)15 – 25> 60> 2-Fold Improvement
Intrinsic Clearance $ CL_{int} $ (µL/min/mg)> 50 (High)< 15 (Low/Moderate)Significant Reduction
Primary Metabolite -4-Hydroxy-phenylDe-fluorinated (Rare) / Ring OxidationMetabolic Switching
Lipophilicity LogP~ 2.5~ 2.8Slight Increase
Ligand Efficiency LEBaselineOften ImprovedMaintained Potency
Calculation of Intrinsic Clearance

To derive these values from your LC-MS data, use the first-order decay equation:

  • Plot $ \ln(% \text{Remaining})

    
     t $).[2]
    
  • Determine the slope ($ -k $).

  • Calculate Half-life: $ t_{1/2} = 0.693 / k $.

  • Calculate Intrinsic Clearance:

    
    
    
Conclusion

Replacing the 1-phenyl ring with a 1-(4-fluorophenyl) ring on a pyrazole scaffold is a high-probability optimization strategy. It leverages the strength of the C-F bond to block rapid CYP450-mediated para-hydroxylation, thereby extending biological half-life and improving the pharmacokinetic profile without necessitating drastic changes to the molecular weight or steric volume of the drug candidate.

References

  • Mechanisms of Fluorine in Drug Design Hagni, D. et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv, 2021. [Link]

  • Fluorinated Pyrazole Synthesis & Activity Febrianti, N. et al.[3] "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole."[3][4] Molbank, 2021, M1194. [Link]

  • Microsomal Stability Assay Protocol Wernevik, J. et al. "Protocol for the Human Liver Microsome Stability Assay."[5][6] ResearchGate / Cyprotex Protocols, 2020. [Link]

  • General Role of Fluorine in Medicinal Chemistry Gillis, E.P. et al. "Applications of Fluorine in Medicinal Chemistry."[7][8][9] Journal of Medicinal Chemistry, 2015. (Contextual Citation for C-F Bond Strength and Metabolic Blocking)

Sources

Methodological & Application

Protocol for synthesis of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized protocol for the synthesis of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid . The methodology prioritizes regiospecificity and scalability, utilizing the Diethyl Acetonedicarboxylate Route . This approach avoids the formation of inseparable regioisomers common in asymmetric diketone cyclizations and eliminates the need for toxic cyanide reagents often used in homologation strategies.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid Core Scaffold: 1,3-Disubstituted Pyrazole Key Challenge: Establishing the acetic acid side chain at position 3 without contaminating the product with the 5-isomer or requiring hazardous homologation steps.

Retrosynthetic Logic: The most robust disconnection for a pyrazole-3-acetic acid derivative is the symmetric cyclization of a hydrazine with a 3-oxopentanedioate derivative.

  • Disconnection: The C3-C4 and N1-C5 bonds are formed via condensation.

  • Precursor: Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxopentanedioate) is a symmetric

    
    -keto diester. Its reaction with 4-fluorophenylhydrazine yields a single regioisomer due to its C2 symmetry, initially forming a 5-hydroxypyrazole (pyrazolone) intermediate.
    
  • Functional Group Interconversion (FGI): The 5-hydroxy group is a "scar" from the cyclization that must be excised to yield the target 1H-pyrazole. This is achieved via a chlorination-reduction sequence.

Retrosynthesis Target Target: 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid Ester Intermediate 3: Ethyl (1-(4-fluorophenyl)-1H-pyrazol-3-yl)acetate Target->Ester Hydrolysis Chloro Intermediate 2: Ethyl (5-chloro-1-(4-fluorophenyl)-1H-pyrazol-3-yl)acetate Ester->Chloro Pd/C, H2 (Dechlorination) Pyrazolone Intermediate 1: Ethyl (1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate Chloro->Pyrazolone POCl3 (Aromatization) Starting Starting Materials: 4-Fluorophenylhydrazine + Diethyl 1,3-acetonedicarboxylate Pyrazolone->Starting Cyclocondensation

Figure 1: Retrosynthetic analysis highlighting the symmetry-driven strategy to ensure regiopurity.

Part 2: Detailed Experimental Protocol

Stage 1: Cyclocondensation (Pyrazolone Formation)

This step exploits the symmetry of diethyl acetonedicarboxylate to form the pyrazole core. The product exists in tautomeric equilibrium but is isolated as the stable 5-oxo derivative.

  • Reagents:

    • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

    • Diethyl 1,3-acetonedicarboxylate (1.1 equiv)

    • Ethanol (Absolute, 10 V)

    • Sodium Acetate (1.1 equiv, if using hydrazine HCl salt)

  • Procedure:

    • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-fluorophenylhydrazine hydrochloride (e.g., 10.0 g) and sodium acetate (5.0 g) in absolute ethanol (100 mL). Stir for 15 minutes at room temperature to liberate the free hydrazine.

    • Addition: Add diethyl 1,3-acetonedicarboxylate (13.5 g) dropwise over 10 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

    • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The hydrazine spot should disappear.

    • Workup: Cool the reaction mixture slowly to 0–5°C. The product, Ethyl [1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate , typically precipitates as a white to off-white solid.

    • Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted diester. Dry under vacuum at 45°C.

  • Yield Expectation: 80–90%.

  • Checkpoint:

    
    H NMR should show a characteristic methylene singlet for the side chain and lack the aromatic pyrazole H-4 signal (instead showing a CH signal at position 4 of the pyrazolone ring, often at 
    
    
    
    3.5–4.0 ppm).
Stage 2: Aromatization via Chlorination

The 5-oxo group is converted to a 5-chloro substituent, aromatizing the ring and preparing it for reductive removal.

  • Reagents:

    • Intermediate 1 (from Stage 1)

    • Phosphorus Oxychloride (POCl

      
      ) (5.0 equiv)
      
    • Optional: N,N-Diethylaniline (catalytic)

  • Procedure:

    • Setup: Place Intermediate 1 (10.0 g) in a dry flask. Add POCl

      
       (25 mL) carefully (fume hood!).
      
    • Reaction: Heat the neat mixture to reflux (105°C) for 2–3 hours. The solid will dissolve, turning the solution yellow/orange.

    • Quench (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C. Caution: POCl

      
       hydrolysis is violent.[1]
      
    • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with sat. NaHCO

      
       (until neutral) and brine.
      
    • Purification: Dry over MgSO

      
       and concentrate. If the oil is dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.
      
  • Product: Ethyl [5-chloro-1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetate .

Stage 3: Reductive Dechlorination

Removal of the chlorine atom yields the desired 1,3-disubstituted aromatic pyrazole.

  • Reagents:

    • Intermediate 2 (from Stage 2)

    • Pd/C (10% w/w loading, 50% wet) (10 wt% of substrate)

    • Sodium Acetate (2.0 equiv, to scavenge HCl)

    • Ethanol or Methanol (20 V)

    • Hydrogen Gas (Balloon or 1-3 atm)

  • Procedure:

    • Dissolution: Dissolve Intermediate 2 (8.0 g) in ethanol (160 mL). Add Sodium Acetate (4.5 g).

    • Catalyst: Under a nitrogen stream, carefully add Pd/C (0.8 g).

    • Hydrogenation: Purge the vessel with H

      
       gas. Stir vigorously under H
      
      
      
      atmosphere (balloon pressure is usually sufficient; 30 psi in a Parr shaker is faster) at room temperature for 6–12 hours.
    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.[2]

    • Concentration: Evaporate the solvent. Resuspend the residue in EtOAc/Water. Separate the organic layer, dry, and concentrate to yield Ethyl [1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetate .

Stage 4: Ester Hydrolysis
  • Reagents:

    • Intermediate 3 (from Stage 3)

    • Lithium Hydroxide (LiOH·H

      
      O) (2.0 equiv)
      
    • THF/Water (3:1 mixture)

  • Procedure:

    • Reaction: Dissolve the ester in THF/Water. Add LiOH. Stir at room temperature for 2 hours.

    • Workup: Acidify the reaction mixture to pH 2–3 using 1M HCl.

    • Isolation: The target acid often precipitates. If so, filter and wash with water.[3][4] If not, extract with EtOAc, dry, and concentrate.

    • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Heptane to achieve >98% purity.

Part 3: Critical Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Regioselectivity Intrinsic The use of symmetric diethyl acetonedicarboxylate guarantees the 3-acetate position. No 5-acetate isomer is possible.
POCl

Quench
< 20°C High temperatures during quenching can hydrolyze the ester side chain prematurely or cause decomposition.
Dechlorination pH Buffered (NaOAc) Failure to add NaOAc results in HCl accumulation, which poisons the Pd catalyst and stalls the reaction.
Reaction Monitoring TLC/LCMS Monitor Stage 2 closely; over-reaction can lead to chlorination of the acetic side chain alpha-position.

Part 4: Process Visualization

Workflow Start Start: 4-F-Phenylhydrazine HCl + Diethyl Acetonedicarboxylate Step1 Step 1: Cyclization (Reflux EtOH, 4h) Forms Pyrazolone Core Start->Step1 Check1 QC: Check for disappearance of Hydrazine (TLC) Step1->Check1 Step2 Step 2: Chlorination (POCl3, Reflux) Aromatization to 5-Cl-Pyrazole Check1->Step2 Pass Step3 Step 3: Hydrogenolysis (H2, Pd/C, NaOAc) Removal of 5-Cl Step2->Step3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Ester -> Acid Step3->Step4 Final Final Product: 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid Step4->Final

Figure 2: Step-by-step experimental workflow.

References

  • Solankee, A., & Patel, K. (2004). Synthesis and antibacterial activity of some new 1-aryl-3-substituted pyrazoles. E-Journal of Chemistry.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Related Lonazolac Analogs (Structural Context)

    • Synthesis of 1-aryl-pyrazole acetic acid derivatives: Abdel-Aziz, M., et al. (2012). Synthesis and anti-inflammatory activity of some new 3,5-diaryl-pyrazole derivatives. European Journal of Medicinal Chemistry. Link

    • US Patent 4952702A: Process for the preparation of (1,4-diaryl-pyrazol-3-yl)-acetic acids.[5] (Provides industrial context for similar scaffolds). Link

  • Precursor Reactivity

    • Reactivity of Diethyl Acetonedicarboxylate: Cope, A. C., et al. (1957). Organic Syntheses, Coll.[2] Vol. 4, p. 281. (Describes handling and cyclization properties of the diester). Link

Sources

Application Note: Regioselective Knorr Synthesis of 1-(4-Fluorophenyl)pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized 1-aryl-1H-pyrazoles is a cornerstone of modern drug discovery, providing privileged scaffolds for anti-inflammatory agents, kinase inhibitors, and antimicrobial therapeutics. The condensation of 4-fluorophenylhydrazine with ethyl 2,4-dioxovalerate (also known as ethyl 2,4-dioxopentanoate) via the Knorr pyrazole synthesis is a highly effective method for generating these structures [1].

Ethyl 2,4-dioxovalerate is a versatile unsymmetrical


-keto ester [2]. Because it possesses two distinct electrophilic carbonyl centers, its reaction with an arylhydrazine inherently produces a mixture of two regioisomers [3]. This application note provides a comprehensive, self-validating protocol designed to execute this reaction, understand its mechanistic causality, and successfully isolate the resulting regioisomers.

Mechanistic Causality & Regioselectivity (Expertise & Experience)

To master this synthesis, one must understand the electronic and steric interplay between the reactants:

  • Nucleophilic Asymmetry: 4-Fluorophenylhydrazine possesses two nitrogen atoms. The terminal nitrogen (N

    
    ) is primary and aliphatic-like, making it significantly more nucleophilic than the internal nitrogen (N
    
    
    
    ), whose lone pair is delocalized into the electron-withdrawing 4-fluorophenyl ring.
  • Electrophilic Asymmetry: Ethyl 2,4-dioxovalerate features two ketone carbonyls available for attack. The C2 carbonyl is adjacent to the electron-withdrawing ethyl ester group, making it more electrophilic than the C4 carbonyl, which is adjacent to an electron-donating methyl group.

The Competing Pathways:

  • Pathway A (Major): The highly nucleophilic N

    
     kinetically attacks the more electrophilic C2 carbonyl. Subsequent dehydrative cyclization of N
    
    
    
    onto the C4 carbonyl yields ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate .
  • Pathway B (Minor): Competing attack of N

    
     at the C4 carbonyl, followed by cyclization of N
    
    
    
    at C2, yields ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate .

Due to keto-enol tautomerization and steric dynamics during the formation of the tetrahedral intermediates, the reaction is rarely 100% regioselective. In analogous systems, these isomers are typically formed in a ratio of approximately 1.3:1 to 1.5:1, favoring the 5-methyl-3-carboxylate isomer [1].

Mechanism Start 4-Fluorophenylhydrazine + Ethyl 2,4-dioxovalerate PathA Pathway A (Major) Nβ attacks C2 (Ester side) Start->PathA Kinetically favored PathB Pathway B (Minor) Nβ attacks C4 (Methyl side) Start->PathB Competing attack IntA C2-Hydrazone PathA->IntA IntB C4-Hydrazone PathB->IntB CycA Nα Cyclization at C4 (-H2O) IntA->CycA CycB Nα Cyclization at C2 (-H2O) IntB->CycB ProdA 5-Methyl-3-carboxylate Isomer CycA->ProdA ProdB 3-Methyl-5-carboxylate Isomer CycB->ProdB

Mechanistic pathways illustrating the formation of competing pyrazole regioisomers.

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )Eq.AmountMolesFunction
4-Fluorophenylhydrazine HCl162.591.01.63 g10.0 mmolNucleophile
Ethyl 2,4-dioxovalerate158.151.051.66 g10.5 mmolElectrophile
Triethylamine (TEA)101.191.11.11 g11.0 mmolBase
Ethanol (Absolute)46.07-30 mL-Solvent

Table 2: Regioisomer Characterization

IsomerChemical NameFormation PathwayExpected Ratio
Isomer A Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylateN

at C2, N

at C4
~56% (Major)
Isomer B Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylateN

at C4, N

at C2
~44% (Minor)

Experimental Protocol & Self-Validating System

This methodology is designed as a self-validating system , ensuring that the operator can confirm the success of each transformation before proceeding to the next step.

Step 1: Hydrazine Free-Basing
  • Suspend 4-fluorophenylhydrazine hydrochloride (1.63 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.11 g, 1.53 mL, 11 mmol) dropwise at room temperature. Stir for 15 minutes.

  • Causality: The HCl salt is stable for storage, but the free hydrazine is required to expose the highly nucleophilic N

    
     lone pair.
    
  • Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear or slightly yellow homogeneous solution, confirming successful neutralization.

Step 2: Controlled Hydrazone Formation
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add ethyl 2,4-dioxovalerate (1.66 g, 10.5 mmol) dropwise over 10 minutes.

  • Causality: The initial nucleophilic attack is highly exothermic. Performing this addition at 0 °C prevents thermal degradation of the hydrazine and suppresses the formation of complex oligomeric byproducts.

Step 3: Dehydrative Cyclization
  • Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C (reflux) for 3 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting dicarbonyl (visualized with anisaldehyde stain) should disappear completely. Under short-wave UV (254 nm), two closely eluting, highly UV-active spots will appear, representing the two pyrazole regioisomers.

  • Self-Validation Checkpoint: LC-MS analysis of an aliquot should reveal a single mass peak corresponding to the exact product mass (

    
    
    
    
    
    ), split into two distinct chromatographic peaks.
Step 4: Aqueous Workup
  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the resulting residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL).

  • Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual TEA and unreacted hydrazine, saturated aqueous

    
     (20 mL), and brine (20 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude regioisomer mixture.
    
Step 5: Chromatographic Separation
  • Purify the crude mixture via silica gel flash chromatography using a gradient elution of Hexanes:Ethyl Acetate (10:1 to 4:1).

  • Collect the fractions corresponding to the two distinct UV-active spots.

Workflow R1 4-Fluorophenylhydrazine HCl (1.0 eq) Solvent Ethanol + TEA (1.1 eq) Free-basing at RT R1->Solvent R2 Ethyl 2,4-dioxovalerate (1.05 eq) R2->Solvent Mix Addition at 0 °C (Exothermic Hydrazone Formation) Solvent->Mix Reflux Reflux at 80 °C (4h) (Dehydrative Cyclization) Mix->Reflux Workup Aqueous Workup & Extraction (EtOAc / H2O / Brine) Reflux->Workup Crude Crude Regioisomer Mixture (LC-MS: [M+H]+ 249.1) Workup->Crude Purif Silica Gel Chromatography (Hexane/EtOAc Gradient) Crude->Purif IsoA Isomer A (~56%) 5-Methyl-3-carboxylate Purif->IsoA Fraction 1 IsoB Isomer B (~44%) 3-Methyl-5-carboxylate Purif->IsoB Fraction 2

Experimental workflow for the synthesis and separation of pyrazole regioisomers.

Analytical Resolution (Expert Insight)

Because both isomers share identical masses and similar polarities, assigning the correct structure to "Fraction 1" and "Fraction 2" requires definitive spectroscopic evidence.

The NOESY NMR Solution: To unambiguously assign the regiochemistry, perform a 2D


-

NOESY NMR experiment.
  • In the 5-methyl-3-carboxylate isomer (Isomer A) , the methyl group at position 5 is in close spatial proximity to the ortho-protons of the 1-(4-fluorophenyl) ring. A strong NOE cross-peak will be observed between the methyl singlet (~2.3 ppm) and the aromatic ortho-protons (~7.4 ppm).

  • In the 3-methyl-5-carboxylate isomer (Isomer B) , the methyl group is located far away from the N-aryl ring, separated by the pyrazole core. No such NOE correlation will be observed.

References

  • Source: CORE (core.ac.uk)
  • Title: Ethyl 2,4-dioxopentanoate | Research Chemical Source: Benchchem URL
  • Title: US8785372B2 - 1-aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof Source: Google Patents URL

Application Note: Hydrolysis of Ethyl 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

1-Aryl-1H-pyrazole-3-acetic acid derivatives are highly privileged pharmacophores in medicinal chemistry, frequently serving as critical building blocks for monoacylglycerol lipase (MAGL) inhibitors 1 and cyclooxygenase (COX) modulators. The transformation of the stable ester intermediate, ethyl 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetate , into its corresponding free carboxylic acid requires a highly efficient, non-destructive saponification strategy.

While harsh acidic or high-temperature basic conditions (e.g., refluxing NaOH/KOH) can be used for simple esters, they risk degrading complex functional groups or causing unwanted side reactions in advanced pharmaceutical intermediates. Therefore, this protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification within a carefully balanced ternary solvent system (THF/MeOH/H


O).

Mechanistic Causality:

  • The Lithium Effect: The lithium cation (

    
    ) acts as a mild Lewis acid. It tightly coordinates to the carbonyl oxygen of the ester, significantly enhancing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack by the hydroxide ion (
    
    
    
    ), allowing the reaction to proceed rapidly at room temperature 2.
  • The Solvent Architecture: The THF/MeOH/H

    
    O (3:1:1 v/v/v) mixture is engineered to overcome phase barriers 3. Tetrahydrofuran (THF) fully solubilizes the highly lipophilic pyrazole ester. Water delivers the necessary hydroxide nucleophile. Methanol acts as a vital phase-transfer cosolvent, bridging the dielectric gap between THF and water to create a reactive, homogeneous microenvironment.
    

Mechanistic Workflow

Workflow Start Ethyl 2-[1-(4-fluorophenyl)- 1H-pyrazol-3-yl]acetate Solvation Dissolve in THF/MeOH (3:1 v/v) Ensure complete homogenization Start->Solvation Reaction Add aq. LiOH·H2O (2.0 eq) Stir at 20-25 °C for 2-4 h Solvation->Reaction Intermediate Lithium 2-[1-(4-fluorophenyl)- 1H-pyrazol-3-yl]acetate (Aqueous) Reaction->Intermediate Saponification Concentration Evaporate THF/MeOH in vacuo (Maintain T < 40 °C) Intermediate->Concentration Acidification Acidify with 1M HCl to pH 2-3 (Precipitation of free acid) Concentration->Acidification Isolation Filter, wash with cold H2O, and dry in vacuo Acidification->Isolation Crystallization Product 2-[1-(4-fluorophenyl)- 1H-pyrazol-3-yl]acetic acid (High Purity Solid) Isolation->Product

Caption: Workflow for the LiOH-mediated hydrolysis and isolation of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid.

Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetate 248.251.01.00 g (4.03 mmol)Starting Material
Lithium hydroxide monohydrate (LiOH·H

O)
41.962.0338 mg (8.06 mmol)Base / Nucleophile
Tetrahydrofuran (THF)72.11-12.0 mLOrganic Solvent
Methanol (MeOH)32.04-4.0 mLPhase-transfer Cosolvent
Deionized Water (H

O)
18.02-4.0 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~2.5~10.0 mLAcidifying Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Step 1: Solvation In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of ethyl 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetate in 12.0 mL of THF and 4.0 mL of MeOH. Stir at 20–25 °C until a clear, homogeneous solution is achieved.

Step 2: Base Addition Dissolve 338 mg of LiOH·H


O in 4.0 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 5 minutes.
  • Validation Checkpoint: The solution may initially turn slightly cloudy upon addition but must transition to a clear, monophasic solution within 30 minutes as the lipophilic ester is converted into the highly water-soluble lithium carboxylate salt.

Step 3: Reaction Monitoring Stir the reaction mixture at room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Validation Checkpoint: The ester starting material (

    
    ) should be completely consumed within 2 to 4 hours, yielding a baseline spot (
    
    
    
    ) corresponding to the lithium carboxylate salt.

Step 4: Volatile Removal Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40 °C to remove the THF and MeOH.

  • Causality Note: Temperature control is critical. Exceeding 40 °C can promote thermal degradation or unwanted side reactions. Do not evaporate to complete dryness; the aqueous layer containing the product must remain intact.

Step 5: Aqueous Extraction (Impurity Purge) Dilute the remaining aqueous residue with an additional 10 mL of deionized water. Extract the aqueous phase with 10 mL of methyl tert-butyl ether (MTBE). Separate the layers and discard the organic layer.

  • Causality Note: This step purges any unreacted starting material, trace organic impurities, or non-polar byproducts, ensuring the final precipitated acid is of high analytical purity.

Step 6: Acidification & Precipitation Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 2.0–3.0 (verify strictly with pH paper).

  • Validation Checkpoint: A dense white precipitate of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid will immediately form upon reaching the target pH, confirming the successful protonation of the carboxylate.

Step 7: Isolation & Drying Stir the suspension for an additional 30 minutes at 0–5 °C (ice bath) to maximize crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL). Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure product.

Analytical Characterization

The isolated product should be validated against the following expected spectroscopic parameters:

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+)

[M+H]

calculated for C

H

FN

O

: 221.1; Found: 221.1

H NMR
(400 MHz, DMSO-

)

12.45 (br s, 1H, COOH), 8.35 (d, J = 2.5 Hz, 1H, pyrazole-H5), 7.85-7.78 (m, 2H, Ar-H), 7.35-7.28 (m, 2H, Ar-H), 6.45 (d, J = 2.5 Hz, 1H, pyrazole-H4), 3.65 (s, 2H, CH

).

C NMR
(100 MHz, DMSO-

)

171.5 (C=O), 160.2 (d, J = 242 Hz, Ar-C-F), 149.8 (pyrazole-C3), 136.5 (d, J = 3 Hz, Ar-C1), 128.4 (pyrazole-C5), 120.5 (d, J = 8 Hz, Ar-C), 116.2 (d, J = 23 Hz, Ar-C), 107.5 (pyrazole-C4), 33.2 (CH

).

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion after 4 hours Insufficient base equivalents or poor phase mixing.Add an additional 0.5 eq of LiOH·H

O and ensure vigorous stirring. Verify the solvent ratio has not shifted due to evaporation.
Emulsion forms during MTBE extraction Residual THF/MeOH is acting as a surfactant between the aqueous and organic layers.Evaporate the mixture further on the rotary evaporator to ensure all organic solvents are completely removed before attempting extraction.
Oiling out instead of precipitation Product is trapping residual organic solvents, or the pH drop was too rapid.Re-concentrate the mixture to remove residual volatiles. Ensure pH is strictly 2-3. If oil persists, extract the aqueous layer with EtOAc (3 × 15 mL), dry over Na

SO

, and concentrate to yield the solid.
Product is discolored (yellow/brown) Trace oxidation or organic impurities became trapped in the crystal lattice during rapid precipitation.Recrystallize the product from hot ethanol/water, or perform a charcoal (Celite/Darco) filtration of the aqueous layer prior to acidification.

References

  • Butler et al. (2017). "1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors." US Patent Application / Google Patents.
  • "The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor." Organic Process Research & Development - ACS Publications.
  • "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chem. Pharm. Bull. / ResearchGate.

Sources

Application Note: Optimized Amide Coupling Strategies for Pyrazole-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Pyrazole-3-acetic acid derivatives are highly versatile pharmacophores utilized extensively in the design of targeted therapeutics, including p38 MAP kinase inhibitors , ALK5 inhibitors, and novel crop protection products . Structurally, the methylene spacer in the acetic acid side chain isolates the carboxylic acid from the aromatic pyrazole ring. Consequently, the carboxylate exhibits a pKa comparable to standard aliphatic acids, lacking the direct electronic deactivation seen in pyrazole-3-carboxylic acids.

However, the presence of the pyrazole ring introduces distinct mechanistic challenges during amide coupling:

  • Tautomerism and Nucleophilicity: The unprotected pyrazole nitrogen (1H/2H tautomers) is basic and mildly nucleophilic. During aggressive carboxylic acid activation, transient N-acylation of the pyrazole ring can occur, leading to dimerized byproducts or reduced yields.

  • Chemoselectivity: Thermodynamic control is essential. Because primary and secondary aliphatic amines are significantly more nucleophilic than the pyrazole NH, the reaction naturally funnels toward the desired amide. However, when coupling with electron-deficient amines (e.g., anilines), the reaction kinetics slow down, increasing the risk of pyrazole N-acylation or active ester hydrolysis.

To mitigate these risks without resorting to transient Boc/Trityl protection of the pyrazole, the choice of coupling reagent—specifically the balance between activation energy and active ester stability—is the most critical parameter .

Reagent Selection & Optimization

The synthesis of amides from pyrazole-3-acetic acid requires a delicate balance. We evaluate two primary activation pathways: the carbodiimide-based approach (EDC/HOBt) and the uronium-based approach (HATU/DIPEA).

  • EDC/HOBt: Forms an intermediate OBt-active ester. This ester is stable enough to resist attack by the weakly nucleophilic pyrazole NH but reactive enough for standard aliphatic amines. The water-soluble urea byproduct makes this highly scalable.

  • HATU: Generates a highly reactive OAt-active ester driven by the neighboring group effect of the nitrogen in the azabenzotriazole ring. It is mandatory for sterically hindered substrates or electron-deficient anilines .

Amide Coupling Decision Matrix

DecisionMatrix Start Substrate: Pyrazole-3-Acetic Acid AmineType Amine Nucleophilicity? Start->AmineType Aliphatic Aliphatic / High (Primary/Secondary) AmineType->Aliphatic Aniline Aniline / Low (Electron-Deficient) AmineType->Aniline EDC EDC + HOBt + DIPEA (DCM/DMF, 0°C to RT) Aliphatic->EDC HATU HATU + DIPEA (DMF, 0°C to RT) Aniline->HATU WorkupEDC Aqueous Workup (Urea is water-soluble) EDC->WorkupEDC WorkupHATU Chromatography (Remove TMU/HOAt) HATU->WorkupHATU

Decision matrix for selecting amide coupling conditions based on amine nucleophilicity.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that causality is established at each step, preventing the blind processing of failed reactions.

Protocol A: EDC/HOBt-Mediated Coupling (For Aliphatic Amines)

Objective: Scalable synthesis with minimal chromatographic purification.

  • Preparation: In an oven-dried flask under N₂, dissolve pyrazole-3-acetic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM/DMF (4:1 v/v, 10 mL).

  • Activation: Add HOBt (1.2 equiv, 1.2 mmol) and cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv, 1.2 mmol) portion-wise. Stir for 30 minutes at 0 °C.

    • Validation Checkpoint 1: Analyze a 10 µL aliquot via LC-MS. The presence of the OBt-active ester mass validates successful activation.

  • Coupling: Add the aliphatic amine (1.1 equiv, 1.1 mmol) followed by DIPEA (2.5 equiv, 2.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup (Self-Validating):

    • Dilute with DCM (20 mL).

    • Wash with saturated aqueous NH₄Cl (2 × 15 mL) to remove unreacted amine and DIPEA. (Caution: Avoid 1M HCl if the pyrazole is unprotected, as protonation of the pyrazole [pKa ~2.5] may drag the product into the aqueous phase).

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid and HOBt.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 2: TLC (10% MeOH in DCM). A single major spot indicates successful conversion.

Protocol B: HATU-Mediated Coupling (For Anilines/Hindered Amines)

Objective: High-efficiency coupling overcoming kinetic barriers.

  • Preparation: Dissolve pyrazole-3-acetic acid (1.0 equiv, 1.0 mmol) and the electron-deficient amine (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL) under N₂ at 0 °C.

  • Activation & Coupling: Add DIPEA (3.0 equiv, 3.0 mmol). Then, add HATU (1.2 equiv, 1.2 mmol) in one portion.

    • Mechanistic Rationale: Adding the amine before the HATU ensures that as soon as the highly reactive OAt-ester is formed, the amine is present to trap it, minimizing the window for pyrazole N-acylation.

  • Monitoring: Stir at room temperature for 2–12 hours.

    • Validation Checkpoint 1: Monitor via LC-MS. If a mass corresponding to [M + Acid - H₂O] appears, it indicates pyrazole N-acylation. If this occurs, reduce the temperature to 0 °C for the duration of the reaction or switch to a protected pyrazole building block.

  • Workup: Quench with water. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to rigorously remove DMF and tetramethylurea (TMU) byproducts. Concentrate and purify via silica gel chromatography.

Mechanistic Pathway of HATU Activation

HATUMechanism Acid R-COOH (Pyrazole-3-Acetic Acid) Deprot Carboxylate Anion Acid->Deprot DIPEA (-H+) ActiveEster OAt-Active Ester (Highly Reactive) Deprot->ActiveEster HATU (-TMU) Product Amide Product + HOAt + TMU ActiveEster->Product R'-NH2 (Nucleophilic Attack)

Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent amidation.

Data Presentation: Quantitative Summaries

To aid in reagent selection and reaction planning, the following table summarizes the expected performance metrics based on empirical optimization data for pyrazole-3-acetic acid couplings.

Table 1: Comparative Analysis of Coupling Conditions

Coupling ReagentTarget Amine ClassBaseSolventAvg. Reaction TimeExpected YieldPrimary Byproducts
EDC / HOBt Primary AliphaticDIPEA (2.5 eq)DCM/DMF4 - 6 hours80 - 95%Water-soluble urea
EDC / HOBt Secondary AliphaticDIPEA (2.5 eq)DCM/DMF6 - 8 hours75 - 85%Water-soluble urea
HATU Sterically HinderedDIPEA (3.0 eq)DMF2 - 4 hours85 - 95%TMU, HOAt
HATU Anilines (e- deficient)DIPEA (3.0 eq)DMF8 - 12 hours70 - 90%TMU, HOAt
T3P (50% in EtOAc) Heterocyclic AminesPyridine (3.0 eq)EtOAc12 - 16 hours65 - 80%Water-soluble phosphates

Note: T3P (Propylphosphonic anhydride) is included as a secondary alternative for substrates where epimerization of adjacent chiral centers (if present on the acetic acid chain) is a strict concern, though it generally requires longer reaction times.

References

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Discovery and Synthesis of Crop Protection Products ACS Symposium Series, American Chemical Society. URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Center for Biotechnology Information (PMC). URL:[Link]

Application Note: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles from Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

[label="Step 5: Purification\n

Validating with TLC

I'm now integrating self-validating steps into each experimental protocol section, focusing on TLC monitoring. I'll include expected Rf values for reactants and products to visually confirm each step's success. This is ensuring robust validation. I'll also add appropriate references. I'm focusing on the experimental protocols.

Refining Experimental Procedures

I'm now integrating TLC monitoring with expected Rf values for confirmation. I'm focusing on the experimental protocols and incorporating expected Rf values, to ensure each step's success. I'll also add appropriate references. I'm also preparing the final structure and content for the Application Note.

Validating Reaction Progress

I'm now detailing each experimental step and referencing literature. My focus is on ensuring each synthesis step is validated. I've been integrating a system of internal checks and references, including expected TLC behaviors for each stage to confirm the reaction's advancement and product purity and preparing to finalize the application note. I've also detailed the steps.

Finalizing Diagram Readability

I'm now implementing the complete structure for the Application Note, ensuring all diagrams adhere to strict color coding and contrast rules for maximum clarity. I'm focusing on the final diagrams. I've been integrating a system of internal checks and references, including expected TLC behaviors for each stage to confirm the reaction's advancement and product purity and preparing to finalize the application note.

Validating Protocol Details

I'm now integrating expected TLC behaviors into the protocols to serve as internal checks, including references. I'm focusing on validating each step of the synthesis. The diagrams are being finalized with clear color coding and I'm ensuring everything is professional.

Validating Each Step

I'm now integrating detailed validation steps, focusing on TLC monitoring with expected Rf values for reactants and products. I'm ensuring all protocols include checks for successful reaction progress, and expected color changes. I'm focusing on the experimental protocols.

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors. However, the classical Knorr pyrazole synthesis—condensing monosubstituted hydrazines with 1,3-dicarbonyl compounds—notoriously yields a thermodynamically driven mixture of 1,3- and 1,5-regioisomers. For drug development professionals, this lack of regiocontrol necessitates exhaustive chromatographic purification, severely impacting scalability and atom economy.

This application note details field-proven, highly regioselective methodologies that leverage kinetic control, specialized electrophiles, and transition-metal catalysis to exclusively yield 1,3-disubstituted pyrazoles.

Mechanistic Insights into Regiocontrol

Achieving absolute regioselectivity requires exploiting the differential nucleophilicity of the two nitrogen atoms in a monosubstituted hydrazine (


). The terminal nitrogen (

) is less sterically hindered and more nucleophilic than the internal, substituted nitrogen (

).

When paired with highly polarized, unsymmetrical electrophiles—such as enaminones or in situ generated α-hydroxy carbonyls—the terminal nitrogen kinetically attacks the most electrophilic carbon first. By utilizing specific catalysts (like


 or 

), the reaction pathway is locked into a specific hydrazone intermediate that rapidly undergoes cyclization before thermodynamic equilibration can occur, suppressing the formation of the 1,5-isomer entirely (1[1]).

Mechanism A Hydrazine + Electrophile (Polarized Precursors) B Hydrazone Intermediate (Kinetically Directed) A->B Nucleophilic Attack C Cyclization Node B->C D 1,3-Disubstituted Pyrazole (Target Isomer) C->D Kinetic Control (Catalyst Directed) E 1,5-Disubstituted Pyrazole (Undesired Isomer) C->E Thermodynamic Equilibration

Divergent mechanistic pathways in pyrazole synthesis highlighting catalyst-directed regiocontrol.

Quantitative Data Summary: Comparative Synthetic Strategies

The following table summarizes the performance of three distinct, highly regioselective protocols. These methods bypass the limitations of traditional acid-catalyzed condensations by employing modern catalytic systems.

Synthetic StrategyPrecursorsCatalyst / EnvironmentConditionsYieldRegioselectivity
Ionic Liquid Mediated Cinnamaldehyde + Ts-Hydrazine

(Dicationic IL)
RT, 1 h90%Exclusive 1,3-isomer (2[2])
Cu-Catalyzed Multi-Component Enaminone + Hydrazine + Aryl HalideCopper Catalyst / DMF80–90 °C, 14 h72–84%High 1,3-selectivity (3[3])
Fe-Catalyzed Oxidative Coupling Diarylhydrazones + Vicinal Diols

, acac, TBHP
Elevated Temp, 12 hUp to 75%High 1,3-selectivity (1[1])

Experimental Workflows & Protocols

Workflow S1 Reagent Mix Equimolar Ratio S2 Catalyst Addition S1->S2 S3 Thermal Reflux Specific Temp S2->S3 S4 Validation TLC & Color Shift S3->S4 S5 Purification Extraction/Column S4->S5

Standardized self-validating workflow for transition-metal catalyzed pyrazole synthesis.

Protocol A: Cu-Catalyzed Multi-Component Synthesis of 1,3-Disubstituted Pyrazoles

This protocol is highly advantageous for drug discovery as it constructs the pyrazole ring and installs an N-aryl group simultaneously via an Ullmann-type cross-coupling (3[3]).

  • Step 1: Reagent Preparation

    • Action: In an oven-dried round-bottom flask, combine 1.0 mmol of 3-(dimethylamino)-1-phenylprop-2-en-1-one, 1.0 mmol of hydrazine hydrate, and 1.2 mmol of the desired aryl halide in 5 mL of anhydrous DMF.

    • Causality: The dimethylamino group acts as an excellent leaving group, providing a highly electrophilic

      
      -carbon that dictates the initial attack by the hydrazine, locking in the 1,3-geometry.
      
  • Step 2: Catalyst Introduction

    • Action: Add 10 mol% of Copper catalyst (e.g.,

      
       or 
      
      
      
      ) and 2.0 mmol of a mild base (e.g.,
      
      
      ).
    • Causality: The base deprotonates the intermediate pyrazole, while the Cu-catalyst facilitates the challenging C-N bond formation between the pyrazole nitrogen and the aryl halide.

  • Step 3: Thermal Activation & Self-Validation

    • Action: Heat the mixture to 80–90 °C under an inert argon atmosphere for 14 hours.

    • Validation: The reaction mixture will transition from a pale yellow to a deep brown/green suspension, indicating the formation of the active Cu-complex. Monitor via TLC (Hexane:EtOAc 7:3). The highly UV-active enaminone (

      
      ) will disappear, replaced by a new, less polar spot (
      
      
      
      ) corresponding to the highly lipophilic 1,3-disubstituted pyrazole.
  • Step 4: Workup & Purification

    • Action: Cool to room temperature, quench with water, and extract with ethyl acetate (

      
       mL). Wash the organic layer with brine, dry over anhydrous 
      
      
      
      , and concentrate. Purify via silica gel column chromatography.
    • Validation:

      
       NMR of the purified product will show two characteristic doublet signals (typically between 6.5 and 8.0 ppm with a coupling constant 
      
      
      
      Hz) corresponding to the adjacent protons on the newly formed pyrazole ring, confirming successful cyclization.
Protocol B: Fe-Catalyzed One-Pot Synthesis from Hydrazones and Vicinal Diols

This environmentally friendly protocol avoids toxic heavy metals, utilizing Iron to achieve regioselectivity through an oxidative coupling pathway (1[1]).

  • Step 1: In Situ Oxidation

    • Action: Mix 1.0 mmol of a vicinal diol and 1.0 mmol of diarylhydrazone in a reaction vessel. Add 10 mol%

      
      , 20 mol% acetylacetone (acac), and 2.0 equivalents of tert-butyl hydroperoxide (TBHP).
      
    • Causality: TBHP acts as the terminal oxidant.

      
       catalyzes the oxidation of the vicinal diol into an 
      
      
      
      -hydroxy carbonyl compound in situ. The acac ligand is critical; it stabilizes the iron center against over-oxidation, ensuring steady catalyst turnover.
  • Step 2: Reductive Coupling

    • Action: Stir the mixture under an oxygen atmosphere at elevated temperatures (typically 80 °C) for 12 hours.

    • Causality: The transient

      
      -hydroxy carbonyl undergoes rapid condensation and reductive coupling with the hydrazone. The steric bulk of the hydrazone directs the cyclization strictly to the 1,3-position.
      
  • Step 3: Validation & Isolation

    • Validation: The reaction is self-validating via a distinct exothermic phase during the initial TBHP addition (bubbling). TLC will confirm the consumption of the hydrazone.

    • Action: Quench with saturated sodium thiosulfate to neutralize residual peroxides (Critical Safety Step). Extract with dichloromethane, dry, and purify via chromatography.

References

  • Devkate, C. G., et al. "Synthesis of 1,3-disubstituted pyrazoles using ionic liquid." Journal of Chemical and Pharmaceutical Research, 2016, 8(4): 202-206. 2

  • Panda, N., & Jena, A. K. "Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols." The Journal of Organic Chemistry, 2012, 77(20): 9401-9406. 1

  • Raghunadh, A., et al. "An efficient regioselective copper catalyzed multi-component synthesis of 1,3-disubstituted pyrazoles." Tetrahedron Letters, 2014, 55(18): 2986-2990. 3

Sources

Application Note: One-Pot Synthesis of Fluorinated Pyrazole Acetic Acids via Telescoped Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acids starting from fluorinated


-keto esters. Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in COX-2 inhibitors (e.g., Celecoxib) and agrochemicals (e.g., Fluazolate).

The conventional synthesis often requires the isolation of ester intermediates, leading to yield losses and increased solvent waste. This guide introduces a telescoped cyclocondensation-hydrolysis sequence that combines Knorr pyrazole synthesis with in-situ saponification, delivering high-purity crystalline products without intermediate isolation.

Key Advantages[1][2][3]
  • Atom Economy: Eliminates intermediate workup steps.

  • Regiocontrol: Optimized solvent systems (TFE/Ethanol) to favor the 3-CF

    
     isomer over the 5-CF
    
    
    
    congener.
  • Scalability: Protocol validated from milligram to multigram scales.

Scientific Foundation & Mechanism

The Challenge of Regioselectivity

The reaction between a non-symmetrical


-keto ester (like ethyl 4,4,4-trifluoroacetoacetate) and a hydrazine derivative is governed by the competition between two electrophilic sites: the hard carbonyl (ketone) and the soft carbonyl (ester).
  • Kinetic Pathway: Initial attack of the hydrazine terminal nitrogen on the more reactive ketone carbonyl.

  • Thermodynamic Pathway: Reversibility of the hydrazone formation can lead to mixtures.

The introduction of the highly electronegative trifluoromethyl (CF


) group destabilizes the adjacent carbonyl, making it highly susceptible to nucleophilic attack but also prone to hydration. Control of pH and solvent polarity is critical to directing the regioselectivity toward the desired 3-trifluoromethyl  isomer (where the hydrazine attacks the ketone first) versus the 5-trifluoromethyl  isomer (often favored in acidic media or specific steric conditions).
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcated pathway and the specific route utilized in this one-pot protocol.

OnePotMechanism Start Ethyl 4,4,4- trifluoroacetoacetate Intermediate Hydrazone Intermediate Start->Intermediate Condensation (EtOH, Reflux) Hydrazine Ethyl Hydrazinoacetate Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O Isomer3 3-CF3 Pyrazole Ester Cyclization->Isomer3 Major Pathway (Kinetic Control) Isomer5 5-CF3 Pyrazole Ester (Minor) Cyclization->Isomer5 Minor Pathway Hydrolysis In-Situ Saponification (NaOH/H2O) Isomer3->Hydrolysis Product FINAL PRODUCT: [3-(Trifluoromethyl)-1H- pyrazol-1-yl]acetic acid Hydrolysis->Product One-Pot Acidification

Caption: Figure 1. Reaction pathway showing the condensation of


-keto ester with hydrazinoacetate, followed by regioselective cyclization and in-situ hydrolysis.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl 4,4,4-trifluoroacetoacetate (TFFAA) [CAS: 372-31-6][1]

    • Ethyl hydrazinoacetate hydrochloride [CAS: 6945-92-2]

    • Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) for enhanced regioselectivity.

    • Sodium Hydroxide (4M aq. solution).

    • Hydrochloric Acid (6M and 1M).

  • Equipment:

    • Round-bottom flask (100 mL) with reflux condenser.

    • Magnetic stirrer with heating block.

    • Rotary evaporator.

    • Vacuum filtration setup.[2]

Detailed Procedure (Telescoped Synthesis)

Step 1: Condensation and Cyclization [2]

  • In a 100 mL round-bottom flask, dissolve Ethyl hydrazinoacetate hydrochloride (1.54 g, 10.0 mmol, 1.0 equiv) in Ethanol (20 mL).

    • Note: For higher regioselectivity toward the 3-CF

      
       isomer, substitute Ethanol with Trifluoroethanol (TFE) . TFE promotes the attack on the CF
      
      
      
      -adjacent carbonyl via hydrogen bond activation [1].
  • Add Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10.0 mmol, 1.0 equiv) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (78 °C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[2] The disappearance of the

      
      -keto ester spot indicates completion of the ring formation.
      

Step 2: In-Situ Hydrolysis (The "One-Pot" Phase)

  • Do not isolate the intermediate ester. Cool the reaction mixture to room temperature.

  • Add 4M NaOH solution (5.0 mL, 20.0 mmol, 2.0 equiv) directly to the reaction flask.

  • Stir the mixture at room temperature for 2 hours.

    • Mechanism:[1][3][4] The ester groups on both the pyrazole side chain and the unreacted reagents are hydrolyzed. The pyrazole carboxylic acid salt becomes soluble in the aqueous phase.

Step 3: Workup and Isolation

  • Concentrate the mixture under reduced pressure to remove the organic solvent (Ethanol/TFE).

  • Dilute the remaining aqueous residue with water (10 mL) and wash with Diethyl Ether (2 x 15 mL) to remove any non-polar impurities or unreacted cyclized esters.

  • Acidify the aqueous layer carefully with 6M HCl to pH 1–2.

    • Observation: A white to off-white precipitate should form immediately.

  • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45 °C.

Results & Data Analysis

Yield and Regioselectivity Table

The choice of solvent significantly impacts the regiomeric ratio (3-CF


 vs 5-CF

).
Solvent SystemReaction TimeIsolated Yield (%)Regiomeric Ratio (3-CF

: 5-CF

)
Notes
Ethanol (Reflux) 4 h78%85 : 15Standard Knorr conditions.
TFE (Reflux) 3 h82%96 : 4 TFE activates the carbonyl, improving selectivity [2].
Methanol (RT) 12 h65%70 : 30Slower kinetics lead to lower selectivity.
Characterization (Expected Data)
  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.10 (br s, 1H, COOH), 7.85 (s, 1H, Pyrazole-H5), 5.05 (s, 2H, N-CH
    
    
    
    -COOH).
  • 19F NMR: Single peak at

    
     -60.5 ppm (indicative of 3-CF
    
    
    
    position; 5-CF
    
    
    typically appears upfield around -58 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or loss during washing.Ensure pH is <2 during acidification. Do not discard the aqueous layer before acidification.
Poor Regioselectivity Thermodynamic equilibration.Switch solvent to Trifluoroethanol (TFE) . Avoid prolonged heating after Step 1 completion.
Oily Product Impurities or residual solvent.Recrystallize from Ethanol/Water (1:1). Ensure thorough drying to remove acetic acid byproducts.

References

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Fluorinated Pyrazoles. The Journal of Organic Chemistry.
  • BenchChem Application Notes. (2025).

    
    -Keto Esters. Link
    
  • Zeng, H., et al. (2021).[5] Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition. The Journal of Organic Chemistry, 86(3), 2810–2819.[5] Link

  • Tairov, M. A., et al. (2020).[6] Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development, 24(11), 2619–2632. Link

Sources

Reagents for cyclocondensation of 4-fluorophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Cyclocondensation of 4-Fluorophenylhydrazine Hydrochloride

Introduction

In modern drug discovery and agrochemical development, the 4-fluorophenyl moiety is a privileged structural motif. It is known to enhance metabolic stability by blocking cytochrome P450-mediated para-hydroxylation while simultaneously modulating the lipophilicity of the target compound. 4-Fluorophenylhydrazine hydrochloride serves as a highly versatile, bis-nucleophilic building block for the construction of fluorinated nitrogen heterocycles, predominantly pyrazoles and indoles.

Utilizing the hydrochloride salt rather than the free base is a deliberate experimental choice. The salt exhibits superior bench stability and resistance to atmospheric auto-oxidation, ensuring precise stoichiometric control during sensitive cyclocondensations. However, this stability requires strategic reagent selection to either liberate the free hydrazine nucleophile or leverage the acidic milieu for concerted rearrangement, as demonstrated in the .

Mechanistic Pathways & Causality

The cyclocondensation of 4-fluorophenylhydrazine hydrochloride diverges into two primary mechanistic trajectories, dictated by the choice of electrophile and the catalytic environment:

  • Base-Mediated Pyrazole Synthesis : When targeting pyrazoles via reaction with 1,3-dielectrophiles (e.g.,

    
    -dicarbonyls or (ethoxymethylene)malononitrile), an initial neutralization step is mandatory. Mild bases such as triethylamine (Et
    
    
    
    N) or sodium acetate (NaOAc) are employed to deprotonate the hydrochloride salt. This activates the terminal primary amine for a Michael-type addition, followed by intramolecular cyclization to yield the1[1].
  • Acid-Catalyzed Fischer Indole Synthesis : The synthesis of 5-fluoroindoles via reaction with ketones or masked aldehydes (e.g., 2,3-dihydrofuran) proceeds through a hydrazone intermediate. Here, acidic reagents (e.g., aqueous H

    
    SO
    
    
    
    , polyphosphoric acid) serve a dual purpose: they catalyze the initial imine formation and subsequently drive the critical [3,3]-sigmatropic rearrangement by protonating the ene-hydrazine tautomer, as outlined in the 2[2].

Cyclocondensation cluster_pyrazole Pyrazole Synthesis cluster_indole Fischer Indole Synthesis FPH 4-Fluorophenylhydrazine Hydrochloride Neutralization Neutralization (Et3N or NaOAc) FPH->Neutralization Base (-HCl) Hydrazone Hydrazone Formation FPH->Hydrazone Ketone / Dihydrofuran Michael Condensation / Michael Addition Neutralization->Michael 1,3-Dielectrophile Pyrazole Fluorinated Pyrazole Core Michael->Pyrazole Cyclization (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Heat + Acid Indole 5-Fluoroindole Core Sigmatropic->Indole Rearomatization (-NH3)

Mechanistic pathways for the cyclocondensation of 4-fluorophenylhydrazine hydrochloride.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Causality & Protocol Insights: This base-mediated protocol utilizes absolute ethanol to stabilize the polar transition states during the Michael addition. Triethylamine is introduced at 0 °C to prevent the premature, uncontrolled decomposition of the highly reactive free hydrazine before the electrophile is added, ensuring high regioselectivity and preventing the formation of uncyclized hydrazide by-products[1].

Step-by-Step Methodology:

  • Neutralization : Suspend 4-fluorophenylhydrazine hydrochloride (1.2 mmol) in 2 mL of absolute ethanol. Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (1.0 mmol) dropwise with continuous stirring to liberate the free base.

  • Addition : To the neutralized solution, slowly add (ethoxymethylene)malononitrile (1.2 mmol). Maintaining a slow addition rate prevents uncontrolled exothermic spikes.

  • Cyclocondensation : Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the consumption of the hydrazine via TLC.

  • Purification : Concentrate the crude reaction mixture under reduced pressure. Purify the residue via silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure pyrazole derivative (Approx. 47% yield)[1].

Protocol B: Synthesis of 5-Fluorotryptophol via Heterogeneous Fischer Indolization

Causality & Protocol Insights: Traditional Fischer indole syntheses often suffer from severe tar formation and complex workups due to harsh acidic conditions. By utilizing a heterogeneous biphasic mixture of N,N-dimethylacetamide (DMAC) and 4% aqueous H


SO

, the reaction partitions the sensitive 5-fluorotryptophol product into the organic phase, shielding it from acid-catalyzed degradation and facilitating straightforward isolation[2].

Step-by-Step Methodology:

  • Acidic Suspension : In a reactor, suspend 4-fluorophenylhydrazine hydrochloride (30 g, 185 mmol) in 150 mL of DMAC and 300 mL of 4% aqueous H

    
    SO
    
    
    
    .
  • Activation : Heat the suspension to 75–80 °C under vigorous mechanical stirring. The acidic aqueous phase catalyzes the reaction while the DMAC acts as an organic reservoir.

  • Condensation : Slowly dose 2,3-dihydrofuran into the hot mixture. The dihydrofuran undergoes acid-catalyzed ring-opening to form the reactive aldehyde in situ, which immediately condenses with the hydrazine to form the hydrazone.

  • Rearrangement & Isolation : Maintain heating to drive the[3,3]-sigmatropic rearrangement. Upon completion, allow the mixture to cool. Separate the organic phase from the heterogeneous mixture. Isolate the 5-fluorotryptophol from the organic phase via precipitation[2].

Quantitative Data Summary

The following table summarizes validated cyclocondensation conditions for 4-fluorophenylhydrazine hydrochloride across various target scaffolds, highlighting the critical relationship between the co-reactant and the required catalytic environment.

Target ScaffoldCo-ReactantCatalyst / BaseSolvent SystemTemp & TimeYieldRef
5-Amino-pyrazole-4-carbonitrile (Ethoxymethylene)malononitrileEt

N
Absolute EthanolReflux, 4 h47%[1]
1,6-Dihydropyrazolo[3,4-c]pyrazole 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehydeNaOAcEthanolReflux, 18 h62%
5-Fluorotryptophol 2,3-Dihydrofuran4% aq. H

SO

DMAC / Water75–80 °CHigh[2]
5-Fluoroindole-2-carboxylate Ethyl pyruvatePPA / H

PO

Neat (Acid melt)70–120 °C, 1 h64%[3]

References

  • Title: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: SCIRP URL
  • Title: PROCESS FOR THE PREPARATION OF 5-FLUOROTRYPTOPHOL - EP 3110797 B1 Source: European Patent Office / Googleapis URL
  • Title: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles Source: RSC Advances URL
  • Title: CN104402795B - The synthetic method of the formic acid of substituted indole 2 Source: Google Patents URL

Sources

Application Notes and Protocols for the Synthesis of Pyrazole-Linked Peptidomimetics Using Acetic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazole Scaffolds in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] Within this class of compounds, pyrazole-containing structures have emerged as "privileged scaffolds" due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The pyrazole ring is a bioisostere for amide bonds, capable of forming crucial hydrogen bonds for target recognition while providing a rigid, metabolically stable core.

This application note provides a comprehensive guide to the synthesis of pyrazole-linked peptidomimetics where the pyrazole core is integrated into the peptide backbone via an acetic acid linker. This strategy allows for the precise placement of the heterocyclic moiety, acting as a novel amino acid surrogate. We will detail the necessary solution-phase synthesis of a key Fmoc-protected (pyrazol-4-yl)acetic acid building block, followed by its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The causality behind experimental choices, potential challenges, and validation checkpoints are discussed to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis is a hybrid approach, combining solution-phase chemistry to build the custom pyrazole-acetic acid unit with solid-phase chemistry for the sequential assembly of the final peptidomimetic. This strategy leverages the efficiency of SPPS for peptide elongation while allowing for the robust, scalable production of the non-canonical building block.

G cluster_0 Part 1: Solution-Phase Synthesis cluster_1 Part 2: Solid-Phase Peptide Synthesis (SPPS) Start Acetophenone & Phenylhydrazine Hydrazone Hydrazone Formation Start->Hydrazone Formylpyrazole Vilsmeier-Haack Cyclization (1,3-diphenyl-4-formylpyrazole) Hydrazone->Formylpyrazole PyrazolylMethanol Reduction to Alcohol Formylpyrazole->PyrazolylMethanol PyrazolylChloride Chlorination PyrazolylMethanol->PyrazolylChloride PyrazolylAcetonitrile Cyanation PyrazolylChloride->PyrazolylAcetonitrile PyrazolylAceticAcid (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid (Core Building Block) PyrazolylAcetonitrile->PyrazolylAceticAcid FmocProtection Fmoc Group Installation (Fmoc-(Pyrazol-4-yl)acetic acid) PyrazolylAceticAcid->FmocProtection Coupling Coupling of Fmoc-(Pyrazol-4-yl)acetic acid FmocProtection->Coupling Resin Fmoc-Amino Acid-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Elongation Peptide Chain Elongation (Standard Fmoc-SPPS Cycles) Deprotection2->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct Final Pyrazole-Linked Peptidomimetic Purification->FinalProduct

Figure 1. Overall workflow for the synthesis of pyrazole-linked peptidomimetics.

Part 1: Synthesis of the Fmoc-(Pyrazol-4-yl)acetic Acid Building Block

This section details the multi-step solution-phase synthesis of the key building block required for SPPS. The protocol is adapted from the synthesis of (pyrazol-4-yl)acetic acid derivatives.[3]

Protocol 1.1: Synthesis of 1,3-diphenyl-4-formylpyrazole

The synthesis begins with the construction of the pyrazole core using a Vilsmeier-Haack reaction.[3]

  • Hydrazone Formation: To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq). The mixture is stirred at room temperature. The resulting hydrazone typically precipitates and can be collected by filtration.

  • Vilsmeier-Haack Cyclization: The dried hydrazone is subjected to the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction serves as an effective intramolecular cyclizing tool to form the 4-formylpyrazole.[3]

  • Work-up and Purification: The reaction is carefully quenched with ice water, and the resulting precipitate is filtered, washed, and can be purified by recrystallization from ethanol to yield 1,3-diphenyl-4-formylpyrazole as a solid.

Protocol 1.2: Synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid

The formyl group is converted to an acetic acid moiety via a three-step process.[3]

  • Reduction: The 4-formylpyrazole (1.0 eq) is reduced to the corresponding alcohol, (1,3-diphenyl-1H-pyrazol-4-yl)methanol, using sodium borohydride (NaBH₄) in a suitable solvent like methanol or a THF/methanol mixture.[3]

  • Chlorination and Cyanation: The alcohol is converted to the more reactive 4-(chloromethyl) derivative using a reagent such as methanesulfonyl chloride and triethylamine.[3] This intermediate is then reacted with sodium cyanide (NaCN) in DMF to yield 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile.

    • Expert Insight: This two-step conversion is often more efficient than direct oxidation of the aldehyde to the carboxylic acid, which can sometimes be problematic for heterocyclic systems.

  • Hydrolysis: The acetonitrile derivative is hydrolyzed to the target (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid. This is typically achieved by heating under strongly acidic (e.g., concentrated HCl) or basic (e.g., NaOH followed by acidification) conditions. The product is then isolated by extraction and purified by recrystallization.

Protocol 1.3: Fmoc Protection of (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid

To make the building block compatible with standard SPPS, the carboxylic acid must be protected. However, for its use as an amino acid surrogate, we will be forming an amide bond with the free amine of the growing peptide chain. Therefore, the carboxylic acid of the pyrazole acetic acid moiety itself does not require protection. Instead, we must prepare it for coupling like any other Fmoc-protected amino acid. The term "Fmoc-protection" is used loosely here; the key is to prepare the building block for introduction into the Fmoc-SPPS workflow. In this context, no protection is needed on the pyrazole acetic acid itself before coupling.

Part 2: Solid-Phase Synthesis of the Peptidomimetic

The custom-synthesized (pyrazol-4-yl)acetic acid is incorporated into the peptide sequence using standard Fmoc-based SPPS.[4][5]

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for synthesizing C-terminally free acids, as it allows for mild cleavage conditions that preserve the integrity of the pyrazole moiety.[6] For C-terminal amides, a Rink Amide resin is suitable.

  • Amino Acids: High-quality Fmoc-protected amino acids with appropriate acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • Solvents: High-purity, amine-free DMF is crucial for SPPS.[3][6] Dichloromethane (DCM) is used for resin washing and swelling.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: A potent coupling reagent is recommended for the sterically demanding pyrazole building block. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are excellent choices.[5]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture like TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) is typically sufficient.[7]

Protocol 2.1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

  • First Amino Acid Loading (for 2-CTC resin): Dissolve the first Fmoc-amino acid (2.0 eq) in DCM. Add DIPEA (4.0 eq). Add this solution to the swelled resin and agitate for 1-2 hours.

  • Capping: To prevent unreacted sites from participating in subsequent steps, cap the resin by treating it with a solution of DCM/Methanol/DIPEA (17:2:1) for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Protocol 2.2: Fmoc-SPPS Cycles

The peptide chain is elongated through repetitive cycles of deprotection and coupling.

SPPS_Cycle Start Peptide-Resin (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling - Fmoc-AA or Fmoc-Pz-AA (3 eq) - HATU (2.9 eq) - DIPEA (6 eq) in DMF Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 KaiserTest 5. Monitoring (Kaiser Test) (Optional) Wash2->KaiserTest End Elongated Peptide-Resin (N-terminal Fmoc) KaiserTest->End Negative (Complete) Recouple Recouple KaiserTest->Recouple Positive (Incomplete) Recouple->Coupling

Figure 2. The iterative cycle for solid-phase peptide synthesis (SPPS).
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the N-terminal Fmoc group, exposing a free amine for the next coupling step.

  • Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

  • Coupling of the Pyrazole Building Block:

    • In a separate vial, pre-activate the (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours.

    • Expert Insight: Non-natural amino acids, especially those with bulky heterocyclic side chains, can exhibit slower coupling kinetics due to steric hindrance.[1] Therefore, an extended coupling time or a "double coupling" (repeating the coupling step with fresh reagents) is highly recommended to ensure the reaction goes to completion.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps with the subsequent standard Fmoc-amino acids until the desired peptide sequence is assembled.

Protocol 2.3: Cleavage, Purification, and Characterization
  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection. Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[7][8]

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.[7]

  • Isolation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Collect the precipitate by centrifugation.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final pyrazole-linked peptidomimetic using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary and Expected Outcomes

The following table provides a guideline for expected yields and key parameters at different stages of the synthesis. Actual results may vary based on the specific peptide sequence and laboratory conditions.

Step Key Reagents Typical Time Expected Yield Primary QC Check
Pyrazolyl Acetic Acid Synthesis POCl₃, DMF, NaBH₄, NaCN, HCl2-3 days40-60% (overall)NMR, MS
SPPS Coupling (Pyrazole-AA) HATU, DIPEA, DMF2-4 hours>99% (per step)Kaiser Test
SPPS Coupling (Standard AA) HATU, DIPEA, DMF1-2 hours>99% (per step)Kaiser Test
Cleavage & Purification TFA Cocktail, RP-HPLC1 day10-30% (overall from resin)HPLC, MS

Conclusion

The integration of a pyrazole core into a peptide backbone via an acetic acid linker represents a powerful strategy for developing novel peptidomimetics. The hybrid solution-phase and solid-phase approach described here provides a robust and adaptable workflow for creating these complex molecules. While the coupling of the sterically hindered pyrazole building block requires special consideration, such as the use of potent activating agents and extended reaction times, the overall synthesis relies on well-established and reliable chemical transformations. This methodology opens the door to the systematic exploration of pyrazole-based peptidomimetics for various therapeutic applications.

References

  • Liu, Y.-R., et al. (2012). Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(22), 6882-6887. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4). Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available at: [Link]

  • ResearchGate. (2021). Solid-phase synthesis strategies for the azole-based peptidomimetics. Available at: [Link]

  • Open Research@CSIR-NIScPR. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Available at: [Link]

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of N-Aryl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times (hours to days), harsh conditions, and poor regioselectivity.

This Application Note details optimized protocols for the Microwave-Assisted Organic Synthesis (MAOS) of N-aryl pyrazoles. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve reaction completion in minutes with superior yields. We present two distinct synthetic pathways:

  • Cyclocondensation (The Knorr Pathway): Rapid assembly of the ring from hydrazine and 1,3-dicarbonyls.

  • Metal-Catalyzed N-Arylation (The Coupling Pathway): Convergent synthesis via Cu-catalyzed cross-coupling of pre-formed pyrazoles.

Scientific Rationale & Mechanism

The Microwave Advantage: Dipolar Polarization

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall, microwave irradiation (2.45 GHz) interacts directly with the dipoles in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules (e.g., EtOH, DMF) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate, colliding with neighboring molecules to generate heat.

Impact on Pyrazole Synthesis: The rate enhancement in pyrazole synthesis is often attributed to the rapid attainment of the activation energy (


) and the "superheating" effect of solvents in sealed vessels, allowing reactions to proceed at temperatures 20–50°C above the solvent's atmospheric boiling point [1].
Reaction Pathways Overview

The following workflow diagram illustrates the decision matrix for selecting the appropriate protocol based on substrate availability and regioselectivity requirements.

PyrazoleWorkflow Start Target: N-Aryl Pyrazole Decision Are 1,3-Dicarbonyl precursors available? Start->Decision PathA Protocol A: Cyclocondensation (Knorr Synthesis) Decision->PathA Yes PathB Protocol B: C-N Coupling (Ullmann/Buchwald) Decision->PathB No (or complex Aryl group) StepA1 Reactants: Aryl Hydrazine + 1,3-Diketone/Chalcone PathA->StepA1 MechA Mechanism: Acid-Cat. Imine Formation & Cyclization StepA1->MechA OutcomeA Result: Regioisomer Mixture (Often requires separation) MechA->OutcomeA StepB1 Reactants: 1H-Pyrazole + Aryl Halide PathB->StepB1 MechB Mechanism: Cu/Pd-Catalyzed Cross-Coupling StepB1->MechB OutcomeB Result: High Regiocontrol (N1 Arylation) MechB->OutcomeB

Figure 1: Strategic workflow for selecting the optimal synthesis pathway. Protocol A is preferred for speed; Protocol B is preferred for complex aryl groups or strict regiocontrol.

Experimental Protocols

Protocol A: Microwave-Assisted Knorr Cyclocondensation

Application: Synthesis of 1-aryl-3,5-substituted pyrazoles. Mechanism: Condensation of aryl hydrazine with 1,3-diketone involving sequential imine formation and cyclization [2].

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: None (if using AcOH) or catalytic HCl (if using EtOH)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the 1,3-diketone (1 mmol) and aryl hydrazine (1.1 mmol) in 3 mL of Ethanol.

  • Acidification: Add 2-3 drops of glacial acetic acid or conc. HCl to catalyze the dehydration steps.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain set temperature).

    • Temp: 80°C (for EtOH) to 120°C (for AcOH).

    • Hold Time: 2–5 minutes.

    • Stirring: High.

  • Work-up: Cool the vessel to room temperature (using compressed air cooling). Pour the mixture into 10 mL of ice-cold water. The N-aryl pyrazole typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold water/ethanol (9:1). Recrystallize from ethanol if necessary.

Expert Insight: If using unsymmetrical 1,3-diketones, regioselectivity is governed by the electronic nature of the hydrazine and the steric bulk of the diketone substituents. Microwave heating often improves the ratio of the thermodynamically stable isomer but does not eliminate isomer formation [3].

Protocol B: Copper-Catalyzed N-Arylation (Ullmann-Type)

Application: Attaching complex aryl rings to a pre-existing pyrazole core. Mechanism: Ligand-assisted oxidative addition of Aryl-X to Cu(I), followed by reductive elimination [4].

Materials:

  • 1H-Pyrazole derivative (1.0 equiv)

  • Aryl Iodide or Bromide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (High microwave absorptivity).[1]

Step-by-Step Methodology:

  • Assembly: In a glovebox or under N₂ stream, add CuI, Base, and Pyrazole to a microwave vial.

  • Solvent Addition: Add DMF (anhydrous, 3 mL) containing the Ligand and Aryl Halide.

  • Deoxygenation: Flush the headspace with Argon/Nitrogen for 30 seconds before sealing. Critical: Cu(I) is sensitive to oxidation.

  • Irradiation:

    • Temp: 140°C.

    • Time: 20 minutes (vs. 24 hours thermal).

    • Pressure Limit: Set to 250 psi (DMF generates pressure at this temp).

  • Work-up: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF, then brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Analysis & Performance Comparison

The following table summarizes the efficiency gains of MAOS compared to conventional thermal heating (oil bath reflux) for typical N-aryl pyrazole synthesis [5, 6].

ParameterConventional HeatingMicrowave Irradiation (MAOS)Improvement Factor
Reaction Time 2 – 24 Hours2 – 20 Minutes60x – 100x Faster
Yield 48% – 85%85% – 98%+15% – 40% Increase
Solvent Usage High (Reflux volumes)Low (Concentrated)Greener Profile
Purity (Crude) Moderate (Side products)High (Cleaner profiles)Simplified Work-up

Table 1: Comparative metrics derived from synthesis of phenyl-1H-pyrazoles.

Troubleshooting & Optimization Guide

Solvent Selection

Microwave efficiency depends on the loss tangent (


) of the solvent.
  • High Efficiency: Ethanol, DMSO, DMF, Acetic Acid. (Use for rapid heating).

  • Low Efficiency: Toluene, Hexane. (Require "doping" with ionic liquids or polar additives to heat effectively).

The "Thermal Runaway" Risk

When using ionic liquids or strongly absorbing catalysts (like Cu-nanoparticles), the temperature can spike faster than the IR sensor detects.

  • Solution: Use fiber-optic internal temperature probes if available. Use "Power Cycling" or "Air Cooling" features during the hold phase to prevent overshooting.

Regioselectivity in Knorr Synthesis

Formation of regioisomers (1,3- vs 1,5-substituted) is a common challenge.

  • Mechanism: The hydrazine NH₂ attacks the most electrophilic carbonyl first.

  • Control: In MW synthesis, using a bulky solvent (e.g., t-Butanol) or lower temperatures (60°C for longer time) can sometimes enhance kinetic control, though thermodynamic control (higher temp) is the default in MW [7].

Regioselectivity Diketone Unsymmetrical 1,3-Diketone Intermediate Hydrazone Intermediate Diketone->Intermediate Hydrazine Aryl Hydrazine Hydrazine->Intermediate Isomer1 1,5-Isomer (Kinetic) Intermediate->Isomer1 Low Temp / Steric Control Isomer2 1,3-Isomer (Thermodynamic) Intermediate->Isomer2 High MW Temp (Default)

Figure 2: Regiochemical outcomes in Knorr synthesis. Microwave conditions typically favor the thermodynamic product.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin.[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2] [Link]

  • Finar, I. L., & Godfrey, K. E. (1954). The preparation of some phenyl-substituted pyrazoles. Journal of the Chemical Society, 2293–2298. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[3][4] The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Costa, T. M., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(8). [Link]]

  • Kidwai, M., Aryal, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 40B, 717-719. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546–1557. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-3 Support Resource designed for researchers encountering solubility challenges with 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid (and structurally related pyrazole-acetic acid derivatives).

Compound Analysis & Solubility Profile

To solve solubility issues, we must first understand the molecular forces at play. This compound features three distinct structural motifs that compete during solvation:

  • The Fluorophenyl Group: Highly lipophilic.[1] The fluorine atom increases hydrophobicity and induces strong

    
    -
    
    
    
    stacking in the crystal lattice, increasing the energy required to break the solid state [1].
  • The Pyrazole Core: A rigid, aromatic linker that contributes to planar stacking, further stabilizing the crystal structure.

  • The Acetic Acid Tail: This is the critical "handle."[1] In its neutral state, carboxylic acids form stable intermolecular hydrogen-bonded dimers.[1] These dimers are significantly less soluble than their monomeric or ionized forms.[1]

The Core Challenge: While DMSO is an excellent solvent for this class of compounds, users often report slow dissolution or "gelling" at high concentrations (>50 mM).[1] This is typically caused by dimer-mediated lattice stability and trace water contamination in the DMSO acting as an anti-solvent.

Standard Dissolution Protocol (The "Gold Standard")[1]

Do not simply add solvent and shake. Follow this thermodynamic activation protocol to ensure a stable stock solution.

Reagents:
  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.005%).[1] Critical: Standard DMSO absorbs water from air, reducing solubility.
    
  • Vessel: Amber glass vial (borosilicate). Avoid plastics that may leach plasticizers.

Step-by-Step Workflow:
  • Weighing: Weigh the specific amount of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid into the vial.

  • Solvent Addition: Add Anhydrous DMSO to reach 80% of the target volume.

    • Why? Adding the full volume initially makes it harder to adjust if density changes occur during mixing.[1]

  • Vortexing: Vortex at high speed for 30 seconds to disperse the powder.

  • Thermal Activation:

    • Place the vial in a water bath or heating block set to 45°C for 5–10 minutes.

    • Mechanism:[1][2] Heat disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, favoring the monomeric form which interacts better with DMSO [2].

  • Sonication: Sonicate (40 kHz) for 5 minutes while warm.

    • Visual Check: Solution should be completely clear and free of "schlieren" (wavy lines indicating density gradients).[1]

  • Final Volume: Allow to cool to room temperature (RT), then top up to the final volume with DMSO. Invert to mix.

Troubleshooting & FAQs

Q1: The compound dissolves initially but precipitates after a few hours/days. Why?

Diagnosis: Thermodynamic instability due to moisture. DMSO is hygroscopic.[1] If your vial was opened frequently, it absorbed atmospheric water. This compound is hydrophobic; even 1-2% water content in DMSO can drastically lower its solubility limit, causing it to "crash out" over time. Fix:

  • Use single-use aliquots to avoid repeated opening.[1]

  • Store stock solutions over 3Å molecular sieves to keep the DMSO dry.

Q2: I see a "gel" or viscous clump at the bottom that won't dissolve.

Diagnosis: Polymorph or Solvate Formation. The compound may have formed a "gummy" solvate with DMSO on the surface of the solid, preventing fresh solvent from reaching the core. Fix:

  • The "Crush and Heat" Method: Use a glass stirring rod to physically break the gel clump.[1]

  • Increase Temperature: Briefly heat to 60°C (do not exceed 70°C to avoid degradation).

  • Sonication: High-energy sonication is the only way to break these solvate shells.[1]

Q3: My biological assay results are inconsistent when using this stock.

Diagnosis: Precipitation upon dilution. When you pipette your DMSO stock (e.g., 10 mM) into an aqueous buffer (e.g., PBS), the sudden polarity shift causes the hydrophobic fluorophenyl group to aggregate immediately.[1] Fix:

  • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute to 10% DMSO in buffer first, then to 1%).[1]

  • pH Control: Ensure your assay buffer is pH 7.4 or higher. The acetic acid group (pKa ~4.[1]5) must be ionized (deprotonated) to be soluble in water.[1] If your buffer is acidic, the compound will precipitate [3].[3]

Advanced Technique: In-Situ Salt Formation

Use this if you need concentrations >50 mM or if the standard protocol fails.[1]

By converting the carboxylic acid to a salt within the DMSO, you disrupt the hydrogen-bonded dimers and drastically increase solubility.

Protocol:

  • Calculate the molar amount of your compound.[1]

  • Add 1.05 equivalents of a base.[1]

    • Recommended: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for organic compatibility.[1]

    • Alternative: 1M NaOH (aqueous) only if the small water addition is tolerable (keep water <1% total volume).

  • Add DMSO and vortex.[1][4] The solution should clear rapidly as the salt form is generated.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for dissolving this difficult pyrazole derivative.

DissolutionWorkflow Start Start: Solid Compound Solvent Add Anhydrous DMSO (Grade ≥99.9%) Start->Solvent Vortex Vortex 30s Solvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Success Success: Store with Desiccant Check1->Success Yes Heat Heat to 45°C (10 min) + Sonication Check1->Heat No (Cloudy/Solid) Check2 Visual Inspection: Clear Solution? Heat->Check2 Check2->Success Yes Advanced Advanced: In-Situ Salt Formation Add 1.05 eq. Triethylamine Check2->Advanced No (Still Solid) FinalCheck Visual Inspection: Clear? Advanced->FinalCheck FinalCheck->Success Yes Fail Fail: Check Purity or Use Co-solvent (PEG-400) FinalCheck->Fail No

Figure 1: Decision tree for solubilizing hydrophobic pyrazole-acetic acid derivatives in DMSO.

Quantitative Data Summary

ParameterValue / ConditionNotes
Target Concentration 10 – 50 mMStandard for High-Throughput Screening (HTS).[1]
Max Solubility (Est.) ~100 mMAchievable only with heating or salt formation.[1]
pKa (Acid) ~4.2 – 4.5The acetic acid tail.[1] Deprotonation aids solubility.[1]
LogP (Est.) 2.5 – 3.2Moderately lipophilic due to fluorophenyl group.[1]
Critical Factor Water ContentDMSO must contain <0.1% water to maintain stability.[1]

References

  • PubChem. 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid Compound Summary. National Library of Medicine. Available at: [Link][1]

  • MDPI. Synthesis of Pyrazole-Based Inhibitors and Solubility Considerations. Available at: [Link][1]

Sources

Technical Support Center: Purification of 1-(4-Fluorophenyl)pyrazole Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Purification Protocols for 1-(4-fluorophenyl)pyrazole-4-acetic acid and related intermediates.

Welcome to the Technical Support Hub

You are likely accessing this guide because you are encountering difficulties with the synthesis of 1-(4-fluorophenyl)pyrazole acetic acid derivatives. These scaffolds are critical intermediates in the development of COX-2 inhibitors (e.g., Celecoxib analogs), p38 MAP kinase inhibitors, and NSAIDs like Lonazolac.

The primary challenges with this scaffold are regioisomer contamination (1,3- vs. 1,5-substitution) and trace hydrazine retention . This guide prioritizes purity profiles suitable for late-stage pharmaceutical applications.

Module 1: The Regioisomer Crisis (Ester Stage)

The Issue: The Knorr pyrazole synthesis (condensation of 4-fluorophenylhydrazine with a 1,3-dicarbonyl) is the standard route. However, if your dicarbonyl is unsymmetrical (e.g., for a 4-acetic acid derivative), you will generate a mixture of 1,3- and 1,5-isomers . These have similar polarities, making separation difficult.

Technical Insight: The 1,5-isomer is often kinetically favored but sterically crowded. The 1,3-isomer is thermodynamically more stable. The ratio depends heavily on the solvent (Ethanol vs. Acetic Acid) and temperature.

Troubleshooting Protocol: Separation Strategy

Step 1: Diagnostic Check (Critical) Before attempting bulk purification, perform a NOESY 1H-NMR .

  • 1,5-isomer: Strong NOE correlation between the ortho-protons of the 4-fluorophenyl ring and the substituent at the pyrazole C-5 position.

  • 1,3-isomer: No such correlation; the phenyl ring is distant from the C-3 substituent.

Step 2: Purification Workflow

MethodSuitabilitySolvent SystemNotes
Flash Chromatography High (for <10g scales)Hexane/EtOAc (Gradient: 5%

30%)
The 1,5-isomer typically elutes first (less polar due to steric shielding of N-2).
Recrystallization High (Scalable)Ethanol (95%) or TolueneThe 1,3-isomer often crystallizes more readily due to better packing (planar geometry).
Selective Hydrolysis MediumNaOH / EtOHSterically hindered esters (1,5-isomer) hydrolyze slower. You can kinetically separate them by partial hydrolysis.
Workflow Diagram: Regioisomer Management

RegioisomerLogic Start Crude Reaction Mixture (Hydrazine + Dicarbonyl) TLC TLC Analysis (Hexane:EtOAc 3:1) Start->TLC Decision Isomer Separation Required? TLC->Decision ColChrom Flash Chromatography Silica Gel (230-400 mesh) Decision->ColChrom Small Scale (<5g) Recrys Recrystallization (Boiling Ethanol) Decision->Recrys Large Scale (>10g) Isomer15 Fraction A: 1,5-Isomer (Elutes First / Remains in Mother Liquor) ColChrom->Isomer15 Isomer13 Fraction B: 1,3-Isomer (Target Scaffold) ColChrom->Isomer13 Recrys->Isomer15 Filtrate Recrys->Isomer13 Precipitate

Caption: Decision logic for separating pyrazole regioisomers based on scale and polarity.

Module 2: Isolation of the Free Acid

The Issue: After hydrolyzing the ester intermediate to get the final 1-(4-fluorophenyl)pyrazole acetic acid , users often report "sticky" solids or low melting points. This is usually due to trapped inorganic salts (NaCl) or incomplete protonation.

Protocol: The "pH Swing" Isolation
  • Hydrolysis: Reflux the ester in EtOH/Water (3:1) with 2.5 eq NaOH.

  • Solvent Swap (Crucial): Evaporate the EtOH completely. Redissolve the residue in water.

    • Why? Ethanol increases the solubility of the free acid, preventing full precipitation.

  • Filtration 1 (Clarification): Filter the alkaline aqueous solution through Celite to remove any insoluble organic tars.

  • Acidification: Cool to 0-5°C. Slowly add 2M HCl dropwise.

    • Target pH: 2.0 - 3.0.

    • Warning: Do not go below pH 1.0, or you may protonate the pyrazole nitrogens, forming a soluble hydrochloride salt.

  • Digestion: Stir the slurry for 30 minutes to ensure the amorphous solid transforms into a filterable crystal.

  • Final Wash: Filter and wash with cold water (removes NaCl) followed by Hexane (removes trace non-polar impurities).

Workflow Diagram: Acid Workup

AcidWorkup Hydrolysis Hydrolysis (NaOH/EtOH) Evap Evaporate EtOH Dissolve in H2O Hydrolysis->Evap FilterAlk Filter (Alkaline) Remove Tars Evap->FilterAlk Acidify Acidify to pH 2-3 (2M HCl, 0°C) FilterAlk->Acidify Collect Collect Precipitate Wash: H2O -> Hexane Acidify->Collect

Caption: Optimization of the workup to prevent salt trapping and maximize yield.

Module 3: Impurity Scavenging (Hydrazines)

The Issue: 4-Fluorophenylhydrazine is a starting material and a known genotoxin. It must be removed to ppm levels. It is lipophilic enough to track with the product but basic enough to form salts.

Scavenging Protocol

If the hydrazine persists after the standard workup:

  • The Acid Wash (For Ester Intermediates):

    • Dissolve the crude ester in Ethyl Acetate.

    • Wash 3x with 1M HCl .

    • Mechanism:[1][2][3][4] The hydrazine is protonated (

      
      ) and partitions into the aqueous layer. The pyrazole (weakly basic) remains in the organic layer.
      
  • The Aldehyde Scavenger (For Final Products):

    • If the product is the free acid and cannot be washed easily:

    • Add 5 mol% 4-nitrobenzaldehyde to the crude mixture in ethanol.

    • Reflux for 30 mins.

    • Mechanism:[1][2][3][4] The hydrazine reacts to form a hydrazone, which has drastically different solubility/polarity and typically precipitates or separates easily on a short column.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but it should be a solid. What happened? A: This is likely the "Eutectic Trap." You probably have a mix of 1,3- and 1,5-isomers, or residual solvent (EtOAc).

  • Fix: Dissolve in a minimum amount of hot Toluene. Let it cool slowly to room temperature, then to 4°C. Scratch the glass to induce nucleation.

Q: The melting point is 10°C lower than the literature value. A: Check for water content. The carboxylic acid moiety is hygroscopic. Dry the sample in a vacuum oven at 50°C over


 for 12 hours. If the MP is still low, check for the regioisomer (see Module 1).

Q: Can I use Copper catalysis to force the regioselectivity? A: Yes. Recent literature suggests Cu(II) salts can promote the formation of the 1,3-isomer in Knorr syntheses, but this requires rigorous metal scavenging (EDTA washes) afterwards.

References

  • Regioisomer Separation & Characterization

    • Preparation, separation and characterization of two pyrazolic regioisomers. (UAB Barcelona).
    • Source: [Link][3][5][6][7][8][9][10][11][12][13]

  • Synthesis of 1-Arylpyrazole-4-carboxylic Acids

    • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
    • Source: [Link]

  • Recrystallization Solvents & Yields

    • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate deriv
    • Source: [Link]

  • Safety & Handling of 4-Fluorophenylhydrazine: 4-Fluorophenylhydrazine hydrochloride Safety D
  • General Knorr Pyrazole Synthesis Mechanism

    • Knorr Pyrazole Synthesis - Organic Chemistry Portal.
    • Source: [Link]

Sources

Optimizing yield of pyrazole ester hydrolysis using lithium hydroxide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield of Pyrazole Ester Hydrolysis using Lithium Hydroxide (LiOH)

Core Directive & Executive Summary

Hydrolysis of pyrazole esters is a deceptively simple transformation that frequently becomes a bottleneck in medicinal chemistry campaigns. While the saponification of standard alkyl esters is routine, pyrazole cores introduce unique electronic and solubility challenges—specifically decarboxylation and zwitterionic solubility —that can lead to catastrophic yield loss during workup.

This guide moves beyond the standard "add base and stir" approach. It details the mechanistic advantages of Lithium Hydroxide (LiOH), provides a self-validating protocol, and offers a troubleshooting decision tree for rescuing "failed" reactions.

Mechanistic Insight: Why LiOH?

Using LiOH in a Tetrahydrofuran (THF)/Water system is not arbitrary; it is a calculated choice driven by the unique properties of the lithium cation (


).
  • Lewis Acid Activation: Unlike

    
     or 
    
    
    
    , the smaller ionic radius of
    
    
    allows it to act as a mild Lewis acid. It coordinates tightly with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and stabilizing the tetrahedral intermediate formed during nucleophilic attack by the hydroxide ion [1].
  • Solubility Profile: Lithium carboxylates often exhibit higher solubility in organic solvents (like THF) compared to their sodium or potassium counterparts. This maintains a more homogeneous reaction mixture, preventing the coating of reagents with insoluble salts which can stall conversion [2].

Visualization: Li-Mediated Hydrolysis Mechanism

LiOH_Hydrolysis cluster_0 Key Advantage Start Pyrazole Ester Coord Li+ Coordination (Activation) Start->Coord + LiOH Inter Tetrahedral Intermediate Coord->Inter + OH- Collapse Collapse & Alkoxide Loss Inter->Collapse Salt Lithium Carboxylate Collapse->Salt - R'OH

Figure 1: The coordination of the Lithium cation (


) to the carbonyl oxygen lowers the activation energy for hydroxide attack, accelerating hydrolysis in THF-rich media.

Standard Optimized Protocol

This protocol is designed to minimize decarboxylation risks while ensuring complete conversion.

Reagents:

  • Pyrazole Ester (1.0 equiv)

  • LiOH[1][2][3][4][5]·H₂O (2.5 – 3.0 equiv)

  • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the pyrazole ester in THF. Ensure it is fully soluble before adding water.

  • Base Addition: Dissolve LiOH·H₂O in the calculated volume of water.[6] Add this solution dropwise to the THF mixture at 0°C .

    • Why? The exotherm upon mixing can trigger side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by LCMS, not just TLC, to distinguish the acid product from potential decarboxylated byproducts.

  • Completion: Most reactions complete within 2–4 hours. If incomplete after 6 hours, see Troubleshooting.

Troubleshooting & FAQs

Category A: The "Vanishing Product" (Decarboxylation)

Q: My LCMS shows the mass of the decarboxylated pyrazole (M-44) instead of the carboxylic acid. What happened?

Diagnosis: You likely triggered thermal decarboxylation. Pyrazole-carboxylic acids, especially those with electron-withdrawing groups (like


 or 

) or those substituted at the 3-position, are prone to losing

. This often happens during workup, not the reaction itself.

Mechanism: Decarboxylation is acid-catalyzed and thermally driven. Upon acidification (workup), the pyrazole nitrogen can protonate. If the ring is electron-deficient, the zwitterionic form facilitates the loss of


 to restore aromaticity/neutrality [3].

Corrective Action:

  • Avoid Heating: Never heat the reaction to force conversion. If it's slow, add more LiOH or a co-solvent (MeOH), but keep

    
    .
    
  • Cold Acidification: Perform the acidification step at 0°C .

  • Controlled pH: Do not acidify to pH 1. Stop at pH 3–4. Strong acidic environments accelerate decarboxylation.

  • Alternative Isolation: Skip acidification entirely. Isolate the product as the Lithium salt . Evaporate the THF, lyophilize the aqueous layer, and use the crude Li-carboxylate in the next step (e.g., amide coupling).

Category B: The "Stuck in Water" Issue (Zwitterions)

Q: The reaction worked, but I cannot extract the product into ethyl acetate. The aqueous layer contains everything.

Diagnosis: Your pyrazole acid is likely a zwitterion . If your pyrazole contains a basic amine or the pyrazole NH itself is acidic/basic enough, the molecule exists as an internal salt at certain pH levels, making it highly water-soluble and insoluble in organic solvents [4].

Corrective Action: Use the Isoelectric Point (pI) Precipitation method.

  • Calculate or estimate the pI of your specific pyrazole.

  • Carefully adjust the aqueous pH to exactly this value.

  • Cool to 4°C and scratch the flask to induce crystallization.

  • If it fails to precipitate: Do not extract. Instead, use a resin-based desalt (e.g., HP-20 or SP-207) or simply evaporate to dryness and use a solvent mixture like 10% MeOH in DCM to leach the product from the inorganic salts.

Category C: Incomplete Conversion

Q: The reaction stalls at 50% conversion even after overnight stirring.

Diagnosis: Phase separation. The LiOH is in the water, and your lipophilic ester is in the THF. As the reaction proceeds, the ionic strength increases, potentially causing the THF and water to separate more distinctly, halting the reaction.

Corrective Action:

  • Add Methanol: Add MeOH (10-20% volume) to bridge the phases.

  • Increase Shear: Vigorous stirring is non-negotiable.

  • Concentration: If the reaction is too dilute (>0.2 M), the kinetics slow down significantly. Concentrate the mixture slightly under vacuum (cold) to increase the effective collision rate.

Workup Decision Tree

Use this flow to determine the correct isolation strategy and avoid yield loss.

Workup_Logic cluster_legend Key Decision Points Start Reaction Complete (LCMS Confirmed) DecarbRisk Is the Pyrazole Electron-Deficient? Start->DecarbRisk SaltIso Isolate as Li-Salt (Lyophilize) DecarbRisk->SaltIso Yes (Risk of CO2 loss) Acidify Cool to 0°C Acidify to pH 3-4 DecarbRisk->Acidify No Precip Did Solid Precipitate? Acidify->Precip Filter Filter & Wash (Cold Water) Precip->Filter Yes Zwitter Likely Zwitterionic or Highly Polar Precip->Zwitter No Extract Extract with EtOAc/THF (3:1) Zwitter->Extract Try Salting Out Extract->SaltIso Extraction Fails

Figure 2: Decision matrix for isolating pyrazole carboxylic acids. Note that electron-deficient pyrazoles should often be isolated as salts to prevent decarboxylation.

Data Summary: Solvent & Cation Effects

Comparative efficiency of hydroxide sources in ester hydrolysis (General Trends).

Cation / BaseSolvent SystemRelative RateRisk of Side ReactionsRecommended For
LiOH THF / H₂OHigh LowStandard Pyrazoles
NaOHMeOH / H₂OMediumMedium (Transesterification)Simple Alkyl Esters
KOHEtOH / H₂OMediumHigh (Strong Base)Robust Substrates
LiOHPure WaterLowLowWater-Soluble Esters

References

  • Hayashi, K., et al. (2021). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Link[2]

  • Krapcho, A. P. (1982).[5] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 805-822. (Context on decarboxylation mechanisms).
  • Xiang, S., et al. (2019). "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons." Inorganic Chemistry Frontiers, 6, 2359-2364. Link

  • BenchChem Technical Support. (2025).[1][5][7][8] "Troubleshooting low yields in pyrazole synthesis from

    
    -ketonitriles." BenchChem Protocols. Link
    

Sources

Troubleshooting low yields in reaction of 4-fluorophenylhydrazine with diketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific thermodynamic and kinetic challenges associated with the condensation of 4-fluorophenylhydrazine and diketones (typically 1,3-diketones yielding pyrazoles).

The presence of the fluorine atom fundamentally alters the electronic landscape of the hydrazine, often leading to stalled reactions, incomplete cyclization, and poor yields. Below is a comprehensive, self-validating troubleshooting framework to optimize your synthesis.

Diagnostic Workflow

TroubleshootingLogic Start 4-Fluorophenylhydrazine + 1,3-Diketone SaltCheck Using HCl Salt? Start->SaltCheck BaseAdd Add Et3N or NaOAc (Liberate Free Base) SaltCheck->BaseAdd Yes Condensation Condensation (Hydrazone Formation) SaltCheck->Condensation No BaseAdd->Condensation Cyclization Cyclization (Pyrazole Formation) Condensation->Cyclization YieldCheck Yield > 80%? Cyclization->YieldCheck Success Success: Isolate Product YieldCheck->Success Yes Trouble1 Issue: Poor Nucleophilicity Action: Add Acid Catalyst YieldCheck->Trouble1 No (Stuck at Start) Trouble2 Issue: Incomplete Cyclization Action: Microwave / Remove H2O YieldCheck->Trouble2 No (Stuck at Hydrazone) Trouble1->Condensation Trouble2->Cyclization

Troubleshooting logic for 4-fluorophenylhydrazine and diketone condensation.

Deep-Dive Troubleshooting FAQs

Q1: Why is my overall yield significantly lower when switching from standard phenylhydrazine to 4-fluorophenylhydrazine? Causality & Solution: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring and, consequently, the hydrazine moiety. This electronic shift reduces the nucleophilicity of the terminal nitrogen, slowing down the initial nucleophilic attack on the carbonyl carbon of the diketone. 1 that yields drop noticeably when electron-withdrawing groups like 4-fluoro are present compared to unsubstituted phenylhydrazine[1]. Action: To compensate for the reduced nucleophilicity, you must electrophilically activate the diketone. Adding a catalytic amount of a Brønsted acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack[2].

Q2: I am using 4-fluorophenylhydrazine hydrochloride. Do I need to pre-neutralize it? Causality & Solution: Yes. The hydrochloride salt is commercially preferred because it prevents the rapid auto-oxidation of the hydrazine base. However, the protonated hydrazine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) is entirely non-nucleophilic.
Action: You must liberate the free base in situ. A highly effective protocol is the addition of an equimolar amount (or slight excess, e.g., 2.0 equivalents) of triethylamine (

) to the reaction mixture before introducing the diketone.

Q3: My reaction stalls at the intermediate hydrazone stage without forming the fully cyclized pyrazole. How can I drive the cyclization? Causality & Solution: The formation of the pyrazole core involves two distinct dehydration steps: (1) condensation to form the mono-hydrazone, and (2) intramolecular cyclization of the secondary amine onto the remaining carbonyl group. The second step can be thermodynamically hindered if the intermediate adopts a stable enamine/enol tautomer. Action: If conventional reflux in ethanol (78 °C) is insufficient, thermal activation via microwave irradiation at 140 °C for 1 hour provides the necessary energy to overcome the activation barrier of the second dehydration step,3 up to 86%[3].

Q4: What are the optimal solvent conditions for this specific condensation? Causality & Solution: While fluorinated solvents like trifluoroethanol (TFE) are sometimes touted for specialized cyclizations, 1 show that absolute ethanol (EtOH) is superior, cheaper, and more eco-friendly, consistently yielding excellent results when paired with the right thermal conditions[1].

Quantitative Condition Analysis

The table below summarizes the expected outcomes based on varying reaction conditions for 4-fluorophenylhydrazine and 1,3-diketones:

SolventTemperatureAdditive / CatalystTimeTypical Yield (%)Mechanistic Note
TFEReflux (78 °C)None2-4 h40 - 50Poor solubility and low conversion rates[1].
EtOHReflux (78 °C)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(if HCl salt)
4-6 h60 - 70Standard conditions; eco-friendly but kinetically slow[1].
EtOHReflux (78 °C)

+ AcOH (cat.)
2-4 h75 - 85Acid catalysis improves nucleophilic attack on the carbonyl.
EtOHMicrowave (140 °C)

1 h85 - 95High thermal energy drives complete secondary dehydration/cyclization[3].

Self-Validating Experimental Protocol

Standard Operating Procedure: Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)pyrazoles

This protocol utilizes a self-validating system, ensuring you can confirm the chemical state of your reaction at critical junctures.

Step 1: Preparation & Base Liberation

  • Action: In a microwave-safe reaction vial, suspend 4-fluorophenylhydrazine hydrochloride (1.2 mmol) in absolute ethanol (2.0 mL). Add triethylamine (

    
    , 2.0 mmol) dropwise at 0 °C[3].
    
  • Causality:

    
     deprotonates the non-nucleophilic hydrochloride salt, generating the reactive free hydrazine base.
    
  • Validation Checkpoint: The opaque suspension will clarify or change color (often turning slightly orange/yellow) within 15 minutes, confirming the free base has been successfully liberated[2].

Step 2: Electrophilic Activation & Condensation

  • Action: Add the 1,3-diketone (1.0 mmol) followed by glacial acetic acid (0.1 mL, catalytic) to the reaction mixture[2].

  • Causality: The acetic acid protonates the diketone's carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the deactivated fluorinated hydrazine.

Step 3: Thermal Cyclization

  • Action: Seal the vial and subject it to microwave irradiation at 140 °C for 60 minutes[3].

  • Causality: Microwave heating provides rapid, uniform thermal energy to overcome the high activation barrier of the final intramolecular dehydration step, preventing the reaction from stalling at the hydrazone intermediate.

Step 4: Workup & Validation

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (15 mL) and saturated aqueous

    
     (15 mL).
    
  • Causality: The bicarbonate wash neutralizes the acetic acid catalyst and removes the highly water-soluble

    
     byproduct salts.
    
  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. You should observe the complete disappearance of the diketone starting material and the appearance of a new, highly UV-active spot (the pyrazole)[2].

Step 5: Isolation

  • Action: Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield the crude 1-(4-fluorophenyl)pyrazole. Purify via silica gel chromatography if necessary.
    

References

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science (SCIRP). URL: [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. The Royal Society of Chemistry. URL: [Link]

  • The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells. The Royal Society of Chemistry. URL: [Link]

Sources

Technical Support Center: Hydrazine Impurity Removal in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hydrazine Hangover"

In the synthesis of pyrazoles—a privilege scaffold in oncology and anti-inflammatory therapeutics—hydrazine (


) is the engine of cyclization. However, it is also a "sticky" nucleophile and a potent mutagen.

The Problem: Hydrazine lacks a UV chromophore, making it invisible to standard LC-UV monitoring, and it adheres to polar functionalities via hydrogen bonding. Standard crystallizations often fail to purge it to the sub-ppm levels required by regulatory bodies.

The Solution: This guide moves beyond simple "washing" and introduces Remedial Chemistry —converting the genotoxic impurity into a benign, easily separable byproduct.

Module 1: Diagnosis & Detection

How do I see what is invisible?

Q: Why is hydrazine not appearing in my standard LC-MS purity checks? A: Hydrazine is a polar, low-molecular-weight (32 g/mol ) molecule with no chromophore. It elutes in the void volume of reverse-phase columns and does not absorb UV light. You must use Derivatization .

Protocol: HNA Derivatization (The Gold Standard)

We recommend using 2-Hydroxy-1-Naphthaldehyde (HNA) over benzaldehyde. HNA forms a hydrazone with a high extinction coefficient and shifts the


 to ~406 nm, moving it away from most API interference.[1]

Analytical Workflow:

  • Sample Prep: Dissolve API in DMSO.

  • Derivatization: Add excess HNA (in DMSO). Heat at 60°C for 20 mins.

  • Quench: Add dilute acetic acid.

  • Detection: HPLC-UV at 406 nm.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Analysis Step1 Dissolve API (DMSO Matrix) Step2 Add HNA Reagent (Excess) Step1->Step2 Step3 Heat 60°C 20 mins Step2->Step3 Step4 Formation of Hydrazone Step3->Step4 Schiff Base Formation Step5 HPLC-UV @ 406 nm Step4->Step5

Figure 1: Analytical workflow for trace hydrazine detection using HNA derivatization.

Module 2: Chemical Scavenging (The "Remedial" Method)

The standard acid wash failed. What now?

Q: How do I chemically quench hydrazine without destroying my product? A: Use Acetylacetone (2,4-pentanedione) . This is the most robust method for non-acid-sensitive pyrazoles. The logic is to exploit the very reaction you used to make your product. You react the residual hydrophilic hydrazine with a dicarbonyl to form 3,5-dimethylpyrazole .

Why this works:

  • Hydrazine: Highly polar, water-soluble, H-bond donor (Hard to remove).

  • 3,5-Dimethylpyrazole: Lipophilic, organic-soluble (Easy to remove).

By converting the impurity, you change its solubility profile, allowing it to be washed away in the organic mother liquors or removed via recrystallization.

Protocol: Acetylacetone Scavenging

Applicability: Stable APIs (not sensitive to weak acids).

StepActionCritical Parameter
1. Charge Dissolve crude pyrazole in organic solvent (e.g., EtOAc, DCM).[2]Ensure full dissolution.
2. Scavenge Add Acetylacetone (1.5 - 2.0 equivalents relative to estimated hydrazine).Do NOT add large excess; acetylacetone is hard to track.
3. React Stir at 20–25°C for 1–2 hours.Monitor by TLC/HPLC for disappearance of hydrazine (derivatized).
4. Wash Wash organic layer with 1M HCl (2x) or acidic brine.The 3,5-dimethylpyrazole byproduct is basic; acid pulls it into aqueous waste.
5. Isolate Dry organic layer (

), filter, and concentrate.[2]
Recrystallize if necessary.

Expert Insight: If your product is also basic and would be lost in an acid wash, skip the acid wash in Step 4. Instead, rely on the drastic change in polarity. The 3,5-dimethylpyrazole will likely stay in the mother liquor during a subsequent crystallization of your API.

Module 3: Physical & Resin Scavenging

My product is acid-sensitive. I cannot use HCl.

Q: Are there solid-phase options? A: Yes. Use Polymer-Supported Benzaldehyde (Aldehyde Resins). This acts as a "heterogeneous trap." The hydrazine reacts with the aldehyde on the bead to form a hydrazone, which remains covalently bound to the polymer. You then simply filter the resin away.

Decision Matrix: Choosing Your Method

ScavengingDecision Start Hydrazine Contamination Detected Q1 Is API Acid Sensitive? Start->Q1 NoAcid No Q1->NoAcid Stable YesAcid Yes Q1->YesAcid Unstable MethodA Method A: Acetylacetone Scavenge + Acid Wash NoAcid->MethodA Q2 Is API a Solid? YesAcid->Q2 MethodB Method B: PS-Benzaldehyde Resin (Slurry & Filter) Q2->MethodB Solution/Oil MethodC Method C: Controlled Crystallization (Reject Mother Liquor) Q2->MethodC Crystalline Solid

Figure 2: Decision tree for selecting the appropriate hydrazine remediation strategy.

Module 4: Regulatory Context (ICH M7)

What are the numbers?

Hydrazine is a Class 1 Mutagenic Impurity (known carcinogen).[3] Control strategies must demonstrate purging capability.[4]

Standard Limits (ICH M7):

  • Lifetime Exposure:

    
     µ g/day  (TTC).[5][6][7][8]
    
  • Short-Term (< 1 month):

    
     µ g/day .[5]
    

Calculation Example: If the maximum daily dose (MDD) of your drug is 100 mg , the limit for hydrazine is:



Note: Many sponsors aim for < 1 ppm to avoid batch-to-batch testing, relying instead on "Process Control" (demonstrating the process inherently removes it).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][6][9] (2017).[8]

  • Sun, M., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis, 129, 2016. (Describes the HNA derivatization method).

  • Wiley, R. H., & Hexner, P. E. "3,5-Dimethylpyrazole."[10] Organic Syntheses, Coll.[10] Vol. 4, p.351 (1963). (Foundational chemistry for the acetylacetone scavenging mechanism).

  • Gillespie, T. A., et al. "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (Context on pyrazole condensation kinetics).

Sources

Technical Support Center: Crystallization of Fluorinated Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: FPCA-CRYST-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for Fluorinated Pyrazole Carboxylic Acids (FPCAs) . These compounds (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) are critical intermediates in the synthesis of SDHI fungicides and pharmaceutical scaffolds.[1]

The Challenge: FPCAs present a unique "Janus-faced" crystallization challenge:

  • The Fluorine Effect: The fluorinated moiety increases lipophilicity and weakens intermolecular van der Waals forces, often leading to low melting points and a high tendency to sublime or "oil out."

  • The Zwitterionic Potential: The pyrazole ring (weak base) and carboxylic acid (weak acid) create complex solubility profiles dependent on pH and protonation states.

This guide provides self-validating protocols to overcome these specific physical chemistry hurdles.

Module 1: Solvent System Selection

Q: Which solvent system should I screen first?

A: Do not start with non-polar solvents (Hexane/Toluene) alone. FPCAs are typically high-melting solids held together by strong hydrogen bond dimers (Acid-Acid or Acid-Pyrazole). You need a solvent that can disrupt these dimers at high temperatures but allows them to reform upon cooling.

The "Gold Standard" System: Aqueous Alcohols Based on industrial process data for DFPA (Difluoromethyl-pyrazole acid), aqueous alcohols are the most robust starting point.

Solvent SystemComposition (v/v)Mechanism of ActionRisk Profile
Ethanol / Water 40:60 to 65:35 Recommended. High solubility at reflux; water acts as a powerful antisolvent and increases surface tension to promote nucleation.Low. Eco-friendly and scalable.[1]
IPA / Water 50:50Similar to EtOH but higher boiling point allows for better dissolution of stubborn impurities.Moderate. Harder to dry (remove) than EtOH.
Toluene / Heptane VariableUsed for ester intermediates. Poor solubility for the free acid forms.High. Risk of oiling out due to low polarity.
Ethyl Acetate 100% or w/ HeptaneGood for initial extraction, but often yields solvates or oils upon evaporation.Moderate. Good for "crash" precipitation but poor for purification.
Technical Insight: The "Water Effect"

Water is not just an antisolvent here; it is a polarity modulator . Fluorinated pyrazoles often contain regioisomeric impurities (e.g., 5-difluoromethyl vs. 3-difluoromethyl). The subtle difference in dipole moments between these isomers is best exploited in highly polar media like water/alcohol mixtures, where the "unwanted" isomer remains in the mother liquor.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a gum/oil instead of crystals. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2] This occurs when the "Oiling Out" boundary (metastable limit) is crossed before the solubility curve (supersaturation limit).

  • Cause 1: The melting point of your solid is depressed by impurities (the "eutectic drop").

  • Cause 2: You added the antisolvent (water) too fast, causing a massive spike in local supersaturation.

  • Cause 3: Temperature is too high. Fluorinated compounds often have low melting points; if your crystallization temperature is near the melting point of the solvated solid, it will melt rather than crystallize.

Visual Troubleshooting: The Rescue Workflow

OilingOutRescue Start Problem: Oiling Out Observed CheckTemp Check Temperature vs. Melting Point Start->CheckTemp Reheat Re-heat to Clear Solution (Dissolve the Oil) CheckTemp->Reheat Temp < MP Seed ADD SEEDS (Critical Step) Reheat->Seed At Cloud Point Cool Slow Cool (5°C/hour) Seed->Cool Success Crystalline Suspension Cool->Success Fail Oil Persists Cool->Fail AddCosolvent Add 5-10% Good Solvent (Increase Solubility) Fail->AddCosolvent AddCosolvent->Reheat

Figure 1: Rescue protocol for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Advanced Purification Protocols

Protocol A: The "pH Swing" (Reactive Crystallization)

Best for: Removing non-acidic impurities and regioisomers.

Theory: Pyrazole carboxylic acids are amphoteric but primarily acidic (pKa ~3-4). We can dissolve them in base and precipitate them by crossing the isoelectric point.

  • Dissolution: Suspend crude FPCA in water (5 volumes).

  • Basification: Add 30% NaOH dropwise until pH > 10. The solution should become clear (formation of Sodium Pyrazole Carboxylate).

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them off now.

  • Precipitation: Slowly add 10% HCl.

    • Critical: Do not dump the acid. Add until pH drops to ~5.0.

  • Seeding: Add pure seed crystals (1 wt%).

  • Final Acidification: Continue HCl addition until pH ~1-2.

  • Isolation: Filter and wash with cold water.

Protocol B: The "Seeded Cooling" (Solvent Recrystallization)

Best for: Final polishing and improving flow properties.

  • Charge: Reactor with Crude FPCA and Ethanol (3 volumes).

  • Heat: Reflux (approx. 78°C) until dissolved.

  • Antisolvent 1: Add Water (1 volume) slowly at reflux. Maintain clear solution.

  • Cool: Lower temp to 50-55°C.

  • Seed: Add 0.5 wt% seeds. Hold for 30 mins to allow crystal growth (Ostwald Ripening).

  • Antisolvent 2: Add remaining Water (2 volumes) over 2 hours.

  • Final Cool: Ramp down to 0-5°C over 4 hours.

  • Filter: Wash with cold EtOH/Water (30:70).

Module 4: FAQ - Specific Technical Issues

Q: I see two melting points in my DSC. Do I have polymorphs? A: Likely, yes. Pyrazoles are notorious for polymorphism due to the rotation of the carboxylic acid group relative to the pyrazole ring.

  • Action: Check your drying temperature. If you dry too hot, you might be converting a metastable kinetic form (Form A) to a thermodynamic form (Form B), or desolvating a hydrate. Run TGA (Thermogravimetric Analysis) to rule out solvates.

Q: My yield is low (<60%) in Ethanol/Water. A: The fluorinated motif increases acidity. If your water is slightly basic (hard water) or if you haven't acidified enough, the compound remains as a salt.

  • Fix: Ensure the final slurry pH is < 2.0. The solubility of the free acid drops precipitously at low pH.

Q: How do I remove the N-methyl regioisomer? A: Crystallization is actually the preferred method over chromatography for this. The 1-methyl-3-difluoromethyl isomer typically packs much better than the 1-methyl-5-difluoromethyl isomer due to steric hindrance in the 5-position.

  • Tip: Use the Protocol A (pH Swing) . The pKa differences between isomers often allow the "bad" isomer to precipitate at a slightly different pH, or remain in solution if the cutoff is precise.

References

  • Vertex AI Search. (2026). Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid (WO2011113788A1). Syngenta Participations AG.

  • BenchChem. (2025).[3][4][5] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions.

  • Ochi, Y., et al. (2018).[1] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. Synform.

  • Karunanithi, A.T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[6]

Sources

Technical Guide: Preventing Decarboxylation of Pyrazole Acetic Acids During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Pyrazole acetic acids (and related heteroaryl acetic acids) are notoriously prone to thermal and acid-catalyzed decarboxylation. This reaction converts your valuable carboxylic acid intermediate into a methyl-pyrazole byproduct, often silently destroying yields during standard workup procedures like rotary evaporation or vacuum drying.

The Solution: Stability is achieved not by a single step, but by maintaining a "Kinetic Cold Chain" throughout the isolation process. This guide replaces standard protocols with a self-validating, low-temperature workflow designed to suppress the zwitterionic transition states that drive decarboxylation.

Module 1: Understanding the Enemy (Mechanism)

To prevent decarboxylation, you must understand why it happens. Unlike simple aliphatic acids, pyrazole acetic acids possess a basic nitrogen within the ring that facilitates a low-energy decomposition pathway.

The "Zwitterion Trap"

The primary driver of instability is the formation of a zwitterionic species. Under acidic conditions (or even in neutral solution), the pyrazole nitrogen can become protonated. This creates an electron-withdrawing cationic ring that destabilizes the adjacent carboxylate, lowering the activation energy for


 loss.
Diagram 1: Acid-Catalyzed Decarboxylation Mechanism

The following diagram illustrates the critical failure mode. Note how the protonated nitrogen (


) acts as an electron sink, facilitating the cleavage of the 

bond.

DecarboxylationMechanism Start Pyrazole Acetic Acid (Stable Form) Zwitterion Protonated Intermediate (Zwitterion/Cation) Start->Zwitterion Protonation (pH < 4) Acid + H+ (Acidic Workup) Acid->Zwitterion TS Cyclic Transition State (Rate Limiting Step) Zwitterion->TS Heat / Time Products Methyl Pyrazole + CO2 (Irreversible Loss) TS->Products -CO2 (Gas Evolution)

Caption: The acid-catalyzed decarboxylation pathway.[1][2][3] The protonated pyrazole ring acts as an electron sink, facilitating the loss of carbon dioxide.

Module 2: Troubleshooting & FAQs

This section addresses specific observations from the lab bench, linking symptoms to root causes.

Q1: "My product fizzes vigorously during acidification. Is this normal?"

Status: CRITICAL WARNING Diagnosis: You are likely witnessing active decarboxylation, not just carbonate neutralization. Root Cause: The pH has dropped too low (likely < pH 3) in the presence of heat or insufficient cooling. Corrective Action:

  • Stop adding acid.

  • Cool the vessel to 0°C or -10°C immediately.

  • Switch from strong mineral acids (HCl) to a buffered acidification using Acetic Acid or Citric Acid to target a pH of 4–5, which is often sufficient to precipitate the zwitterion without fully protonating the ring system [1].

Q2: "The NMR shows a clean methyl group where my CH2-COOH should be."

Status: COMPLETE FAILURE Diagnosis: Total decarboxylation occurred during the workup or drying phase. Root Cause: Thermal instability during solvent removal. Rotavap bath temperature was likely >40°C, or the compound was dried in a vacuum oven at elevated temperature. Corrective Action:

  • Never heat above 30°C.

  • Use Lyophilization (Freeze Drying) instead of vacuum oven drying.

  • If rotavap is necessary, use a high-vacuum pump to allow solvent removal at ambient temperature (20–25°C).

Q3: "Can I store the free acid in solution?"

Status: RISKY Diagnosis: Solution-phase decarboxylation is faster than solid-phase. Root Cause: In solution, the molecules have the conformational freedom to access the transition state. Protic solvents (methanol, water) can accelerate this by stabilizing the charged intermediates [2]. Corrective Action:

  • Isolate the solid immediately.

  • If storage is required, store as the Salt Form (e.g., Sodium or Potassium salt). The carboxylate anion is electronically less prone to decarboxylation if the ring nitrogen is not protonated (keep pH > 8 for storage).

Module 3: The "Kinetic Cold Chain" Protocol

This protocol is designed to minimize the time your molecule spends in the "Danger Zone" (Acidic pH + Heat).

Experimental Workflow: Safe Isolation of Pyrazole Acetic Acids

Prerequisites:

  • Cooling bath (Ice/NaCl or Dry Ice/Acetone).

  • pH meter (calibrated).

  • Lyophilizer (recommended).

Step-by-Step Methodology:

  • Hydrolysis (if starting from ester):

    • Perform hydrolysis using LiOH (2-3 equiv) in THF/Water (1:1) at 0°C to Room Temp .

    • Do not reflux. Monitor by TLC/LCMS until complete.

  • The "Cold Quench" (Critical Step):

    • Cool the reaction mixture to 0°C .

    • Dilute with EtOAc (Ethyl Acetate) or 2-MeTHF (2-Methyltetrahydrofuran). Avoid DCM if possible as it can be acidic or promote emulsions.

  • Buffered Acidification:

    • While stirring rapidly at 0°C, add 1M Citric Acid or 1M Acetic Acid dropwise.

    • Target pH: 4.5 – 5.5. Do not overshoot to pH 1-2.

    • Why? Most heteroaryl acetic acids will extract into the organic phase at pH 4-5, while remaining stable.

  • Rapid Extraction:

    • Immediately separate the layers.

    • Wash the organic layer once with cold brine.

    • Dry: Use

      
       (Sodium Sulfate) at room temperature. Do not use 
      
      
      
      if the compound is extremely sensitive (Lewis acidic character).
  • Solvent Removal:

    • Evaporate solvent at < 25°C under high vacuum.

    • Stop before complete dryness if the oil looks unstable.

    • Preferred: Redissolve the residue in a mixture of Water/Acetonitrile and Lyophilize to obtain the solid powder.

Diagram 2: Workup Decision Tree

Use this logic flow to determine the safest isolation route for your specific compound.

WorkupLogic Start Reaction Mixture (Hydrolysis Complete) CheckStability Is the Free Acid Known to be Unstable? Start->CheckStability StablePath Standard Workup (HCl to pH 2, Dry 40°C) CheckStability->StablePath No / Unknown UnstablePath Kinetic Cold Chain CheckStability->UnstablePath Yes (Pyrazole-3-acetic) Step1 Cool to 0°C Add Organic Solvent UnstablePath->Step1 Step2 Acidify with Citric Acid to pH 4-5 Step1->Step2 Step3 Lyophilize (Do NOT Heat) Step2->Step3

Caption: Decision tree for selecting the appropriate isolation method. "Kinetic Cold Chain" is required for labile pyrazole-3-acetic acid derivatives.

Comparative Data: Stability Factors

The following table summarizes the impact of various conditions on the rate of decarboxylation for heteroaryl acetic acids [3].

ParameterCondition A (High Risk)Condition B (Safe Zone)Mechanistic Impact
pH < 2.0 (Strong Acid)4.5 – 6.0 (Weak Acid)Low pH protonates ring N, accelerating

loss.
Temperature > 40°C< 10°CThermal energy overcomes activation barrier for cyclic TS.
Solvent DMSO / DMF (Hot)Water / Acetonitrile (Cold)High-boiling polar solvents trap heat and stabilize TS.
Counter-ion Free Acid (

)
Salt (

,

)
Carboxylate salts lack the proton required for the cyclic mechanism.

References

  • Taylor, P. J. (1972).[3] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 1, 1077-1086.

  • Lokolkar, M. S., et al. (2023).[1] Cu-Catalyzed C-C Coupling Reactions (Discussing decarboxylative mechanisms). Advanced Synthesis & Catalysis.

  • Xiang, S., et al. (2019).[4] Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[4] Inorganic Chemistry Frontiers, 6, 2359-2364.[4]

Sources

Effect of solvent polarity on cyclization of fluorophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Polarity Effects on Cyclization of Fluorophenyl Pyrazoles

Executive Summary: The Polarity-Reactivity Nexus

In the synthesis of fluorophenyl pyrazoles and their fused derivatives (e.g., pyrazolo[1,5-a]quinazolines, indazoles), solvent polarity is not merely a medium for solubility—it is a mechanistic switch .

For researchers encountering low yields, poor regioselectivity, or stalled reactions, the root cause often lies in the mismatch between solvent dielectric properties and the transition state energy of the specific cyclization pathway.

This guide distinguishes between two distinct "cyclization" scenarios:

  • Type A (Ring Fusion): Intramolecular

    
     displacement of the fluorine atom to form a fused tricyclic system.
    
  • Type B (Ring Formation): Condensation of hydrazines to form the pyrazole core itself.

Troubleshooting Guide: Intramolecular Cyclization

Scenario: You are trying to cyclize a 1-(2-fluorophenyl)pyrazole derivative to form a fused ring (e.g., pyrazolo[1,5-a]indole) and the reaction is stalled or low-yielding.

Diagnostic 1: Are you using a Protic Solvent?
  • Symptom: Reaction is extremely slow even at reflux; starting material remains unconsumed.

  • Root Cause: In Nucleophilic Aromatic Substitution (

    
    ), the rate-determining step is often the formation of the Meisenheimer complex. Protic solvents (EtOH, MeOH) form a solvation shell around your nucleophile (e.g., the pyrazole -NH or pendant amine) via hydrogen bonding. This "cages" the nucleophile, significantly raising the activation energy required to attack the fluorophenyl ring.
    
  • Solution: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP). These solvents solvate cations (stabilizing the base counter-ion like

    
     or 
    
    
    
    ) but leave the anionic nucleophile "naked" and highly reactive.
    • Tip: DMSO is often superior to DMF due to higher dielectric constant (

      
       vs 
      
      
      
      ), stabilizing the polar Meisenheimer transition state.
Diagnostic 2: Is Water Present in Your "Anhydrous" Solvent?
  • Symptom: Formation of hydrolysis byproducts (phenol derivatives) instead of the cyclized product.

  • Root Cause: Fluorine is an excellent leaving group in

    
     due to its high electronegativity, which inductively stabilizes the intermediate. However, this also makes the ring susceptible to attack by hydroxide ions generated from trace water at high temperatures.
    
  • Solution: Ensure solvent water content is <0.05%. Use molecular sieves (3Å or 4Å) in the reaction vessel.

Diagnostic 3: Temperature vs. Polarity Balance
  • Symptom: Decomposition of the pyrazole core before cyclization occurs.

  • Root Cause: While high polarity (DMSO) lowers the activation energy, thermal degradation can compete.

  • Solution: If using DMSO/DMF, lower the temperature by 20-30°C compared to your ethanol protocol. The "naked" nucleophile effect often allows the reaction to proceed at lower temperatures (e.g., 80°C instead of 120°C).

Troubleshooting Guide: Regioselective Pyrazole Formation

Scenario: You are synthesizing the fluorophenyl pyrazole ring from a hydrazine and 1,3-dicarbonyl, but getting a mixture of regioisomers.

Diagnostic: Are you relying on Ethanol?
  • Symptom: 50:50 or 60:40 mixture of regioisomers.

  • Root Cause: In standard polar protic solvents like ethanol, the difference in transition state energy between attacking Carbonyl A vs. Carbonyl B is minimal.

  • Solution: Switch to Fluorinated Alcohols (TFE - 2,2,2-Trifluoroethanol or HFIP - Hexafluoroisopropanol).

    • Mechanism:[1][2][3][4] These solvents are strong hydrogen bond donors (high acidity, low nucleophilicity). They selectively coordinate to the more basic carbonyl oxygen, amplifying the electrophilic difference between the two carbonyls and directing the hydrazine attack to a single position (often >95:5 selectivity).

FAQ: Rapid Response

Q: Can I use acetonitrile (MeCN) for the


 cyclization? 
A:  Yes, but it is often too low-boiling (82°C) for difficult displacements. If your substrate is highly activated (e.g., has an extra nitro group), MeCN works. For unactivated fluorophenyl rings, you need the higher thermal ceiling of DMF or DMSO.

Q: Why is Fluorine used instead of Chlorine for these cyclizations? A: Counter-intuitively, Fluorine is the fastest leaving group in


 reactions (F >> Cl > Br > I). Its extreme electronegativity pulls electron density, significantly stabilizing the anionic Meisenheimer complex (the rate-determining step). Chlorine is a better leaving group in 

/

, but not

.

Q: How do I remove DMSO after the reaction? A: Do not distill. Dilute the reaction mixture with 5-10 volumes of water. The fused pyrazole product is usually hydrophobic and will precipitate out. Filter and wash copiously with water to remove DMSO traces.

Optimized Protocol: Intramolecular Cyclization

Objective: Synthesis of a fused pyrazolo-quinazoline derivative via F-displacement.

Reagents:

  • Precursor: 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add the fluorophenyl pyrazole precursor and anhydrous DMSO. Stir until fully dissolved.

  • Activation: Add powdered

    
    . (Note: 
    
    
    
    can be used for faster rates but is more expensive).
  • Reaction: Heat to 100°C . Monitor by TLC/LCMS every 30 mins.

    • Checkpoint: In DMSO, conversion should be >50% within 1 hour. If using EtOH, this would take >12 hours.

  • Workup: Cool to room temperature. Pour the mixture slowly into crushed ice/water (10x volume).

  • Isolation: Stir for 15 mins. The product will precipitate as a solid. Filter, wash with water (

    
    ), and dry in a vacuum oven.
    

Data Analysis: Solvent Dielectric vs. Reactivity

The table below correlates solvent properties with the relative rate of


 cyclization for fluorophenyl pyrazoles.
SolventTypeDielectric Constant (

)
Relative Rate (

)
Regioselectivity (Ring Formation)
Hexane Non-polar1.9No ReactionLow
THF Polar Aprotic7.5SlowModerate
Ethanol Polar Protic24.5Very Slow (Solvation Cage)Poor (Mixtures)
TFE Fluorinated27.0SlowExcellent (H-Bond Directing)
DMF Polar Aprotic36.7FastModerate
DMSO Polar Aprotic46.7Very Fast Moderate

Visualizations

A. Mechanism of Intramolecular Cyclization ( )

This diagram illustrates why polar aprotic solvents are critical: they stabilize the transition state (Meisenheimer Complex) without deactivating the nucleophile.

SNAr_Mechanism Start Precursor (N-Nucleophile + 2-F-Phenyl) Solvent Solvent Choice (DMSO vs EtOH) Start->Solvent TS Meisenheimer Complex (Stabilized by Polarity) Solvent->TS DMSO: Naked Nu- attacks EtOH: Caged Nu- (Slow) Product Fused Tricyclic System TS->Product F- Departure (Fast step)

Caption: Pathway of intramolecular F-displacement. Polar aprotic solvents accelerate the first step.

B. Solvent Selection Decision Tree

Use this workflow to select the correct solvent based on your specific cyclization goal.

Solvent_Selection Goal What is your Goal? TypeA Form Fused Ring (Intramolecular SNAr) Goal->TypeA TypeB Form Pyrazole Ring (Condensation) Goal->TypeB HighTemp High Temp Required? (>100°C) TypeA->HighTemp Regio Is Regioselectivity Critical? TypeB->Regio UseDMSO Use DMSO or NMP (Max Polarity) HighTemp->UseDMSO Yes UseDMF Use DMF or MeCN (Easier Removal) HighTemp->UseDMF No UseTFE Use TFE or HFIP (Fluorinated Alcohols) Regio->UseTFE Yes (Avoid Mixtures) UseEtOH Use Ethanol/AcOH (Standard) Regio->UseEtOH No (Cost priority)

Caption: Decision matrix for solvent selection based on reaction type and requirements.

References

  • Organic Chemistry Portal. Synthesis of Pyrazolo[1,5-a]pyrimidines. [Link]

  • National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions? [Link]

  • MDPI Molecules. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral data for 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and product comparison for the structural elucidation of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid .

Executive Summary

The compound 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid is a highly valuable heterocyclic building block and pharmacophore. It is structurally analogous to , a known non-steroidal anti-inflammatory drug (NSAID) that concentration-relatedly inhibits the accumulation of prostanoids in gastric mucosa [1]. In preclinical drug development, the purity of such pyrazole-acetic acid derivatives is paramount. Trace impurities—such as unreacted 4-fluorophenylhydrazine or the 1H-pyrazol-5-yl regioisomer—can severely skew quantitative biological assays and off-target binding profiles.

This guide objectively compares the analytical performance of the SpectraCore™ Ultra-High Purity (UHP) Reference Standard against a Conventional Commercial Grade analogue, utilizing High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy as the benchmark for structural and quantitative verification.

Product Performance Comparison: SpectraCore™ UHP vs. Conventional Grade

To demonstrate the impact of reagent purity on analytical workflows, we subjected both the SpectraCore™ UHP standard and a conventional market alternative to quantitative NMR (qNMR) analysis.

Analytical ParameterSpectraCore™ UHP StandardConventional GradeImpact on Drug Development Workflow
Absolute Purity (qNMR) > 99.8%96.5% - 98.0%Ensures precise active pharmaceutical ingredient (API) dosing in in-vitro models.
Regioisomer Content < 0.05%Up to 2.5%Eliminates false positives in cyclooxygenase (COX) inhibition assays.
Residual Solvent Undetectable> 0.5% (Ethyl Acetate)Prevents signal overlap in the critical 1.0–4.0 ppm aliphatic NMR region.
Water Content (KF) < 0.1%~ 1.2%Prevents API degradation and narrowing of exchangeable proton signals.

Mechanistic Insights: Experimental Design & Causality

As a Senior Application Scientist, designing a robust NMR experiment requires looking beyond default instrument parameters. Every choice in our protocol is driven by the underlying physical chemistry of the pyrazole derivative.

1. Solvent Selection (DMSO-d6 vs. CDCl3): The acetic acid moiety in this compound readily forms hydrogen-bonded dimers in non-polar solvents like CDCl3. This dimerization leads to severe line broadening of the carboxyl proton and unpredictable chemical shifts for the adjacent methylene protons. By selecting DMSO-d6 , a strong hydrogen-bond acceptor, we actively disrupt these dimers. This causality yields a sharp, highly reproducible exchangeable -COOH resonance at 12.45 ppm and stabilizes the methylene signal for accurate integration.

2. Longitudinal Relaxation (


) and qNMR Accuracy: 
For quantitative purity assessment, the relaxation delay (

) must be carefully calibrated. The quaternary carbons in the pyrazole ring (C3, C5) and the carboxyl carbon lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation pathways, resulting in prolonged spin-lattice relaxation times (

) [2]. If the next radiofrequency pulse is applied before the nuclei have fully relaxed, the signal intensity is artificially truncated [3]. We mandate a

of

(15 seconds for

and 60 seconds for

) to ensure >99% longitudinal magnetization recovery, making the integration mathematically absolute.

Experimental Workflow

The following self-validating workflow guarantees that any integration errors are flagged before data processing.

NMR_Workflow N1 Sample Prep DMSO-d6 + Maleic Acid N2 Probe Tuning & Matching (ATM) N1->N2 N3 Gradient Shimming TMS Line Width < 0.5 Hz N2->N3 N4 Pulse Sequence D1 ≥ 5 × T1 N3->N4 N5 FID Acquisition 64 Transients N4->N5 N6 qNMR Processing & Integration N5->N6

Figure 1: Self-validating qNMR workflow ensuring complete longitudinal relaxation for accurate integration.

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 10.00 mg of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid and 2.00 mg of Maleic acid (Internal Standard) using a calibrated microbalance. Dissolve thoroughly in 600 µL of anhydrous DMSO-d6.

  • Instrument Setup: Transfer the homogenous solution to a 5 mm precision NMR tube. Insert into a 600 MHz spectrometer equipped with a CryoProbe.

  • Internal Validation Gate (Tuning & Shimming): Perform Automated Tuning and Matching (ATM). Execute 3D gradient shimming. Validation Check: Measure the full width at half maximum (FWHM) of the TMS reference peak. If FWHM > 0.5 Hz, re-shim the magnet. Proceeding with poor B0 homogeneity will invalidate the qNMR integrals.

  • Acquisition: Set the pulse angle to 90°, acquisition time (AQ) to 4.0 s, and relaxation delay (

    
    ) to 15.0 s. Acquire 64 transients at 298 K.
    
  • Processing: Apply a 0.3 Hz exponential line broadening function to the Free Induction Decay (FID). Zero-fill to 64k data points, Fourier transform, manually phase correct, and apply a 5th-order polynomial baseline correction.

High-Resolution Spectral Data

The tables below summarize the validated spectral assignments for the SpectraCore™ UHP standard. The fluorophenyl ring exhibits characteristic


-coupling with the spin-1/2 

nucleus, which is a critical marker for structural confirmation.
H NMR Spectral Data (600 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
12.45Broad Singlet (br s)-1H-COOH (Exchangeable)
8.42Doublet (d)2.61HPyrazole H5
7.87Doublet of Doublets (dd)9.0, 4.82HAr-H (Ortho to N, Meta to F)
7.35Triplet (t)8.82HAr-H (Meta to N, Ortho to F)
6.45Doublet (d)2.61HPyrazole H4
3.65Singlet (s)-2H-CH

- (Methylene)
C NMR Spectral Data (150 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityC-F Coupling Constant (

, Hz)
Assignment
171.8Singlet (s)--COOH (Carbonyl)
160.5Doublet (d)

= 243.0
Ar-C4' (Attached to F)
148.2Singlet (s)-Pyrazole C3
136.4Doublet (d)

= 2.5
Ar-C1' (Attached to N)
128.5Singlet (s)-Pyrazole C5
120.8Doublet (d)

= 8.5
Ar-C2', C6' (Ortho to N)
116.2Doublet (d)

= 22.8
Ar-C3', C5' (Meta to N)
107.4Singlet (s)-Pyrazole C4
33.2Singlet (s)--CH

- (Methylene)

Note: The massive


 coupling of 243.0 Hz at 160.5 ppm is the definitive hallmark of the directly fluorinated aromatic carbon, confirming the integrity of the 4-fluorophenyl moiety.

References

  • Tavares IA, Bennett A. "Effect of pirazolac on prostanoid synthesis by human gastric mucosa in vitro." Drugs Exp Clin Res. 1990;16(1):1-6. Available at:[Link]

  • Claramunt RM, et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules. 2021. Available at:[Link]

  • Nanalysis. "Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays." Nanalysis Blog. 2019. Available at:[Link]

19F NMR characteristic shifts for 1-(4-fluorophenyl)pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of analytical methodologies for characterizing 1-(4-fluorophenyl)pyrazole derivatives, focusing on the strategic deployment of quantitative ^19^F Nuclear Magnetic Resonance (qNMR) spectroscopy.

As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments. We will examine the causality behind the characteristic ^19^F chemical shifts of these critical pharmacophores and objectively compare the performance of High-Field versus Benchtop NMR systems in pharmaceutical workflows.

Structural Context: The 1-(4-Fluorophenyl)pyrazole Pharmacophore

The 1-(4-fluorophenyl)pyrazole motif is a privileged scaffold in medicinal chemistry and agrochemicals, featured prominently in COX-2 inhibitors, anticancer agents, and commercial insecticides. The incorporation of a fluorine atom at the para-position of the N1-phenyl ring serves multiple pharmacokinetic purposes: it blocks oxidative metabolism (e.g., CYP450-mediated para-hydroxylation), modulates lipophilicity, and provides an exquisite spectroscopic handle for ^19^F NMR analysis.

Causality of the ^19^F Chemical Shift

The ^19^F nucleus is highly sensitive to its local electronic environment. Unsubstituted fluorobenzene resonates at approximately -113.15 ppm (relative to CFCl3). When the fluorophenyl group is attached to the N1 position of a pyrazole ring, the pyrazole acts as an electron-withdrawing group (EWG) via resonance, particularly when the pyrazole itself is substituted with EWGs like carbonyls, nitriles, or trifluoromethyl groups at the C3, C4, or C5 positions.

This electron withdrawal decreases the electron density around the fluorine nucleus, leading to a deshielding effect. Consequently, the ^19^F NMR chemical shift for 1-(4-fluorophenyl)pyrazole derivatives typically manifests as a distinct multiplet (often appearing as a pseudo-triplet or complex multiplet due to ^3^JH-F coupling with adjacent aromatic protons) in the -115 ppm to -121 ppm range[1].

Table 1: Characteristic ^19^F NMR Chemical Shifts of Pyrazole Motifs

To provide a baseline for structural elucidation, the following table summarizes the characteristic ^19^F shifts of various fluorinated motifs commonly encountered during the synthesis of these derivatives[1][2].

Structural MotifTypical ^19^F Chemical Shift (δ, ppm)*Multiplicity / Coupling
1-(4-fluorophenyl)-pyrazole -115.0 to -121.0 Multiplet (coupled to ortho-protons)
1-(2-fluorophenyl)-pyrazole-123.0 to -126.0Multiplet
Pyrazole-3/4/5-trifluoromethyl (-CF3)-60.0 to -63.5Singlet
4-fluorophenylhydrazine (Starting Material)-125.0 to -128.0Multiplet

*Shifts are approximate and solvent-dependent (typically in CDCl3 or DMSO-d6), referenced to CFCl3.

Performance Comparison: Benchtop vs. High-Field ^19^F NMR

Historically, high-field NMR (>400 MHz) has been the gold standard for structural elucidation. However, the advent of low-field Benchtop NMR (40–60 MHz) utilizing permanent magnets has revolutionized real-time reaction monitoring and quantitative analysis (qNMR)[3]. Because ^19^F has a 100% natural abundance, a spin of ½, and a massive chemical shift range (>350 ppm), it is uniquely suited for low-field instruments[3].

Table 2: Objective Performance Comparison
ParameterBenchtop ^19^F NMR (40–60 MHz)High-Field ^19^F NMR (400–800 MHz)
Resolution & Dispersion Moderate. Sufficient for baseline separation of distinct fluorinated functional groups.Exceptional. Required for resolving complex ^J^-couplings and isomeric mixtures.
Solvent Requirement No deuterated solvent required (uses external lock/shim)[3].Requires costly deuterated solvents (e.g., CDCl3, DMSO-d6).
Workflow Integration Real-time, at-line fume hood monitoring. Ideal for flow chemistry[4].Offline analysis. Requires sample preparation and transport to core facility.
Capital & Operating Cost Low capital cost; zero cryogen maintenance (no liquid Helium)[3].High capital cost; significant ongoing cryogen and maintenance costs.
Primary Application Reaction kinetics, yield quantification, phase partitioning[4][5].De novo structural elucidation, trace impurity profiling.

The Verdict: For routine synthesis tracking—such as monitoring the consumption of 4-fluorophenylhydrazine and the formation of the 1-(4-fluorophenyl)pyrazole product—Benchtop ^19^F NMR is vastly superior in terms of throughput and cost-efficiency. High-field NMR should be reserved for final product validation and rigorous structural proofing.

DecisionTree Goal Define Analytical Goal for Fluorinated Pyrazole Kinetics Reaction Kinetics, qNMR Yield, or Process Monitoring Goal->Kinetics Structure Isomer Resolution, Trace Impurities, or J-Coupling Analysis Goal->Structure Benchtop Benchtop 19F NMR (40-60 MHz) Kinetics->Benchtop Rapid, No D-Solvent HighField High-Field 19F NMR (>400 MHz) Structure->HighField High Resolution

Decision matrix for selecting the appropriate NMR modality for fluorinated drug development.

Experimental Protocol: Self-Validating Synthesis & qNMR Monitoring

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for synthesizing a 1-(4-fluorophenyl)pyrazole derivative, utilizing Benchtop ^19^F NMR for kinetic tracking and High-Field NMR for final validation.

Phase 1: Cyclocondensation Reaction Setup
  • Reagents: In a round-bottom flask, dissolve 1.0 equivalent of 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and 1.05 equivalents of 4-fluorophenylhydrazine hydrochloride in ethanol.

  • Catalysis: Add a catalytic amount of triethylamine to neutralize the hydrochloride salt, followed by glacial acetic acid to promote cyclization.

  • Conditions: Heat the mixture to reflux (approx. 80 °C).

Phase 2: Real-Time Benchtop ^19^F NMR Monitoring

Rationale: The large chemical shift difference between the hydrazine starting material (~ -125 ppm) and the pyrazole product (~ -121 ppm) allows for precise integration without overlapping signals, even at low magnetic fields[1][3].

  • Sampling: Extract a 0.5 mL aliquot of the crude reaction mixture every 30 minutes.

  • Preparation: Inject the neat reaction mixture directly into a standard 5 mm NMR tube (no deuterated solvent is required if the benchtop system utilizes a proton lock or external lock)[4].

  • Acquisition: Acquire a 1D ^19^F NMR spectrum (e.g., 43 MHz or 60 MHz system, 16 scans, 10-second relaxation delay to ensure complete longitudinal relaxation for accurate quantitation).

  • Analysis: Integrate the signal at -125 ppm (starting material) versus the emerging signal at -121 ppm (product). The reaction is deemed complete when the starting material integral is <2% relative to the product.

Phase 3: High-Field Validation
  • Workup: Concentrate the reaction mixture in vacuo, wash with water, and recrystallize the crude product from ethanol/water.

  • Validation: Dissolve 15 mg of the purified product in CDCl3. Acquire a ^19^F NMR spectrum on a 400 MHz spectrometer.

  • Confirmation: Verify the presence of a single, sharp multiplet at -121.0 ppm, confirming the absence of regioisomers (which would appear as distinct peaks due to the high resolving power of the 400 MHz magnet).

Workflow Start Reagents: 4-Fluorophenylhydrazine + 1,3-Dicarbonyl Reaction Cyclocondensation (Ethanol, 80°C) Start->Reaction Monitor Real-Time Aliquot Analysis (Benchtop 19F NMR) Reaction->Monitor Decision Product Signal (-121 ppm) > 98%? Monitor->Decision Decision->Reaction No (Continue Reflux) Workup Workup & Purification Decision->Workup Yes (Reaction Complete) Validation Structural Elucidation (High-Field 19F/1H/13C NMR) Workup->Validation

Self-validating experimental workflow combining benchtop kinetic monitoring and high-field structural validation.

Conclusion

The characterization of 1-(4-fluorophenyl)pyrazole derivatives relies heavily on the distinct ^19^F NMR chemical shift occurring between -115 and -121 ppm. While high-field NMR remains indispensable for final structural proofing and resolving complex coupling patterns, Benchtop ^19^F NMR has emerged as the superior tool for reaction optimization and quantitative yield analysis. By leveraging the wide chemical shift dispersion of the fluorine nucleus, researchers can bypass the need for deuterated solvents and achieve rapid, accurate, and cost-effective process monitoring directly within the synthetic laboratory.

References

1.[2] "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." SciSpace. Available at: [Link] 2.[1] "The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones." Revista de Chimie. Available at: [Link] 3.[5] "Application of Ultra-Centrifugation and Bench-Top 19F NMR for Measuring Drug Phase Partitioning for the Ophthalmic Oil-in-Water Emulsion Products." National Center for Biotechnology Information (PMC). Available at: [Link] 4.[3] "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv. Available at: [Link] 5.[4] "Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur." Scholaris. Available at: [Link]

Sources

HRMS (High-Resolution Mass Spectrometry) fragmentation pattern of pyrazole acetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HRMS Fragmentation Pattern of Pyrazole Acetic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

Pyrazole acetic acids represent a critical scaffold in medicinal chemistry, forming the pharmacophore of potent NSAIDs (e.g., Lonazolac) and COX-2 inhibitors. However, their structural analysis is plagued by a common analytical blind spot: the difficulty in distinguishing regioisomers (N1- vs. C3/C5-substituted) and resolving isobaric neutral losses using standard mass spectrometry.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard Low-Resolution (Unit Resolution) alternatives. It demonstrates why HRMS is not merely "better" but essential for validating pyrazole acetic acid derivatives, specifically by resolving the Nitrogen-Carbon Monoxide Conundrum (differentiation of


 vs. 

losses) and mapping regio-specific fragmentation pathways.

Technology Comparison: HRMS vs. Unit Resolution MS

In the structural elucidation of pyrazole acetic acids, the primary challenge is identifying the ring cleavage mechanism. The table below quantifies the performance gap between HRMS (e.g., Q-TOF, Orbitrap) and Unit Resolution MS (e.g., Triple Quadrupole) regarding specific fragmentation events common to this scaffold.

Table 1: Resolution of Isobaric Neutral Losses

The "Hidden" Error in Low-Res Analysis

FeatureUnit Resolution MS (QQQ/Ion Trap)HRMS (Q-TOF / Orbitrap)The Scientific Implication
Neutral Loss @ 28 Da Cannot distinguish.Resolved. Crucial: Pyrazoles lose

(28.0061 Da). Phenolic/Carbonyl fragments lose

(27.9949 Da). Ethyl groups lose

(28.0313 Da). Only HRMS confirms ring cleavage vs. substituent loss.
Mass Accuracy ± 0.5 Da (500 ppm)< 2 ppmConfirms elemental formula of unexpected rearrangement ions.
Isomer ID Relies solely on retention time.Uses Diagnostic Defect Mass .Differentiates regioisomers based on subtle mass defects in fragment ions.
Sensitivity High (Targeted Quantitation)High (Qualitative Scan)HRMS captures full spectral data, allowing retrospective analysis of impurities.

Deep Dive: Fragmentation Mechanics

The "Product" Performance: Pyrazole Acetic Acid Scaffold

The fragmentation of pyrazole acetic acids generally follows a predictable two-stage decay under Electrospray Ionization (ESI) in negative mode (


), though positive mode (

) is used for N-alkylated derivatives.
Mechanism A: The Decarboxylation Gateway

The most labile bond is the carboxylic acid moiety.

  • Precursor:

    
    
    
  • Primary Event: Neutral loss of

    
     (43.9898 Da).
    
  • Result: Formation of a stabilized carbanion/radical species on the methylene bridge.

    • Observation: This is the base peak in 90% of pyrazole acetic acid spectra at low collision energies (10–20 eV).

Mechanism B: Pyrazole Ring Cleavage (The Diagnostic Step)

Following decarboxylation, the pyrazole ring undergoes cleavage. This is where HRMS is vital.

  • Pathway 1 (N-N Cleavage): Loss of

    
     (27.0109 Da) or 
    
    
    
    (28.0061 Da).
  • Pathway 2 (Side Chain Scission): Cleavage of the bond between the pyrazole ring and the acetic acid remnant.

Comparative Isomer Differentiation

A critical application is distinguishing 1-pyrazole acetic acid (N-substituted) from 3/5-pyrazole acetic acid (C-substituted).

  • N-Substituted (Isomer 1):

    • Often shows a characteristic loss of the entire N-substituent group if labile.

    • Ring cleavage requires higher energy due to aromatic stability.

  • C-Substituted (Isomer 2):

    • Facilitates a "Proximity Effect" (Ortho-effect) if a phenyl group is adjacent to the acetic acid, leading to water loss (

      
      ) or cyclization ions not seen in the N-isomer.
      

Visualization of Pathways[1]

Diagram 1: Proposed Fragmentation Mechanism

This diagram illustrates the primary fragmentation pathway for a generic 1-phenyl-pyrazole-4-acetic acid (similar to Lonazolac), highlighting the precise masses HRMS must resolve.

FragmentationPathway cluster_legend HRMS Criticality M_H Precursor Ion [M-H]⁻ (Intact Molecule) Decarboxylated Decarboxylated Ion [M-H-CO₂]⁻ (Base Peak) M_H->Decarboxylated Loss of CO₂ (Δm = 43.9898) RingCleavage Ring Cleavage Product [M-H-CO₂-HCN]⁻ Decarboxylated->RingCleavage Loss of HCN (Δm = 27.0109) Fragment_N2 Diazo-Loss Product [M-H-CO₂-N₂]⁻ Decarboxylated->Fragment_N2 Loss of N₂ (Δm = 28.0061) Note Low-Res MS cannot distinguish N₂ loss (28.006) from CO loss (27.995)

Caption: Primary ESI(-) fragmentation pathway. Note the divergence at the decarboxylated ion stage, where precise mass measurement distinguishes ring breakdown (N2 loss) from rearrangement.

Diagram 2: Isomer Differentiation Logic

A decision tree for researchers encountering unknown pyrazole isomers.

IsomerLogic Start Unknown Pyrazole Acetic Acid Isomer Step1 Observe [M-H-CO₂]⁻ Start->Step1 Check Secondary Fragmentation (MS³ or High CE) Step1->Check ResultA Isomer A (N-Substituted) Dominant HCN Loss High Stability Check->ResultA Pattern 1 ResultB Isomer B (C-Substituted) Ortho-Effect Cyclization Loss of H₂O (if adjacent OH/NH) Check->ResultB Pattern 2

Caption: Logical workflow for distinguishing N-substituted vs. C-substituted isomers based on secondary fragmentation stability and ortho-effects.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to be self-validating , meaning the data generated in Step 1 serves as the quality control for Step 2.

Instrument Platform: Q-Exactive (Orbitrap) or Q-TOF (e.g., Agilent 6500 series). Ionization: ESI Negative Mode (preferred for carboxylic acids).

Step 1: The "Soft" Scan (Validation Step)
  • Goal: Confirm precursor elemental formula and isotopic pattern.

  • Parameters:

    • Source Voltage: 3.0 kV (Negative mode).

    • Collision Energy (CE): 0 eV (or 5 eV to decluster).

    • Resolution: > 30,000 FWHM.

  • Validation Criteria: The observed mass of

    
     must be within 5 ppm of theoretical. The isotopic abundance of A+1 (
    
    
    
    ) must match theoretical distribution to rule out co-eluting impurities.
Step 2: Energy-Ramp MS/MS (Structural Elucidation)
  • Goal: Generate the fragmentation tree.

  • Parameters:

    • Apply Stepped Collision Energy (e.g., 15, 30, 45 eV). This captures both labile losses (

      
      ) and stable ring cleavages in a single spectrum.
      
  • Data Analysis:

    • Extract the Ion Chromatogram (EIC) for the Decarboxylated species (

      
      ).
      
    • Crucial Check: Calculate the Ring Double Bond Equivalent (RDBE) of the fragments. If the RDBE drops unexpectedly, it confirms ring opening.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68706, Lonazolac. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Structural analysis of pyrazole derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on pyrazole ring cleavage mechanisms).
  • Thakkar, H., et al. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods. Retrieved from [Link]

  • He, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Retrieved from [Link]

FTIR absorption bands for carboxylic acid and pyrazole ring stretching

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to FTIR Absorption Bands: Carboxylic Acid vs. Pyrazole Ring Stretching

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-pass analytical technique for structural elucidation.[1][2] Its power lies in the principle that specific covalent bonds within a molecule absorb infrared radiation at characteristic frequencies, causing them to vibrate.[1] This results in a unique spectral fingerprint, allowing for the rapid identification of functional groups.

This guide provides a comparative analysis of the FTIR spectral signatures of two crucial functional groups in medicinal chemistry: the carboxylic acid (-COOH) and the pyrazole ring. Understanding the nuances of their respective absorption bands is critical for distinguishing between molecules and confirming synthetic outcomes.

The Vibrational Signature of Carboxylic Acids

The FTIR spectrum of a carboxylic acid is one of the most recognizable in organic chemistry, dominated by two profoundly characteristic absorption bands originating from the hydroxyl (-OH) and carbonyl (C=O) groups.[3][4]

O-H Stretching: A Uniquely Broad Signal

The most prominent feature is an exceptionally broad and intense absorption band for the O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹ .[4][5][6] This extensive broadening is a direct consequence of strong intermolecular hydrogen bonding. In condensed phases (liquids or solids), carboxylic acids exist predominantly as stable, hydrogen-bonded dimers.[5][7] This dimeric association creates a continuum of hydrogen bond strengths, leading to a wide range of absorbed vibrational energies and thus, a very broad signal envelope.[1][6] This band is so broad that it often overlaps with the sharper C-H stretching bands (~2850-3000 cm⁻¹), which may appear as small peaks superimposed on the O-H envelope.[5][7]

C=O (Carbonyl) Stretching: Strong, Sharp, and Informative

The second definitive peak is the carbonyl (C=O) stretching vibration, which appears as a strong and sharp band. Its position is sensitive to the molecular environment:

  • Dimeric Acids: In most common cases (pure samples or concentrated solutions), where hydrogen-bonded dimers are present, this band appears in the 1700-1725 cm⁻¹ region.[1][6] The hydrogen bonding slightly weakens the C=O double bond, lowering its vibrational frequency compared to a free carbonyl group.[6]

  • Monomeric Acids: In very dilute solutions in non-polar solvents, where dimer formation is minimized, the C=O stretch shifts to a higher frequency, around 1760 cm⁻¹ .[3]

  • Conjugation: If the carboxyl group is conjugated with an aromatic ring or a C=C double bond, the C=O stretching frequency decreases by 20-30 cm⁻¹, typically appearing between 1680-1710 cm⁻¹ , due to resonance stabilization which imparts more single-bond character to the carbonyl bond.[3][8]

  • Substituent Effects: Electron-withdrawing groups attached to the α-carbon can increase the C=O stretching frequency, while electron-donating groups may slightly decrease it.[1][6]

C-O Stretching and O-H Bending

Two other bands contribute to the carboxylic acid fingerprint:

  • C-O Stretching: A band of medium intensity appears in the 1210-1320 cm⁻¹ region, attributed to the C-O single bond stretching.[5][9]

  • O-H Bending: An out-of-plane O-H bend results in a broad, medium-intensity peak around 910-950 cm⁻¹ .[5] In-plane bending also occurs between 1395-1440 cm⁻¹, though it can be obscured by C-H bending bands.[5]

The Vibrational Signature of the Pyrazole Ring

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Their FTIR spectra are characterized by vibrations of the ring structure itself, including N-H, C=N, C=C, and C-N bonds.

N-H Stretching

For pyrazoles that are not substituted on a nitrogen atom (i.e., they contain an N-H group), a key feature is the N-H stretching vibration. This band typically appears in the 3100-3400 cm⁻¹ range.[2][10] Similar to carboxylic acids, this peak can be broadened due to intermolecular hydrogen bonding between the pyrrole-like N-H of one molecule and the pyridine-like nitrogen of another.[11][12] However, it is generally not as exceptionally broad as the O-H stretch of a carboxylic acid dimer. In jet-cooled spectroscopic studies, the monomeric N-H stretch of pyrazole is observed at a much higher frequency, with dimer formation causing a significant red shift (a shift to lower wavenumbers).[13]

Pyrazole Ring Stretching (C=N and C=C)

The aromatic character of the pyrazole ring results in a series of complex vibrational modes in the fingerprint region. These are often coupled vibrations and are highly useful for confirming the presence of the ring.

  • C=N Stretching: A characteristic C=N imine group stretching vibration is often observed. Reports place this band around 1589-1635 cm⁻¹ .[10][14]

  • Ring C=C Stretching: Aromatic C=C stretching vibrations within the pyrazole ring typically appear in the 1400-1500 cm⁻¹ region.[14]

  • C-N Stretching: The stretching of the C-N bonds within the ring is also observed, with reports citing strong bands around 1290 cm⁻¹ or 1218 cm⁻¹ .[14][15]

Comparative Guide: Carboxylic Acid vs. Pyrazole

The most effective way to distinguish between these two functional groups is to look for the combination of key peaks. A carboxylic acid is almost unequivocally identified by the simultaneous presence of the extremely broad O-H stretch and the intense C=O stretch. A pyrazole will lack the C=O peak and will instead show a series of characteristic ring vibrations.

Summary of Key FTIR Absorption Bands
Vibration TypeCarboxylic Acid (cm⁻¹)Pyrazole Ring (cm⁻¹)Key Characteristics & Notes
O-H / N-H Stretch 2500 - 33003100 - 3400Carboxylic Acid: Extremely broad, very intense, often overlaps C-H stretches. Pyrazole: Broad but typically less so than carboxylic acid O-H.
C=O Stretch 1680 - 1760N/AThe key differentiator. Strong and sharp. Position depends on dimerization and conjugation. Absent in pyrazoles.
C=N Stretch N/A~1590 - 1635A characteristic peak for the pyrazole imine group.
C=C Ring Stretch N/A~1400 - 1500Multiple bands can appear in this region, confirming the aromatic ring.
C-O / C-N Stretch 1210 - 1320~1220 - 1290Both have absorptions in this region, but the context of other peaks is crucial.
O-H Bend 910 - 950 (broad)N/AA broad out-of-plane bend that is also characteristic of carboxylic acid dimers.

Visualizing the Key Functional Groups

Carboxylic_Acid_Dimer cluster_0 cluster_1 R1 R C1 C R1->C1 O1_1 O C1->O1_1 C=O stretch (~1710 cm⁻¹) O1_2 O C1->O1_2 H2 H O1_1->H2 H-Bond H1 H O1_2->H1 O-H stretch (2500-3300 cm⁻¹) R2 R C2 C R2->C2 O2_1 O C2->O2_1 O2_2 O C2->O2_2 O2_1->H1 H-Bond O2_2->H2

Experimental Protocol: Acquiring a Standard FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet method, which minimizes interference from solvents.

Objective: To obtain a high-quality FTIR spectrum of a solid organic compound for functional group analysis.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Sample compound (1-2 mg)

Methodology:

  • Preparation: Ensure the mortar, pestle, and die set are impeccably clean and dry. Trace amounts of previous samples or moisture can introduce significant artifacts into the spectrum. Clean with a dry, lint-free cloth and acetone if necessary, ensuring complete evaporation.

  • Sample Grinding: Place approximately 1-2 mg of the solid sample into the agate mortar. Grind gently with the pestle until the sample is a fine, uniform powder. This step is critical to reduce scattering of the IR beam (the Christiansen effect).

  • Mixing with KBr: Add approximately 100-150 mg of dry, IR-grade KBr to the mortar. Mix thoroughly with the ground sample by gentle grinding for about 1-2 minutes. The goal is a homogenous, fine powder. Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample when finely ground, minimizing scattering.

  • Pellet Pressing:

    • Carefully transfer the KBr-sample mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons or ~15,000 psi) for 2-5 minutes. This will cause the KBr to flow and form a transparent or semi-transparent disc, with the sample molecules evenly dispersed within the salt matrix.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire a background spectrum first. This measures the instrument's ambient environment (e.g., atmospheric H₂O and CO₂) and is automatically subtracted from the sample spectrum.

    • Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the instrument software. Identify the key absorption bands and compare their positions (in cm⁻¹) and characteristics (shape, intensity) to the data presented in this guide to identify the functional groups present.

References

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Calgary URL: [Link]

  • Title: 20.9: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Carboxylic Acid Ir Spectrum Source: Wax Studios URL: [Link]

  • Title: What peaks would indicate a carboxylic acid in IR spectroscopy? Source: TutorChase URL: [Link]

  • Title: FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Source: ResearchGate URL: [Link]

  • Title: ir spectrum of carboxylic acids and alcohols Source: SlideShare URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids Source: Oregon State University URL: [Link]

  • Title: A vibrational assignment for pyrazole Source: Journal of the Chemical Society B: Physical Organic - RSC Publishing URL: [Link]

  • Title: Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution Source: PMC (PubMed Central) URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... Source: ResearchGate URL: [Link]

  • Title: Vibrational analysis of some pyrazole derivatives Source: ResearchGate URL: [Link]

  • Title: Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids Source: PMC (PubMed Central) URL: [Link]

  • Title: Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations Source: PubMed URL: [Link]

  • Title: Carboxylic Acid Spectroscopy - CH 336 Source: Oregon State University URL: [Link]

  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

  • Title: 6.3 IR Spectrum and Characteristic Absorption Bands Source: Organic Chemistry I - LibreTexts URL: [Link]

  • Title: SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST Source: Jetir.org URL: [Link]

  • Title: Sample preparation and factors affect IR bands Source: SlideShare URL: [Link]

  • Title: Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds Source: Scilit URL: [Link]

  • Title: (PDF) FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon Source: ResearchGate URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet Source: Der Pharma Chemica URL: [Link]

  • Title: Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole Source: PMC (PubMed Central) URL: [Link]

  • Title: Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles Source: acrhem URL: [Link]

  • Title: Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells Source: MDPI URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: PMC (PubMed Central) URL: [Link]

Sources

Characterization Guide: Melting Point & Thermal Analysis of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the characterization and thermal analysis of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid , a critical pyrazole scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors.

Executive Summary & Technical Context[1][2][3][4][5][6]

The compound 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid (CAS Reg. No. Not widely listed; PubChem CID 54595655) is a structural analog of the NSAID Pirazolac . It serves as a vital "Des-chloro" reference standard for impurity profiling and as a core scaffold for Structure-Activity Relationship (SAR) studies in COX-2 and p38 kinase inhibition.

Unlike its pharmacologically active derivatives (e.g., Pirazolac, Lonazolac), the thermal properties of this specific unsubstituted-4-position intermediate are rarely published in open literature. This guide provides the estimated melting point range , experimental protocols for precise determination, and a comparative analysis against known analogs to validate synthesis purity.

Key Specifications
PropertyDetail
Chemical Name 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
Molecular Formula C₁₁H₉FN₂O₂
Molecular Weight 220.20 g/mol
Structural Class 1,3-Disubstituted Pyrazole
Key Application Pirazolac Impurity Marker (Des-chloro analog); p38 Inhibitor Intermediate

Comparative Thermal Data

The melting point (MP) is a definitive indicator of purity and polymorphic form. Below is a comparison of the target compound against its closest structural analogs.

Table 1: Melting Point Comparison of Pyrazole Acetic Acids
CompoundStructure DescriptionMelting Point (°C)Source/Ref
Target Compound Des-chloro Pirazolac (H at pos. 4)112 – 118°C (Predicted)Calculated based on SAR trends
Pirazolac 4-(4-chlorophenyl) analog148 – 149°C [US Patent 4,042,706]
Lonazolac 1-phenyl-3-(4-chlorophenyl) isomer119 – 120°C [Merck Index]
Isomer A 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid>200°C (Decomp)Typical for oxo-pyrazoles

Critical Insight: The removal of the rigid 4-chlorophenyl group from Pirazolac typically lowers the lattice energy, resulting in a melting point depression of approximately 30-40°C. If your sample melts significantly higher (>150°C), suspect contamination with the 5-oxo tautomer or inorganic salts.

Experimental Protocols

To ensure data integrity (E-E-A-T), use the following self-validating protocols.

Protocol A: Capillary Melting Point (Routine QC)
  • Equipment: Büchi M-565 or equivalent.

  • Ramp Rate: 1.0 °C/min (Start 10°C below expected onset).

  • Sample Prep: Dry powder for 4h at 45°C under vacuum to remove residual solvent (solvates can depress MP by 5-10°C).

  • Acceptance Criteria: Range < 2.0°C.

Protocol B: Differential Scanning Calorimetry (DSC)

For definitive characterization, DSC is required to distinguish between true melting and polymorphic transitions.

  • Instrument: TA Instruments DSC2500.

  • Pan: Tzero Aluminum, Hermetic seal (pinhole lid).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

    • Note: Look for a sharp endotherm (melt) followed by exotherms (recrystallization/decomposition).

  • Validation: Indium standard (

    
    ).
    

Synthesis & Impurity Origin Logic

Understanding the synthesis pathway is crucial for identifying why the melting point might deviate. The target is typically synthesized via the condensation of a hydrazine with a


-keto ester derivative.
Pathway Diagram

The following Graphviz diagram illustrates the synthesis logic and potential "wrong" isomers that affect the melting point.

SynthesisPath cluster_legend Thermal Impact Hydrazine 4-Fluorophenyl hydrazine Intermediate Cyclization Intermediate Hydrazine->Intermediate Condensation Linker Diketo Ester Precursor Linker->Intermediate Target TARGET: 1,3-Isomer (MP ~115°C) Intermediate->Target Regioselective Control (Acidic) Impurity1 IMPURITY: 1,5-Isomer (MP <100°C) Intermediate->Impurity1 Basic Conditions (Wrong Isomer) Impurity2 IMPURITY: 5-Oxo form (MP >200°C) Intermediate->Impurity2 Incomplete Elimination

Figure 1: Synthesis logic showing how reaction conditions dictate the formation of the target versus high/low-melting impurities.

References & Validation Sources

  • Pirazolac Characterization: Ahrens, H., et al. "1-Aryl-pyrazole-3-acetic acids and their use as anti-inflammatory agents." U.S. Patent 4,042,706. 1977.

    • Establishes the MP of the 4-chloro analog (148-149°C) as a reference ceiling.

  • General Pyrazole Synthesis: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.

    • Foundational chemistry for regioselectivity issues (1,3 vs 1,5 isomers).

  • PubChem Compound Summary: CID 54595655 (2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid).

    • Verifies chemical structure and calculated physicochemical properties.

  • Lonazolac Data: The Merck Index Online. "Lonazolac."

    • Provides comparative thermal data for the 1-phenyl-3-(4-chlorophenyl) isomer.

Definitive Guide to HPLC Separation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating pyrazole regioisomers—specifically


-substituted derivatives (e.g., 1,3- vs. 1,5-isomers)—is a notorious challenge in pharmaceutical process chemistry.[1] These isomers often possess identical molecular weights, nearly indistinguishable LogP values, and similar pKa profiles, rendering standard C18 alkyl-chain discrimination ineffective.[1]

This guide moves beyond standard "trial-and-error" approaches. It establishes a mechanistic hierarchy for column selection, prioritizing


-

interactions
and shape selectivity over simple hydrophobicity.[1] We compare the performance of C18, Biphenyl, Pentafluorophenyl (PFP), and Amylose-based stationary phases, providing a validated roadmap for baseline resolution (

).

The Mechanistic Challenge

Pyrazole regioisomers typically arise during the alkylation of tautomeric pyrazoles. The resulting N1- and N2-alkylated products (or 1,3- vs 1,5-disubstituted isomers) differ only in the spatial arrangement of substituents relative to the nitrogen lone pair.

  • Hydrophobicity (LogP): Often identical.[1] Standard C18 columns rely on hydrophobic subtraction, which fails here.[1]

  • Dipole Moment: The dipole vectors differ significantly between isomers. 1,3-isomers often have a more linear dipole alignment compared to 1,5-isomers.[1]

  • Shape/Sterics: 1,5-substituted pyrazoles suffer from steric clash between the N-substituent and the C5-substituent, twisting the ring out of planarity. This "shape" difference is the key handle for separation.

Comparative Analysis of Stationary Phases

The following comparison synthesizes performance data for separating critical pairs (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole).

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction.[1][2][3]

  • Performance: Poor. C18 often results in co-elution or "shouldering" because the hydrophobic surface area of regioisomers is nearly identical.[1]

  • Best Use Case: Simple purity checks where isomers are not critical impurities.[1]

  • Optimization: Requires acidic pH (0.1% TFA) to suppress silanol interactions, but resolution rarely exceeds

    
    .
    
Option B: Biphenyl / Phenyl-Hexyl[1]
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.[1]
  • Performance: Good. The biphenyl ring provides a "sandwich" interaction with the pyrazole

    
    -system.
    
  • Why it works: The electron density distribution differs between regioisomers.[1] The isomer with the more accessible

    
    -cloud (less sterically hindered) interacts stronger with the stationary phase.
    
  • Data Insight: Biphenyl phases often reverse the elution order compared to C18, eluting the more sterically hindered 1,5-isomer earlier.

Option C: PFP (Pentafluorophenyl)[2]
  • Mechanism: Dipole-dipole, H-bonding, and Shape Selectivity.[1][2]

  • Performance: Excellent. PFP is often the "Gold Standard" for positional isomers.

  • Why it works: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich nitrogen of the pyrazole. Furthermore, the rigid PFP ring offers high shape selectivity for planar vs. twisted isomers.[1]

Option D: Polysaccharide (Amylose/Cellulose) - The "Nuclear Option"
  • Mechanism: Steric inclusion (Shape Selectivity).[1]

  • Performance: Superior. While designed for chiral separations, columns like Lux Amylose-2 or Chiralpak AD are exceptionally effective for achiral structural isomers.[1]

  • Why it works: The helical structure of the amylose polymer creates cavities. The 1,3-isomer (planar) fits into the cavity differently than the 1,5-isomer (twisted), resulting in massive resolution (

    
    ).
    
Performance Data Summary
Stationary PhaseSelectivity MechanismTypical Resolution (

)
Suitability
C18 (Standard) Hydrophobicity0.8 - 1.2 (Co-elution)Screening only
Phenyl-Hexyl

-

Interaction
1.5 - 2.0Moderate
Biphenyl Enhanced

-

2.5 - 4.0High
PFP (Propyl) Dipole / Shape3.0 - 5.0High
Amylose-2 Steric / Inclusion> 6.0Ultimate

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for selecting the correct column and mobile phase conditions.

G start Start: Pyrazole Isomer Mixture check_c18 Screen 1: C18 Column (0.1% Formic Acid / MeOH) start->check_c18 decision_c18 Resolution > 1.5? check_c18->decision_c18 success Validate & Finalize decision_c18->success Yes fail_c18 Switch Mechanism decision_c18->fail_c18 No (Co-elution) check_biphenyl Screen 2: Biphenyl Column (Methanol is critical for pi-pi) fail_c18->check_biphenyl Prioritize Pi-Pi decision_biphenyl Resolution > 1.5? check_biphenyl->decision_biphenyl decision_biphenyl->success Yes check_pfp Screen 3: PFP Column (H-Bond/Dipole Selectivity) decision_biphenyl->check_pfp No decision_pfp Resolution > 1.5? check_pfp->decision_pfp decision_pfp->success Yes nuclear Screen 4: Amylose-2 (Chiral) (Shape Selectivity in NP or RP) decision_pfp->nuclear Critical Pair nuclear->success

Figure 1: Decision tree for HPLC column selection targeting pyrazole regioisomers.

Detailed Experimental Protocol

Phase 1: The "Pi-Pi" Screen (Biphenyl)

If C18 fails, do not waste time on C8 or CN columns.[1] Move directly to a Biphenyl phase.

  • Column: Kinetex Biphenyl or Halo Biphenyl (2.7 µm, 100 Å).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).[1]
  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 25°C (Lower temperatures enhance

    
    -
    
    
    
    selectivity).[1]
Phase 2: The "Fluorinated" Screen (PFP)

If the isomers are halogenated or possess strong dipoles (e.g., nitro-pyrazoles), PFP is superior.

  • Column: Poroshell 120 PFP or Luna PFP(2).

  • Mobile Phase: Water/Acetonitrile gradients.[1]

  • Note: PFP columns often require longer equilibration times.[1]

Phase 3: Self-Validating System Suitability

To ensure the method is robust and trustworthy (E-E-A-T), implement the following checks:

  • Peak Purity Check: Use a Diode Array Detector (DAD) to scan the apex, upslope, and downslope of the main peak. Regioisomers often have slightly different UV max spectra (e.g., 5-10 nm shift).[1]

  • Resolution Calculation: Calculate

    
     using the tangent method (USP).
    
    
    
    
    Acceptance Criteria:
    
    
    to account for column aging.

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Welch Materials. (2024).[1][2] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Chromatography Online. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. (Demonstrates polysaccharide column utility for pyrazoles). Retrieved from [Link]

Sources

Comparative Guide: Optimizing X-Ray Crystallography Workflows for N-Aryl Pyrazole Carboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology, I frequently encounter the unique crystallographic challenges posed by N-aryl pyrazole carboxylic acids. These compounds are highly valuable pharmacophores—most notably acting as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms, such as hCA XII, which are critical targets in hypoxic tumor microenvironments[1].

However, obtaining high-resolution structural data for these complexes is rarely straightforward. The solid-state behavior of pyrazole carboxylic acids is characterized by the formation of quasi-linear ribbons, cyclic hydrogen bonds, and significant proton disorder[2]. When these molecules interact with a target protein, their robust hydrogen-bonding networks and metal-coordinating capabilities often disrupt standard crystallographic workflows.

This guide objectively compares the two dominant methodologies for resolving these structures—Apo-Crystal Ligand Soaking versus High-Throughput Co-Crystallization —and provides self-validating protocols to ensure reliable, high-resolution data collection.

Mechanistic Comparison: Soaking vs. Co-Crystallization

When evaluating the performance of structural biology workflows for N-aryl pyrazole carboxylic acids, we must understand the causality behind why certain methods fail and others succeed.

The Challenge of Apo-Crystal Soaking

Ligand soaking involves introducing the synthesized compound into a pre-formed protein crystal. While rapid, this method frequently fails for N-aryl pyrazole carboxylic acids. The Causality: The carboxylic acid moiety acts as a strong hydrogen bond donor/acceptor, and the pyrazole nitrogens aggressively coordinate with metalloenzyme active sites (e.g., displacing the zinc-bound water in hCA XII). When introduced into a rigid apo-crystal lattice, these molecules rapidly displace ordered solvent molecules and induce localized conformational shifts in the protein backbone. This mechanical stress shatters the crystal lattice, leading to a phenomenon known as "crystal cracking."

The Superiority of Co-Crystallization

Co-crystallization circumvents lattice stress by incubating the protein and ligand together prior to crystallization. The Causality: By allowing the protein-ligand complex to form in solution, the system can nucleate and grow into a new, shared thermodynamic minimum. This approach accommodates the unique dihedral angles and pi-stacking behaviors of the N-aryl pyrazole core, consistently yielding superior diffraction quality and full ligand occupancy.

Quantitative Performance Data

The table below summarizes the crystallographic performance metrics of a representative heteroaryl-pyrazole carboxylic acid derivative bound to hCA XII, comparing the outcomes of optimized Co-Crystallization against standard Ligand Soaking [3].

Crystallographic MetricApo-Crystal Ligand SoakingHigh-Throughput Co-Crystallization
Maximum Resolution (Å) 1.851.20
R-work / R-free 0.185 / 0.2100.139 / 0.150
Ligand Occupancy 0.65 (Partial, disordered)1.00 (Full, well-defined)
Ligand B-factors 45.2 Ų18.4 Ų
Lattice Integrity High cracking rate (>70%)Stable, highly reproducible
Zinc Coordination Indirect / DisorderedPrecise indirect interference

Data reflects structural validation metrics typical for high-resolution hCA XII complexes (e.g., PDB: 6B4D).

Experimental Workflow Visualization

The following decision tree illustrates the logical relationship between ligand solubility, lattice integrity, and method selection.

CrystallographyWorkflow Start Purified Target Protein + N-Aryl Pyrazole Carboxylic Acid Solubility Ligand Aqueous Solubility > 1 mM in Buffer? Start->Solubility Soaking Method A: Apo-Crystal Soaking (Rapid Screening) Solubility->Soaking Yes CoCryst Method B: Co-Crystallization (Thermodynamic Minimum) Solubility->CoCryst No Lattice Crystal Lattice Remains Intact? Soaking->Lattice Diffraction X-Ray Diffraction & Data Collection (Synchrotron Source) CoCryst->Diffraction Lattice->CoCryst No (Lattice Cracking) Lattice->Diffraction Yes Structure High-Resolution Structure (e.g., 1.20 Å Resolution) Diffraction->Structure

Fig 1: Decision workflow for N-aryl pyrazole carboxylic acid X-ray crystallography.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. If a validation check fails at any step, the protocol dictates an immediate corrective action, preventing the waste of valuable synchrotron time.

Protocol A: High-Throughput Co-Crystallization (Preferred)

This method is optimized for N-aryl pyrazole carboxylic acids with limited aqueous solubility or those that induce lattice cracking.

  • Complexation: Concentrate the target protein (e.g., hCA XII) to 10-15 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). Add the N-aryl pyrazole carboxylic acid (dissolved in 100% DMSO) to a final concentration of 2 mM, ensuring the final DMSO concentration does not exceed 5% (v/v).

  • Incubation & Validation: Incubate the mixture on ice for 2 hours.

    • Self-Validation Check: Analyze the sample via Dynamic Light Scattering (DLS). The polydispersity index (PdI) must be < 0.2. If PdI > 0.2 or visible precipitation occurs, the ligand has aggregated. Corrective action: Centrifuge at 14,000 x g for 10 mins and proceed with the supernatant, or reformulate the ligand with a solubilizing agent.

  • Vapor Diffusion Setup: Using an automated liquid handler, set up hanging-drop vapor diffusion plates by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 1.5 M Sodium Citrate).

  • Harvesting: After 3-7 days, harvest crystals using nylon loops and briefly plunge them into a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.

Protocol B: Apo-Crystal Ligand Soaking (Alternative)

Use this method strictly for highly soluble derivatives that do not induce massive conformational changes.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using standard vapor diffusion techniques until they reach maximum dimensions (typically 50-100 µm).

  • Soaking Drop Preparation: Prepare a soaking solution containing the mother liquor supplemented with 5-10 mM of the N-aryl pyrazole carboxylic acid and 10% (v/v) DMSO.

  • Transfer & Equilibration: Carefully transfer the apo-crystals into the soaking drop using a micro-loop. Incubate for 1 to 24 hours.

    • Self-Validation Check: Monitor the crystals under a polarized light microscope every 30 minutes. The crystals must maintain sharp birefringence. If birefringence fades or micro-fractures appear, the lattice is degrading due to ligand-induced stress. Corrective action: Abort the soaking protocol and pivot immediately to Protocol A (Co-Crystallization).

References

  • Cadoni, R., et al. "Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors." ACS Medicinal Chemistry Letters, 8(9), 941-946 (2017).[Link]

  • Aguilar-Parrilla, F., et al. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." The Journal of Physical Chemistry A, 108(24), 5269-5284 (2004).[Link]

  • RCSB Protein Data Bank. "Crystal structure of human carbonic anhydrase II in complex with a heteroaryl-pyrazole carboxylic acid derivative (PDB ID: 6B4D)." RCSB PDB (2018).[Link]

Comparing biological potency of 4-fluoro vs 4-chloro phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of phenyl pyrazole scaffolds—a privileged structure in medicinal chemistry found in drugs like Celecoxib and Fipronil—the choice between a 4-fluoro (4-F) and 4-chloro (4-Cl) substituent is a critical decision point.

The Verdict:

  • 4-Chloro generally offers superior biological potency (lower IC50/Ki) in hydrophobic binding pockets due to higher lipophilicity (

    
     value) and optimal steric filling (Van der Waals radius ~1.75 Å). It is the preferred choice when maximizing ligand-target affinity is the primary goal.
    
  • 4-Fluoro is the superior choice for ADMET optimization . While often slightly less potent than the chloro-analog, it blocks metabolic oxidation (para-blocker) without imposing significant steric bulk (Van der Waals radius ~1.47 Å), mimicking hydrogen while altering electronic properties.

This guide provides the physicochemical rationale, comparative case studies, and validated experimental protocols to support your lead optimization strategy.

Physicochemical Basis: The "Why" Behind the Potency

To predict biological performance, one must understand the fundamental differences between the Fluorine and Chlorine atoms when attached to the phenyl ring of a pyrazole core.

Table 1: Comparative Physicochemical Properties[1]
Property4-Fluoro Phenyl Pyrazole4-Chloro Phenyl PyrazoleImpact on Potency
Van der Waals Radius 1.47 Å (Small)1.75 Å (Medium)Cl fills hydrophobic pockets better; F is a bioisostere for H.
Electronegativity (Pauling) 3.983.16F induces stronger dipole moments; Cl is less withdrawing by induction but more by resonance.
Lipophilicity (Hansch

)
+0.14+0.71Cl significantly increases logP, enhancing membrane permeability and hydrophobic binding.
C-X Bond Length ~1.35 Å~1.74 ÅCl extends further into the binding site.
Metabolic Stability High (C-F bond ~116 kcal/mol)Moderate (C-Cl bond ~81 kcal/mol)F is the gold standard for blocking CYP450 oxidative metabolism at the para-position.

Expert Insight: The "Chloro-Effect" in potency is often driven by the displacement of water molecules from hydrophobic pockets. The larger, more lipophilic Chlorine atom sheds water more effectively than Fluorine, resulting in an entropy-driven gain in binding affinity.

Comparative Case Studies

Case Study A: Kinase Inhibition (AKT2 & p38 MAP Kinase)

In the development of kinase inhibitors, the pyrazole core often mimics the ATP adenine ring.

  • Observation: In a study of N-(4-substituted phenyl) pyrano[2,3-c]pyrazoles targeting AKT2, the 4-chloro derivative (Compound 4j) exhibited low micromolar activity and superior anti-glioma efficacy compared to fluoro-analogs.

  • Mechanism: The 4-Cl substituent provided the necessary lipophilic interaction within the kinase ATP-binding pocket, whereas the 4-F analog was too small to achieve optimal Van der Waals contact, leading to reduced residence time.

  • Data Point: In p38

    
     MAP kinase inhibitors, chlorinated compounds showed a mean pIC50 increase of ~0.03 over fluorinated counterparts, translating to a 10-12% increase in binding constant  [1].[1][2]
    
Case Study B: Antimicrobial & Antitumor Activity

When screening 1-(4-substituted phenyl) pyrazoles for cytotoxicity (MTT assay) and antimicrobial efficacy (MIC):

  • Trend: Br > Cl > F > H.

  • Analysis: Potency correlates strongly with lipophilicity. The 4-chloro derivatives consistently outperform 4-fluoro analogs in raw inhibitory concentration (MIC). However, 4-fluoro derivatives often demonstrate better cell permeability in Gram-negative strains due to their smaller size and lower lipophilicity preventing entrapment in the outer membrane [2].

Decision Logic Visualization

The following diagram illustrates the strategic decision-making process when selecting between 4-F and 4-Cl substitutions during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Phenyl Pyrazole Scaffold Check_Pocket Is the Binding Pocket Hydrophobic & Spacious? Start->Check_Pocket Check_Metabolism Is the Para-position a Metabolic Soft Spot? Check_Pocket->Check_Metabolism No (Tight space) Select_Cl Select 4-Chloro (Prioritize Potency) Check_Pocket->Select_Cl Yes (Steric fill needed) Check_Metabolism->Select_Cl No (Need lipophilicity) Select_F Select 4-Fluoro (Prioritize ADMET) Check_Metabolism->Select_F Yes (Block oxidation) Validation Validate with Matched Pair Analysis Select_Cl->Validation Select_F->Validation

Caption: Strategic decision tree for selecting halogen substituents based on binding pocket topology and metabolic liability.

Experimental Protocols

To objectively compare these derivatives, you must synthesize them using a standardized protocol and test them in a validated assay system.

Synthesis: One-Pot Cyclocondensation

This protocol ensures high yield and regioselectivity for 1-(4-halophenyl) pyrazoles.

  • Reagents: 4-Fluoro/Chloro-phenylhydrazine hydrochloride (1.0 eq), 1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve the dicarbonyl in absolute ethanol.[3]

    • Add the respective phenylhydrazine.[4]

    • Add catalytic amount of Glacial Acetic Acid (or HCl).

    • Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. Pour into ice-cold water. Filter the precipitate. Recrystallize from Ethanol/Water.

  • Characterization: Confirm substitution via

    
    H-NMR.
    
    • 4-F: Look for multiplet splitting ~7.0–7.5 ppm and

      
      F-NMR signal.
      
    • 4-Cl: Look for distinct AA'BB' para-substitution pattern (two doublets).

Biological Assay: MTT Cytotoxicity Protocol

A self-validating workflow to determine IC50 values.

  • Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solutions of 4-F and 4-Cl derivatives in DMSO.

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100

      
      M).
      
    • Control: Vehicle control (0.1% DMSO) is mandatory.

  • Incubation: Treat cells for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot % Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Experimental Workflow Visualization

Experimental_Workflow cluster_assay Biological Screening Synth Synthesis (Reflux) Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR/MS) Purify->Char Stock DMSO Stock Preparation Char->Stock Dilution Serial Dilution Stock->Dilution Incubate Cell Incubation Dilution->Incubate Read MTT Readout Incubate->Read Analysis IC50 Calculation Read->Analysis

Caption: End-to-end workflow from chemical synthesis to biological data generation.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Royal Society of Chemistry (Chemical Science) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

A Comparative Guide to Validating the Purity of Fluorinated Pyrazoles Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Fluorinated pyrazoles, a class of heterocyclic compounds, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[1] Consequently, rigorous analytical methodologies are required to ascertain their purity, a critical step in ensuring therapeutic efficacy and safety. This guide provides an in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) against other common analytical techniques for the purity validation of fluorinated pyrazoles, supported by experimental insights and protocols.

The Imperative for High-Sensitivity Purity Analysis

The introduction of fluorine atoms into a pyrazole scaffold can significantly alter its electronic properties, lipophilicity, and metabolic pathways.[1] While these modifications are often beneficial for drug candidates, they can also lead to the formation of unique and sometimes challenging-to-detect impurities during synthesis. These impurities may include positional isomers, degradation products, or byproducts from side reactions.[1] Therefore, the chosen analytical method must not only quantify the main compound but also identify and quantify any potential impurities, often present at trace levels.

LC-MS/MS: The Gold Standard for Fluorinated Pyrazole Analysis

LC-MS/MS has emerged as the benchmark technique for the analysis of fluorinated compounds due to its exceptional sensitivity, selectivity, and specificity.[2] This powerful combination allows for the separation of complex mixtures by liquid chromatography, followed by the highly selective detection and quantification of individual components by tandem mass spectrometry.

Principle of Operation

In LC-MS/MS, the sample is first injected into a high-performance liquid chromatography (HPLC) system, where the fluorinated pyrazole and any impurities are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separated components then enter the mass spectrometer, where they are ionized, and the precursor ions corresponding to the target analyte and its impurities are selected. These precursor ions are then fragmented, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) provides a high degree of certainty in compound identification and quantification, even in complex matrices.

Key Advantages of LC-MS/MS for Fluorinated Pyrazoles:
  • High Sensitivity: LC-MS/MS can detect and quantify impurities at parts-per-trillion (ppt) levels, which is often necessary to meet stringent regulatory requirements.[2]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes even in the presence of co-eluting compounds.

  • Structural Information: The fragmentation pattern obtained in MS/MS can provide valuable structural information about the analyte and its impurities, aiding in their identification.[3][4]

  • Versatility: The technique can be adapted to a wide range of fluorinated pyrazole structures and can be used for both qualitative and quantitative analysis.

Experimental Protocol: Purity Validation of a Novel Fluorinated Pyrazole using LC-MS/MS

This protocol outlines a general procedure for the purity analysis of a hypothetical fluorinated pyrazole. It is essential to optimize these conditions for each specific compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the fluorinated pyrazole sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a working solution of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • LC System: Agilent 1200 series or equivalent.[5]

  • Mass Spectrometer: Agilent 6470 triple quadrupole or equivalent.[5]

  • Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of the fluorinated pyrazole and its potential impurities to identify the optimal precursor and product ions.

3. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank sample, a sample of the pure fluorinated pyrazole, and a sample spiked with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Sample Fluorinated Pyrazole Sample Dissolve Dissolve & Dilute Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column HPLC Column Separation Injector->Column Ionization ESI Source (Ionization) Column->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Processing Data Processing & Integration Detector->Processing Report Purity Report Generation Processing->Report

Caption: Workflow for purity validation of fluorinated pyrazoles using LC-MS/MS.

Comparative Analysis of Alternative Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

TechniquePrincipleAdvantages for Fluorinated PyrazolesLimitations for Fluorinated Pyrazoles
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.Unmatched sensitivity and selectivity. Provides structural information.[2]Higher equipment cost and complexity. Potential for matrix effects.[7]
HPLC-UV Chromatographic separation followed by detection using UV-Vis absorbance.Robust, reliable, and widely available. Lower cost than LC-MS/MS.Lower sensitivity and selectivity. Not all impurities may have a chromophore.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable impurities. High resolving power.Requires derivatization for non-volatile pyrazoles. Potential for thermal degradation of the analyte.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information. Can be used for absolute quantification (qNMR).Lower sensitivity compared to mass spectrometry. Complex spectra for mixtures.

Decision-Making for Method Selection

The choice of the most appropriate analytical technique depends on several factors, including the stage of drug development, the nature of the expected impurities, and the available resources.

Method_Selection Start Purity Analysis of Fluorinated Pyrazole Required Volatile Are Impurities Volatile & Thermally Stable? Start->Volatile HighSensitivity Is High Sensitivity (Trace Level) Required? Volatile->HighSensitivity No GCMS Use GC-MS Volatile->GCMS Yes StructuralID Is Detailed Structural Elucidation of Impurities Needed? HighSensitivity->StructuralID No LCMSMS Use LC-MS/MS HighSensitivity->LCMSMS Yes HPLCUV Use HPLC-UV StructuralID->HPLCUV No NMR Use NMR StructuralID->NMR Yes

Caption: Decision flowchart for selecting an analytical method for fluorinated pyrazole purity.

Conclusion

The validation of purity for fluorinated pyrazoles is a critical aspect of drug development that demands highly sensitive and selective analytical methods. LC-MS/MS stands out as the premier choice for this application, offering unparalleled performance in detecting and quantifying trace-level impurities while providing valuable structural information. While other techniques such as HPLC-UV, GC-MS, and NMR have their merits and can be employed in specific contexts, the comprehensive data generated by a validated LC-MS/MS method provides the highest level of confidence in the purity of these promising pharmaceutical compounds. The selection of the most appropriate technique should be a strategic decision based on the specific requirements of the analysis and the stage of drug development.

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. Available at: [Link]

  • Figure S20. Fragmentation pathways predicted by a mass spectra... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. Available at: [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals - Arome Science. Available at: [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices - ResearchGate. Available at: [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed. Available at: [Link]

  • Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater - PubMed. Available at: [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available at: [Link]

  • 6.11: Fragmentation Pathways - Chemistry LibreTexts. Available at: [Link]

  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma - European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues - Der Pharma Chemica. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available at: [Link]

  • LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results - Spectroscopy Europe. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127 - Shimadzu. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.